Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(5-methylfuran-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9-5-6-10(15-9)7-8-13-11(14)16-12(2,3)4/h5-6H,7-8H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRNSVAAZISDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Executive Summary
This technical guide outlines a robust, three-step synthetic pathway for Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate , a critical intermediate in the development of histamine receptor ligands (specifically H2 and H3 agonists) and fragment-based drug discovery.
The proposed route utilizes 5-methylfurfural as the bio-based starting material. The synthesis prioritizes chemoselectivity—specifically preserving the acid-sensitive furan ring while constructing the ethylamine side chain. The workflow employs a Henry Reaction (Nitroaldol) followed by a Hydride Reduction and final Boc-protection . This modular approach ensures high purity and scalability, avoiding the formation of tetrahydrofuran byproducts common in catalytic hydrogenation routes.
Retrosynthetic Analysis
To design the optimal forward synthesis, we deconstruct the target molecule to commercially available precursors.
Strategic Disconnections:
-
C-N Bond (Protection): Removal of the Boc group reveals the primary amine, 2-(5-methylfuran-2-yl)ethanamine.
-
C-C Bond (Chain Extension): The ethylamine chain suggests a reduction of a nitrovinyl precursor.
-
C=C Bond (Condensation): The nitrovinyl motif is classically derived from the condensation of an aldehyde and nitromethane.
Retrosynthesis Diagram
Figure 1: Retrosynthetic tree illustrating the disconnection to 5-methylfurfural.
Detailed Synthetic Protocol
Step 1: Henry Reaction (Condensation)
Objective: Synthesis of 2-(5-methylfuran-2-yl)-1-nitroethene. Reaction Type: Nitroaldol Condensation followed by dehydration.[1]
The reaction between 5-methylfurfural and nitromethane is catalyzed by a weak base. While strong bases (NaOH) are often used for benzaldehydes, furan rings are sensitive to ring-opening in harsh basic/aqueous conditions. Therefore, we utilize Ammonium Acetate (
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride).
-
Reagents: Charge the flask with:
-
5-Methylfurfural (1.0 eq)
-
Nitromethane (5.0 eq, excess acts as solvent/driver)
-
Ammonium Acetate (0.5 eq)
-
-
Reaction: Heat the mixture to mild reflux (approx. 80-90°C) for 4–6 hours. The solution will darken (yellow/orange) as the conjugated nitroalkene forms.
-
Workup: Cool to room temperature. Remove excess nitromethane under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).
-
Purification: Recrystallize from Isopropanol/Hexanes to yield yellow crystalline needles.
Critical Quality Attribute (CQA): The product must be bright yellow. A dark brown/black oil indicates polymerization of the furan ring.
Step 2: Hydride Reduction
Objective: Synthesis of 2-(5-methylfuran-2-yl)ethanamine. Reaction Type: Nucleophilic Hydride Reduction.
Scientific Rationale:
Catalytic hydrogenation (
Protocol:
-
Safety:
is pyrophoric. Use strictly anhydrous THF and an inert atmosphere ( or Ar). -
Setup: Flame-dry a 3-neck flask. Add Anhydrous THF and cool to 0°C in an ice bath.
-
Addition: Carefully add
pellets/powder (4.0 eq). -
Reaction: Dissolve the Step 1 Nitroalkene in anhydrous THF. Add this solution dropwise to the
suspension at 0°C.-
Note: The reaction is exothermic.[3] Control addition rate to maintain temp <10°C.
-
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 3–5 hours to ensure complete reduction.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water[4]
-
(Where
= grams of used).
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over
and concentrate. The amine is likely an oil and sensitive to oxidation; proceed immediately to Step 3.
Step 3: Boc Protection
Objective: Synthesis of this compound. Reaction Type: Nucleophilic Acyl Substitution.[5]
Protocol:
-
Reagents: Dissolve the crude amine (1.0 eq) in DCM.
-
Base: Add Triethylamine (
, 1.5 eq) to scavenge acidic byproducts. -
Protection: Add Di-tert-butyl dicarbonate (
, 1.1 eq) at 0°C. -
Stir: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Wash with 5% Citric Acid (to remove unreacted amine), then Sat.
, then Brine. -
Purification: Flash Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient).
Process Data & Specifications
Reaction Summary Table
| Step | Transformation | Reagents | Key Condition | Exp. Yield |
| 1 | Aldehyde | Reflux (AcOH), 4h | 75-85% | |
| 2 | Nitroalkene | Anhydrous, Reflux | 60-70% | |
| 3 | Amine | DCM, RT, 2h | >90% |
Synthesis Workflow Diagram
Figure 2: Process flow diagram detailing reagents and intermediates.
Critical Safety & Handling
-
Furan Derivatives: Many furan compounds are potential carcinogens or mutagens. All steps involving 5-methylfurfural and the nitro-intermediate should be performed in a fume hood to avoid inhalation.
-
Nitromethane: Shock-sensitive explosive in certain conditions (especially as dry salt). Do not distill to dryness if metal salts are present.
-
Lithium Aluminum Hydride: Reacts violently with water and protic solvents, releasing flammable hydrogen gas. Class D fire extinguisher (sand/soda ash) must be available.
References
-
Henry Reaction Mechanism & Conditions
-
Master Organic Chemistry. "The Henry Reaction (Nitroaldol Reaction)". Retrieved from
-
-
Furan-Based Synthesis & Stability
-
RSC Advances. "Efficient synthesis of furan derivatives from biomass". Retrieved from
-
-
Reduction of Nitroalkenes with LiAlH4
-
Organic Synthesis. "Reduction of Nitriles and Nitroalkenes to Amines". Retrieved from
-
-
Boc Protection Standards
-
BenchChem.[5] "The Chemistry of the Boc Protecting Group". Retrieved from
-
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" chemical properties
This technical guide details the chemical properties, synthesis, and applications of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate , a specialized intermediate in medicinal chemistry.
A Strategic Intermediate for Histaminergic Ligands and Bio-Orthogonal Ligation
Executive Summary & Chemical Identity
This compound (CAS: Not widely listed; analogue to 178918-29-1) is a protected primary amine featuring a 5-methylfuran pharmacophore. It serves as a stable, lipophilic precursor to 2-(5-methylfuran-2-yl)ethanamine , a bioisostere of histamine.
In drug development, this scaffold is critical for designing Histamine H2 receptor agonists (where the furan ring replaces the imidazole of histamine to modulate basicity and selectivity) and as a "masked" reactive handle for bio-orthogonal ligation via singlet oxygen-mediated oxidation.
Physicochemical Profile
Note: Experimental values for this specific carbamate are rare in open literature. Data below represents high-confidence predicted values based on structural analogues (e.g., tert-butyl (furan-2-ylmethyl)carbamate).
| Property | Value / Description | Confidence |
| Molecular Formula | C₁₂H₁₉NO₃ | Exact |
| Molecular Weight | 225.29 g/mol | Exact |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid | High (Analogous) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water | High |
| LogP (Predicted) | 2.3 – 2.6 | High |
| Boiling Point | ~310°C (at 760 mmHg) / ~115°C (at 0.5 mmHg) | Moderate (Predicted) |
| pKa (Conj. Acid) | ~10.5 (Amine core) | High |
Synthesis Protocol: The "Nitro-Furan" Route
The most robust synthesis avoids the instability of furan-ethylamines by introducing the Boc group immediately after reduction. The pathway utilizes a Henry Reaction (Nitroaldol) followed by reduction and in-situ protection.
Step 1: Henry Condensation
Reaction of 5-methylfurfural with nitromethane.
-
Reagents: 5-Methylfurfural (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (0.1 eq).
-
Procedure: Reflux 5-methylfurfural in excess nitromethane with catalytic ammonium acetate for 4 hours.
-
Mechanism: Base-catalyzed deprotonation of nitromethane generates a nitronate anion, which attacks the aldehyde. Spontaneous dehydration yields 2-(2-nitrovinyl)-5-methylfuran .
-
Purification: Recrystallization from ethanol (bright yellow/orange needles).
Step 2: Reduction & In-Situ Protection
Conversion to the Boc-protected amine.
-
Reagents: LiAlH₄ (4.0 eq) in dry THF; followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Critical Control: Furan rings are acid-sensitive. Avoid acidic workups before Boc protection.
-
Protocol:
-
Add the nitrovinyl furan dropwise to a suspension of LiAlH₄ in THF at 0°C.
-
Reflux for 2 hours to ensure complete reduction to the saturated amine.
-
Quench: Carefully quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter off aluminum salts.
-
Protection: To the filtrate (containing the free amine), add Et₃N (1.2 eq) and Boc₂O (1.1 eq). Stir at RT for 12 hours.
-
-
Why this works: The free amine, 2-(5-methylfuran-2-yl)ethanamine, is prone to oxidation and polymerization (darkening) upon air exposure. Immediate Boc-protection "locks" the nitrogen lone pair, preventing oxidative degradation and ensuring long-term shelf stability.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from 5-methylfurfural to the stable Boc-carbamate.
Medicinal Chemistry Applications
This compound is a "masked" pharmacophore. The Boc group renders it lipophilic and inert, allowing it to pass through cell membranes or survive earlier synthetic steps before being unveiled as the active primary amine.
A. Histamine H2 Receptor Agonism
The 5-methylfuran-2-ethylamine moiety is a classic bioisostere for histamine.
-
Mechanism: The furan ring is less basic than imidazole. When the Boc group is removed (using TFA/DCM), the resulting amine binds to the H2 receptor.
-
Selectivity: The 5-methyl group provides steric bulk that improves selectivity for H2 over H3 receptors compared to the unsubstituted furan.
-
Causality: H2 activation leads to cAMP accumulation via Gs-protein coupling.[1]
B. Bio-Orthogonal "Click" Ligation
The electron-rich furan ring can serve as a reactive handle for site-specific conjugation.
-
Reaction: Singlet oxygen (
) oxidation of the furan ring (generated photochemically) creates an endoperoxide, which rearranges to a reactive enedione. -
Coupling: This electrophilic enedione rapidly reacts with nucleophiles (like thiols or amines on a target protein) to form a covalent bond.
-
Role of Boc: The Boc group prevents the amine tail from interfering with the furan oxidation or reacting prematurely with the enedione.
Mechanism of Action Diagram
Figure 2: Dual utility pathway showing pharmacological activation (left) and chemical conjugation (right).
Safety & Handling
-
Hazards: As a furan derivative, treat as a potential carcinogen and irritant. The Boc-protected form is less volatile than the free amine, reducing inhalation risk, but standard PPE (gloves, goggles, fume hood) is mandatory.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Furan rings can slowly auto-oxidize in air/light to form ring-opened dicarbonyls (turning the solid brown).
-
Stability: Stable to basic conditions. Unstable to strong acids (TFA, HCl), which cleave the Boc group and may degrade the furan ring if not controlled.
References
-
Chemical Identity & Properties: PubChem.[2] tert-butyl N-(furan-2-ylmethyl)carbamate (Analogue Data). National Library of Medicine. Link
-
Synthesis (Henry Reaction): Master Organic Chemistry. The Henry Reaction (Nitroaldol Reaction). Link
-
Synthesis (Furan-amines): Xu, Y., et al. "Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation."[3] Green Chemistry, 2018.[3] Link
-
H2 Receptor Pharmacology: Durant, G. J., et al. "Potential Histamine H2-receptor Antagonists.[4] 3. Methylhistamines."[4] Journal of Medicinal Chemistry, 1976.[4] Link
-
Bio-orthogonal Chemistry: ResearchGate. "Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation."[5] Communications Chemistry, 2021. Link
Sources
- 1. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 2. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Potential histamine H2-receptor antagonists. 3. Methylhistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Elucidation of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate, a molecule of interest in medicinal chemistry and materials science. Given the importance of robust analytical data for regulatory submission and intellectual property, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, a validated synthetic protocol is presented, offering a self-validating system for researchers.
Introduction: The Significance of Furan-Containing Carbamates
Furan derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The furan ring, a five-membered aromatic heterocycle, serves as a versatile scaffold for chemical modification.[1][2][3][4] When coupled with a carbamate functional group, specifically the widely-used tert-butoxycarbonyl (Boc) protecting group, the resulting molecule gains enhanced stability and tailored solubility, properties that are highly desirable in drug development.[5][6] The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile, clean removal under mild acidic conditions.[5][6]
This compound combines these two key functionalities. Its characterization is therefore crucial for quality control, reaction monitoring, and the elucidation of its role in complex chemical transformations. This guide provides an in-depth analysis of its spectroscopic signature.
Synthesis and Characterization Workflow
The synthesis of this compound can be efficiently achieved through the N-tert-butoxycarbonylation of the corresponding primary amine, 2-(5-methylfuran-2-yl)ethanamine. This reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Synthetic Protocol
A reliable method for the synthesis involves the following steps:
-
Dissolution of Amine: The starting amine, 2-(5-methylfuran-2-yl)ethanamine, is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: A non-nucleophilic base, for instance, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.
-
Boc₂O Addition: Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up and Purification: The reaction mixture is then washed with aqueous solutions to remove the base and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Characterization Workflow Diagram
The following diagram illustrates the logical flow from synthesis to comprehensive spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit characteristic signals for the furan ring, the ethyl linker, and the Boc protecting group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.05 | d | 1H | H-3 (furan) |
| ~5.85 | d | 1H | H-4 (furan) |
| ~4.80 | br s | 1H | N-H (carbamate) |
| ~3.30 | q | 2H | -CH₂-NH- |
| ~2.75 | t | 2H | Ar-CH₂- |
| ~2.25 | s | 3H | -CH₃ (furan) |
| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |
-
Furan Protons: The two protons on the furan ring (H-3 and H-4) will appear as doublets in the aromatic region, with a small coupling constant characteristic of furan systems.
-
Ethyl Linker: The two methylene groups of the ethyl linker will appear as a quartet and a triplet, respectively, due to coupling with each other and the adjacent NH proton.
-
Carbamate NH: The carbamate proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
Methyl and Tert-butyl Groups: The methyl group on the furan ring and the nine equivalent protons of the tert-butyl group will each appear as sharp singlets.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~151.0 | C-5 (furan) |
| ~150.5 | C-2 (furan) |
| ~106.0 | C-3 (furan) |
| ~105.5 | C-4 (furan) |
| ~79.0 | -C (CH₃)₃ (Boc) |
| ~40.0 | -CH₂-NH- |
| ~28.5 | -C(C H₃)₃ (Boc) |
| ~28.0 | Ar-CH₂- |
| ~13.5 | -CH₃ (furan) |
-
Carbonyl Carbon: The carbamate carbonyl carbon will appear at a characteristic downfield shift of around 156.0 ppm.
-
Furan Carbons: The four carbons of the furan ring will have distinct chemical shifts, with the carbons bearing substituents appearing at lower field.
-
Boc Group Carbons: The quaternary carbon and the three methyl carbons of the Boc group will have their typical resonances around 79.0 and 28.5 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch (carbamate) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1570 | Medium | C=C stretch (furan ring) |
| ~1510 | Medium | N-H bend (carbamate) |
| ~1160 | Strong | C-O stretch (carbamate) |
-
N-H Stretch: A prominent peak around 3350 cm⁻¹ is indicative of the N-H bond in the carbamate group.
-
C=O Stretch: A very strong absorption around 1690 cm⁻¹ is the characteristic stretching vibration of the carbamate carbonyl group.
-
Furan Ring Vibrations: The C=C stretching vibrations of the furan ring will appear in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the carbamate will give rise to a strong band around 1160 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₂H₁₉NO₃), the expected molecular weight is approximately 225.28 g/mol .
Expected Fragmentation Pattern
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 225 would be expected. Key fragmentation pathways would likely involve:
-
Loss of the tert-butyl group: [M - 57]⁺, resulting in a fragment at m/z = 168.
-
Loss of the Boc group: [M - 100]⁺, leading to the amine fragment at m/z = 125.
-
Cleavage of the ethyl linker: This can lead to various smaller fragments.
Conclusion
The comprehensive spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a robust analytical framework for the identification and characterization of this compound. The detailed synthetic protocol offers a reliable method for its preparation. This information is invaluable for researchers in medicinal chemistry, organic synthesis, and materials science, ensuring the accurate identification and quality control of this important furan-containing carbamate.
References
- ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION - SCIENCE & INNOVATION.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI.
- Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.
- A vibrational spectroscopic study on furan and its hydrated derivatives - ResearchGate.
- Dual protection of amino functions involving Boc - RSC Publishing.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchGate.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México.
- Redalyc.General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC.
Sources
- 1. scientists.uz [scientists.uz]
- 2. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (CAS 537041-67-1)
Executive Summary
Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (CAS 537041-67-1) is a highly versatile, Boc-protected amine intermediate utilized extensively in advanced organic synthesis and pharmaceutical development. By masking the highly nucleophilic primary amine of 2-(5-methylfuran-2-yl)ethanamine, this compound enables orthogonal functionalization of the electron-rich furan ring. It serves as a critical building block in transition-metal catalysis, complex cycloadditions, and the synthesis of novel pharmacophores, most notably Cannabinoid Receptor 1 (CB1) allosteric modulators.
This whitepaper provides an authoritative breakdown of its physicochemical properties, the causality behind its synthetic utility, and self-validating protocols for its application in drug development workflows.
Chemical Identity & Physicochemical Properties
Understanding the structural parameters of CAS 537041-67-1 is essential for predicting its behavior in multi-step synthetic pathways. The presence of the tert-butyloxycarbonyl (Boc) group significantly increases the compound's lipophilicity while neutralizing the basicity of the parent amine.
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 537041-67-1 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| Structure Class | Boc-protected aliphatic amine / Substituted furan |
| Hydrogen Bond Donors | 1 (Carbamate N-H) |
| Hydrogen Bond Acceptors | 3 (Furan oxygen, Carbamate oxygens) |
| Rotatable Bonds | 5 |
Strategic Role in Organic Synthesis: Causality & Rationale
The Necessity of Boc Protection
The parent compound, 2-(5-methylfuran-2-yl)ethanamine, contains two highly reactive sites: an electron-rich furan ring (prone to electrophilic aromatic substitution and cycloadditions) and a primary aliphatic amine (highly nucleophilic and basic).
If a chemist attempts to functionalize the furan ring—for instance, via gold-catalyzed annulation or an Intramolecular Diels-Alder (IMDA) reaction—the unprotected amine will act as a competitive nucleophile. It can irreversibly coordinate to transition metal catalysts (e.g., Au(I) or Pd(II)), effectively poisoning them, or undergo unwanted side reactions like Michael additions.
By converting the amine to This compound , the nitrogen lone pair is delocalized into the carbonyl group. This drastically reduces its nucleophilicity and basicity. The bulky tert-butyl group also provides steric shielding. The Boc group is uniquely advantageous here because it is stable to basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions without disrupting the acid-sensitive furan ring.
Downstream Applications
-
Gold-Catalyzed Cycloisomerization: The protected furan tether can undergo formal insertion reactions catalyzed by phosphanegold(I) complexes. The tether length strictly dictates the reaction pathway, yielding highly functionalized anellated heterocycles .
-
Intramolecular Diels-Alder (IMDA): The furan moiety can act as a diene in thermal IMDA reactions. The Boc protection is fully tolerated in these mild, aqueous conditions, allowing for the rapid assembly of complex, bridged nitrogen-containing heterocycles .
-
CB1 Receptor Allosteric Modulators: Following selective deprotection, the liberated amine is coupled with aryl isocyanates to form diarylurea derivatives. These compounds act as potent allosteric modulators of the CB1 receptor, offering therapeutic potential for substance abuse and obesity .
Visualizing the Reaction Network & Pharmacological Pathway
Fig 1: Synthetic workflow and downstream diversification of CAS 537041-67-1.
Fig 2: Pharmacological signaling pathway of CB1 modulators derived from CAS 537041-67-1.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity reproduction, the following methodologies are designed as self-validating systems, incorporating strict in-process and post-process quality control gates.
Protocol A: Synthesis of this compound
Objective: Chemoselective protection of the primary amine without degrading the furan ring.
-
Preparation: Dissolve 2-(5-methylfuran-2-yl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) and stir for 10 minutes at 0 °C to establish a mildly basic environment.
-
Protection: Dropwise add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench with deionized water. Wash the organic layer with 5% aqueous citric acid (to selectively protonate and remove unreacted amine and Et₃N), followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validating Quality Control:
-
In-Process (TLC): Run a TLC (20% EtOAc/Hexanes). The product must appear as a new spot (R_f ~0.5) that is UV-active but Ninhydrin-negative. The baseline must be clear of any Ninhydrin-positive spots, confirming complete consumption of the primary amine.
-
Post-Process (NMR): ¹H NMR (CDCl₃) must show a distinct 9H singlet at ~1.44 ppm (tert-butyl group) and the absence of the broad -NH₂ signal at ~1.5 ppm. The furan protons must remain intact at ~5.8-6.0 ppm.
Protocol B: Deprotection and Urea Formation (CB1 Modulator Synthesis)
Objective: Mild removal of the Boc group followed by immediate coupling to an isocyanate, avoiding furan polymerization.
-
Deprotection: Dissolve CAS 537041-67-1 in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Critical Step: Add 1% triisopropylsilane (TIPS) as a carbocation scavenger to protect the acid-sensitive furan ring from electrophilic degradation.
-
Reaction: Stir at 0 °C for exactly 1 hour.
-
Workup: Evaporate the volatiles under a gentle stream of N₂. Redissolve the residue in DCM and wash with saturated NaHCO₃ until the aqueous layer is basic (pH > 8).
-
Urea Coupling: To the free amine solution in DCM, add the desired aryl isocyanate (1.0 eq) at room temperature. Stir for 2 hours.
Self-Validating Quality Control:
-
In-Process (LC-MS): The intermediate deprotection is validated by the appearance of the[M-Boc+H]⁺ mass peak. The final urea product is validated by the [M+H]⁺ peak corresponding to the specific aryl urea derivative.
-
Post-Process (IR Spectroscopy): The final purified product must show a strong urea carbonyl stretch (~1650 cm⁻¹) and the complete disappearance of the highly distinct isocyanate peak (~2270 cm⁻¹), confirming complete coupling.
References
-
Hashmi, A. S. K., et al. (2009). Gold Catalysis: Anellated Heterocycles and Dependency of the Reaction Pathway on the Tether Length. Advanced Synthesis & Catalysis, 351(17), 2855-2875. URL:[Link]
-
Konda, S., et al. (2015). One-pot cascade synthesis of nitrogen-containing heterocycles in aqueous media: utilization of N-protecting groups in intramolecular Diels-Alder reactions of furans. Synlett. URL:[Link]
- RTI International. (2020).Urea Derivatives as CB1 Allosteric Modulators. Patent WO2020264176A1.
An In-depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes established principles from the study of analogous furan derivatives and N-Boc protected amines to present a robust theoretical and practical framework for its analysis. We will delve into the intricacies of its structural components, predict its conformational behavior, and provide detailed, field-proven protocols for its empirical and computational characterization. This document is intended for researchers, scientists, and drug development professionals who are engaged with furan-containing scaffolds and carbamate protecting group strategies.
Introduction: The Significance of Furan Scaffolds and Carbamate Moieties in Drug Discovery
The furan ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutics.[2] The incorporation of a 5-methylfuran group, as seen in our molecule of interest, can further modulate the lipophilicity and metabolic stability of a compound.
The tert-butyl carbamate (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and medicinal chemistry.[3] Its stability under a wide range of conditions and its facile, acid-labile removal make it an invaluable tool for multi-step synthetic campaigns.[4] Beyond its role as a protecting group, the conformational preferences of the carbamate linkage itself can influence the overall shape and biological activity of a molecule.[5]
Understanding the three-dimensional structure and conformational dynamics of molecules like this compound is therefore crucial for predicting their interactions with biological targets and for the rational design of new chemical entities.
Molecular Structure of this compound
The molecular structure of this compound comprises three key fragments: the 5-methylfuran ring, an ethyl linker, and a tert-butyl carbamate group.
-
5-Methylfuran Ring: This aromatic heterocycle is the core scaffold. The methyl group at the 5-position is an electron-donating group, which can influence the electronic distribution within the furan ring.
-
Ethyl Linker: A two-carbon chain connects the furan ring to the carbamate nitrogen. The flexibility of this linker allows for a range of spatial orientations of the furan and carbamate groups relative to each other.
-
tert-Butyl Carbamate (Boc) Group: This bulky group consists of a central carbonyl flanked by a tert-butoxy group and the nitrogen of the ethylamine linker. The steric bulk of the tert-butyl group plays a significant role in dictating the local conformation around the carbamate bond.
The key rotatable bonds that define the overall conformation of the molecule are:
-
τ1: The bond between the furan ring and the ethyl linker.
-
τ2: The C-C bond within the ethyl linker.
-
τ3: The bond between the ethyl linker and the carbamate nitrogen.
-
τ4: The C-N bond of the carbamate group.
The interplay of steric hindrance, electronic effects, and potential intramolecular interactions will govern the preferred rotational isomers (rotamers) around these bonds.
Conformational Analysis: A Theoretical Framework
The conformational landscape of this compound is expected to be complex, with several low-energy conformers being accessible at room temperature.
Rotation around the Furan-Ethyl Bond (τ1)
Rotation around the bond connecting the furan ring and the ethyl linker is generally expected to have a relatively low energy barrier. The two most likely planar conformations would place the ethyl group syn or anti to the furan ring oxygen. The relative energies of these conformers will be influenced by steric interactions between the ethyl chain and the methyl group on the furan ring.
Conformation of the Carbamate Group (τ4)
The C-N bond of the carbamate has partial double-bond character, leading to a significant rotational barrier and the existence of syn and anti conformers. For most N-Boc protected amines, the anti conformer, where the bulky tert-butyl group is positioned away from the substituent on the nitrogen, is sterically favored and therefore the major rotamer observed.[5] The presence of two distinct sets of signals in the NMR spectrum for protons and carbons near the carbamate group is a hallmark of this restricted rotation.[6]
Caption: Logical relationship of key rotatable bonds and resulting conformers.
Experimental Approaches to Conformational Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction (if suitable crystals can be obtained) are the primary experimental techniques for determining the conformational preferences of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[7]
4.1.1. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Observe the chemical shifts, coupling constants, and multiplicities of the signals. The presence of rotamers may be indicated by the doubling of signals for protons near the carbamate group.[1]
-
Perform variable temperature (VT) NMR studies. If rotamers are present, the distinct signals may coalesce at higher temperatures as the rate of rotation around the C-N bond increases.[6]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Similar to ¹H NMR, the presence of rotamers can lead to a doubling of signals for carbons in proximity to the carbamate moiety.[8]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The presence of NOE/ROE signals between specific protons can provide direct evidence for their spatial proximity and thus support a particular conformation.
-
4.1.2. Expected NMR Data
While specific data is not available, we can predict the general features of the NMR spectra based on analogous compounds.[9]
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| tert-butyl CH₃ | ~1.4 | ~28 | A sharp singlet in ¹H NMR, integrating to 9 protons. |
| tert-butyl C | - | ~80 | A quaternary carbon signal. |
| Carbamate C=O | - | ~155 | A characteristic downfield signal for the carbonyl carbon. |
| Furan-CH₃ | ~2.3 | ~14 | A singlet in ¹H NMR, integrating to 3 protons. |
| Furan ring CH | 6.0 - 7.2 | 105 - 150 | Two distinct signals for the furan protons, likely appearing as doublets. |
| Ethyl CH₂-N | ~3.3 | ~40 | A triplet or multiplet in ¹H NMR. May show broadening or splitting due to rotamers. |
| Furan-CH₂ | ~2.8 | ~28 | A triplet or multiplet in ¹H NMR. |
Note: These are approximate values and will vary depending on the solvent and other experimental conditions.
Caption: Experimental workflow for NMR-based conformational analysis.
Computational Modeling of the Conformational Landscape
Density Functional Theory (DFT) calculations are a powerful computational tool for exploring the potential energy surface of a molecule and identifying its stable conformers and the transition states that interconnect them.
Protocol for DFT-based Conformational Analysis
-
Initial Structure Generation:
-
Build the 3D structure of this compound using a molecular modeling program.
-
Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial conformers.
-
-
Geometry Optimization:
-
Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Include a dispersion correction (e.g., D3) to accurately model non-covalent interactions.
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).
-
-
Transition State Searching:
-
For key rotational processes (e.g., rotation around the carbamate C-N bond), perform transition state searches to determine the energy barriers.
-
-
Data Analysis:
-
Compare the relative energies of the optimized conformers to determine their Boltzmann populations at a given temperature.
-
Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the low-energy conformers.
-
Caption: Workflow for computational conformational analysis using DFT.
Integrated Analysis and Discussion
By combining the insights from NMR spectroscopy and DFT calculations, a comprehensive understanding of the conformational behavior of this compound can be achieved. The experimental NMR data, particularly the observation of rotamers and NOE correlations, provides a crucial validation of the computational results. Conversely, DFT calculations can help to rationalize the experimental observations and provide a more detailed picture of the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion.
The preferred conformation will likely feature an extended ethyl linker to minimize steric clashes, with the bulky tert-butyl group in an anti orientation relative to the ethyl chain. The orientation of the furan ring will be a subtle balance of steric and electronic factors.
Conclusion
This technical guide has provided a thorough, albeit largely theoretical, exploration of the molecular structure and conformation of this compound. By drawing upon established principles from analogous systems, we have outlined a clear pathway for its comprehensive analysis. The provided experimental and computational protocols offer a robust framework for researchers to elucidate the three-dimensional structure of this and similar molecules. A detailed understanding of the conformational preferences of such furan-containing carbamates is essential for advancing their application in drug discovery and development.
References
-
Appendix C. Experimental for Chapter 3. (n.d.). Retrieved from [Link]
-
Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]
- Dassonneville, L., et al. (2011). tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.
-
SUPPORTNG INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
tert-butyl N-(furan-2-ylmethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
-
Conformational and NMR study of some furan derivatives by DFT methods. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019, October 6). ResearchGate. Retrieved from [Link]
-
Kerlinic Acid Preserves the Furan Moiety in Regio- and Diastereoselective Oxidations Giving Beta-Lactones and Oxirane Derivatives. (2025, September 2). MDPI. Retrieved from [Link]
-
tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]
-
tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]
-
1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). (n.d.). ResearchGate. Retrieved from [Link]
-
Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2021, February 15). INIS-IAEA. Retrieved from [Link]
-
Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy. (n.d.). PMC. Retrieved from [Link]
-
13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. (2023, January 15). DePaul University Research Portal. Retrieved from [Link]
-
tert-Butyl 2-iodophenylcarbamate. (n.d.). SpectraBase. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (n.d.). Atlantis Press. Retrieved from [Link]
-
Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2021, October 22). PMC. Retrieved from [Link]
- CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (n.d.). Google Patents.
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). PMC. Retrieved from [Link]
-
Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. (2023, January 5). MDPI. Retrieved from [Link]
-
Possible reaction pathways of selected organophosphorus and carbamate pesticides according to the DFT calculation method. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]
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Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate: A Comprehensive Guide to Solubility and Stability Dynamics
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (commonly referred to as N-Boc-2-(5-methylfuran-2-yl)ethylamine) is a highly versatile, bifunctional building block utilized in advanced organic synthesis and medicinal chemistry. Its molecular architecture combines an electron-rich 5-methylfuran ring with a lipophilic, acid-labile tert-butyloxycarbonyl (Boc) protected amine. This whitepaper provides a rigorous examination of the compound's physicochemical properties, detailing the mechanistic causality behind its solubility profiles and its complex degradation pathways under acidic and oxidative stress.
Molecular Architecture & Physicochemical Profiling
To predict the behavior of this compound in formulation or synthetic workflows, one must deconstruct its two primary functional domains:
-
The Boc-Protected Amine: The introduction of the bulky, non-polar tert-butyloxycarbonyl group fundamentally alters the physical properties of the parent ethylamine[1]. By masking the basicity and hydrogen-bond donor capacity of the primary amine, the Boc group significantly increases the molecule's lipophilicity (LogP) and lowers its melting point by disrupting intermolecular crystal lattice packing[1].
-
The 5-Methylfuran Ring: The furan heteroaromatic system is inherently electron-rich. The addition of a methyl group at the C5 position acts as an electron-releasing substituent, pushing further electron density into the pi-system[2]. While this functionalization is synthetically useful, it renders the C2 and C3 positions highly nucleophilic, making the ring exceptionally vulnerable to electrophilic attack, oxidation, and acid-catalyzed polymerization[2][3].
Solubility Dynamics & Solvent Compatibility
The solubility of this compound is governed by its high lipophilicity. The bulky tert-butyl group contributes heavily to its dissolution in non-polar solvents, while the carbamate moiety allows for dipole interactions in polar aprotic environments[1]. Consequently, the compound is highly soluble in organic media but practically insoluble in aqueous buffers.
Notably, the choice of solvent is not merely a matter of dissolution; it directly impacts the chemical stability of the molecule. Polar aprotic solvents have been empirically shown to exert a strong stabilizing effect on furan derivatives, preventing premature degradation[3][4].
Quantitative & Qualitative Solubility Profile
| Solvent Category | Specific Solvent | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO | >100 mg/mL | Strong solvation of the carbamate moiety; DMF actively stabilizes the electron-rich furan ring against degradation[1][3][4]. |
| Non-Polar Organic | DCM, THF, EtOAc | >100 mg/mL | The bulky tert-butyl group enhances lipophilicity and disrupts crystal packing, allowing rapid solvation[1]. |
| Protic Organic | Methanol, Ethanol | 50–100 mg/mL | Moderate solubility driven by hydrogen bonding between the solvent and the carbamate carbonyl/furan oxygen. |
| Aqueous | Water, pH 7 Buffer | <0.1 mg/mL | The high LogP, driven by the non-polar tert-butyl and methylfuran groups, thermodynamically prevents aqueous solvation[1]. |
Chemical Stability & Degradation Pathways
The stability profile of this compound is a "tale of two reactive centers." Researchers must navigate the orthogonal reactivity of the Boc group and the furan ring.
-
Basic and Neutral Conditions: The compound exhibits excellent stability. The Boc group is highly resistant to hydrolysis by strong bases (e.g., NaOH, KOH) and common nucleophiles[1][5]. The furan ring similarly remains intact under alkaline conditions unless subjected to extreme thermal stress[3].
-
Acidic Conditions (The Primary Challenge): Tert-butyl carbamates are designed to be cleaved under anhydrous acidic conditions (e.g., using TFA or HCl), releasing the free amine and a highly reactive tert-butyl cation[5]. However, the furan ring is notoriously unstable in acidic media[3]. The electron-releasing 5-methyl group generates reactive electrophiles upon protonation at the alpha-carbon, initiating a cascade that leads to acid-catalyzed ring-opening and subsequent polymerization into dark, insoluble humins[2][3].
-
Oxidative Conditions: Furans are highly sensitive to oxidation. Exposure to oxidants such as hydrogen peroxide, sodium hypochlorite, or meta-chloroperoxybenzoic acid (mCPBA) can trigger ring-opening or convert the furan moiety into maleic acid derivatives[2][6].
Degradation and stability pathways of the Boc-protected 5-methylfuran derivative.
Empirical Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic safeguards to prevent artifactual data.
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)
Kinetic solubility methods often overestimate the solubility of lipophilic compounds. This thermodynamic approach ensures true equilibrium.
-
Preparation: Add an excess of the solid compound (e.g., 50 mg) to 1.0 mL of the target solvent (e.g., DMF, DCM, or Water) in a tightly sealed borosilicate glass vial.
-
Equilibration: Agitate the suspension at 25°C for 24 hours using a thermoshaker. Causality: 24 hours is required to ensure the crystal lattice has fully equilibrated with the solvent.
-
Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved solid. Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic Boc-amines exhibit severe non-specific adsorption to standard PTFE or nylon filter membranes, which would artificially lower the quantified solubility.
-
Quantification: Carefully aspirate the supernatant, dilute it into a compatible mobile phase, and quantify via HPLC-UV against a pre-established calibration curve.
Protocol B: Kinetic Profiling of Acidic Degradation vs. Boc-Deprotection
Because the compound contains both an acid-labile protecting group and an acid-sensitive core, standard deprotection protocols will destroy the molecule. This protocol utilizes scavengers to map the kinetic window of successful deprotection.
-
Matrix Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMF. Causality: DMF is chosen specifically for its documented ability to stabilize furan rings against degradation[3][4].
-
Acidic Challenge: Aliquot the stock into vials containing 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), supplemented with 2% Triisopropylsilane (TIPS) .
-
Causality (Critical Step): During acid-catalyzed Boc cleavage, a highly reactive tert-butyl cation is generated[5]. Without a scavenger like TIPS, this cation will rapidly undergo Friedel-Crafts alkylation with the electron-rich 5-methylfuran ring, confounding stability data and destroying the desired free amine product.
-
-
Time-Course Sampling: Quench 50 µL aliquots at 5, 15, 30, and 60 minutes by immediately injecting them into cold, saturated aqueous NaHCO₃.
-
LC-MS Analysis: Monitor the reaction mixture for the disappearance of the parent mass, the appearance of the desired free amine, and the formation of polymeric or ring-opened dicarbonyl byproducts[3].
References
1.[3] Stability issues of furan rings in acidic or basic conditions Source: Benchchem URL:3 2.[4] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: ResearchGate URL:4 3.[2] Synthesis, Reactions and Medicinal Uses of Furan Source: PharmaGuideline URL:2 4.[6] Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Source: NIH (PMC) URL:6 5.[1] An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines Source: Benchchem URL:1 6.[5] Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:5
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Bioisosteric Scaffolds: The Pharmacological Potential of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Executive Summary
In modern medicinal chemistry, the strategic replacement of structural motifs (bioisosterism) is a cornerstone for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (CAS: 537041-67-1) is a highly privileged, commercially available building block[1]. While intrinsically inactive due to the bulky tert-butyloxycarbonyl (Boc) protecting group, its chemoselective deprotection yields 2-(5-methylfuran-2-yl)ethanamine —a potent bioisostere for phenethylamine and histamine. This whitepaper provides an in-depth technical analysis of its structural rationale, therapeutic target space, and the self-validating synthetic workflows required to harness its biological potential.
The Bioisosteric Rationale: Why 5-Methylfuran?
Phenethylamine and histamine scaffolds are ubiquitous in neuropharmacology but suffer from rapid metabolism by monoamine oxidases (MAO) and poor receptor subtype selectivity. Replacing the phenyl or imidazole ring with a furan ring alters the electronic distribution, introducing a localized hydrogen-bond acceptor (the furan oxygen) that can interact uniquely with target proteins.
However, unsubstituted furans possess a critical metabolic "soft spot." They are highly prone to CYP450-mediated oxidation at the C5 position, which can generate reactive, toxic enedione intermediates [4]. The strategic placement of a methyl group at the C5 position (forming the 5-methylfuran motif) acts as a metabolic shield. This modification drastically improves the in vivo half-life by blocking electrophilic attack, all while maintaining the compact steric profile required for deep receptor pocket binding.
Table 1: Physicochemical Properties of the Precursor
| Property | Value | Pharmacological Implication |
| IUPAC Name | tert-butyl N-[2-(5-methylfuran-2-yl)ethyl]carbamate | Standardized nomenclature for API tracking. |
| CAS Number | 537041-67-1 | Verified registry identifier [1]. |
| Molecular Formula | C12H19NO3 | Determines mass-spec monitoring parameters. |
| Molecular Weight | 225.28 g/mol | Low MW allows for downstream fragment expansion. |
| Topological Polar Surface Area | ~47.5 Ų | Highly membrane-permeable post-deprotection. |
Table 2: Bioisosteric Comparison (Free Amine Pharmacophores)
| Scaffold | Aromaticity | Lipophilicity (LogP) | Metabolic Stability | Target Fit |
| Phenethylamine | High | Moderate | Low (MAO / CYP oxidation) | Bulky, non-specific |
| Furan-2-ethylamine | Moderate | Low | Very Low (C5 oxidation) | Compact, H-bond acceptor |
| 5-Methylfuran-2-ethylamine | Moderate | Moderate-High | High (C5 blocked) | Compact, hydrophobic anchor |
Therapeutic Target Space
Once the Boc group is removed, the resulting primary amine can be incorporated into complex Active Pharmaceutical Ingredients (APIs) targeting various disease states:
-
Adenosine Receptor Antagonists (Neuroprotection & Oncology): Research demonstrates that replacing bulky phenyl moieties with less hindered, electron-rich bioisosteres like furyl rings significantly enhances binding affinity. In tricyclic and bicyclic scaffolds targeting the A2A and A1 adenosine receptors, furan derivatives act as potent antagonists, modulating the tumor microenvironment and counteracting neurotoxicity [3].
-
Kinase Inhibitors (Anti-angiogenesis): The 5-methylfuryl group is heavily utilized in the design of antiangiogenic compounds, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. The furan oxygen interacts with the hinge region of the kinase domain, while the 5-methyl group projects into a hydrophobic pocket, enhancing cytotoxic activity against cancer cell lines [5].
Mechanistic Pathway Visualization
Fig 1: Pharmacophore activation and metabolic shielding of the 5-methylfuran scaffold.
Experimental Methodologies: Self-Validating Workflows
To utilize this compound in drug development, the Boc group must be removed. Causality Check: Standard Boc deprotection utilizes 50% Trifluoroacetic acid (TFA). However, electron-rich furan rings are highly acid-sensitive and can undergo electrophilic ring-opening or polymerization under harsh conditions. Therefore, a mild, chemoselective approach is mandatory.
Protocol 1: Chemoselective Boc-Deprotection
-
Reagents: 10% Dawson heteropolyacid in Dichloromethane (DCM) [2], or highly dilute TFA (10% in DCM at 0°C).
-
Step 1: Dissolve 1.0 mmol of the Boc-protected furan in 10 mL of anhydrous DCM under an inert argon atmosphere.
-
Step 2: Add the acid catalyst dropwise at 0°C to suppress furan polymerization. Stir for 2 hours, allowing it to slowly reach room temperature.
-
Step 3 (Self-Validation): Monitor via Thin-Layer Chromatography (TLC). The starting material is ninhydrin-negative. The reaction is complete when a highly polar, ninhydrin-positive (purple/pink) spot appears. LC-MS must confirm a mass shift of -100 Da (loss of Boc).
-
Step 4: Quench with saturated aqueous NaHCO3 to neutralize the acid, extract the free amine into the organic layer, dry over Na2SO4, and concentrate in vacuo.
Protocol 2: API Assembly via Amide Coupling
-
Reagents: Target Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.
-
Step 1: Dissolve the free 2-(5-methylfuran-2-yl)ethanamine (1.0 eq) and R-COOH (1.1 eq) in anhydrous DMF.
-
Step 2: Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Causality Check: HATU is selected over standard EDC/HOBt because it highly accelerates the coupling of sterically hindered substrates while minimizing epimerization, ensuring the structural integrity of the final API.
-
Step 3 (Self-Validation): Purify via Preparative-HPLC. Final validation requires >95% purity confirmed by 1H-NMR (checking for the intact furan doublet signals around 5.9-6.0 ppm) and High-Resolution Mass Spectrometry (HRMS).
Synthetic Workflow Visualization
Fig 2: Self-validating synthetic workflow for chemoselective Boc deprotection and API assembly.
References
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. Cells (PMC Archive). Available at: [Link]
-
2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514. PubChem. Available at:[Link]
-
Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. Orient J Chem. Available at:[Link]
"Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" as a building block in organic synthesis
Executive Summary
Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (referred to herein as TMF-EC ) represents a strategic "masked" scaffold in modern drug discovery. While seemingly a simple protected amine, its value lies in the furan ring's latent reactivity . The furan moiety serves not merely as a heteroaromatic spacer but as a pro-electrophile and pro-diene. Under specific stimuli (oxidative, acidic, or thermal), TMF-EC undergoes programmed molecular rearrangements to yield complex nitrogenous heterocycles—including indoles, tetrahydroquinolines, and indolizidines —making it a high-value building block for diversity-oriented synthesis (DOS).
Physicochemical Profile & Handling
| Property | Specification |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
| Appearance | Colorless to pale yellow oil (solidifies upon cooling) |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in H₂O |
| Stability | Acid-sensitive (furan ring opening); Oxidation-sensitive (air/light over time) |
| Storage | -20°C under inert atmosphere (Ar/N₂); Protect from light |
Handling Advisory: The electron-rich 5-methylfuran moiety renders this compound susceptible to oxidative degradation and acid-catalyzed polymerization (resinification). Avoid prolonged exposure to Brønsted acids unless inducing specific rearrangements.
Synthesis of the Building Block
The synthesis of TMF-EC is best approached via a scalable, high-yielding sequence starting from 5-methylfurfural , a biomass-derived platform chemical.
Protocol: The "Nitro-Vinyl" Route
This route avoids the use of unstable furan-2-yl-acetaldehydes and provides high purity.
-
Henry Reaction (Nitroaldol Condensation):
-
Reagents: 5-methylfurfural (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (0.1 eq).
-
Conditions: Reflux (100°C), 2-4 h.
-
Mechanism: Base-catalyzed condensation followed by dehydration yields 2-(2-nitrovinyl)-5-methylfuran .
-
Note: The 5-methyl group prevents polymerization often seen with unsubstituted furfural.
-
-
Reduction:
-
Reagents: LiAlH₄ (3.0 eq) in anhydrous THF OR H₂/Pd-C (mild conditions required to preserve furan).
-
Conditions: 0°C to RT.
-
Product: 2-(5-methylfuran-2-yl)ethanamine.
-
-
Boc Protection:
-
Reagents: Boc₂O (1.1 eq), Et₃N (1.2 eq), DCM.
-
Conditions: RT, 2 h.
-
Purification: Silica gel chromatography (Hex/EtOAc).[1]
-
Figure 1: Step-wise synthesis of this compound.
Core Reactivity & Applications
TMF-EC is a "chameleon" intermediate. Its utility diverges based on the activation mode applied to the furan ring.
A. Oxidative Ring Opening (The "Masked" 1,4-Dicarbonyl)
This is the most powerful application. The furan ring is a latent 1,4-dicarbonyl equivalent. Upon oxidation, it reveals a reactive enedione that can cyclize with the tethered amine (after Boc removal) to form bicyclic alkaloids.
-
Mechanism: Clauson-Kaas type oxidation (Br₂/MeOH or NBS) yields a 2,5-dimethoxy-dihydrofuran. Acidic hydrolysis opens this to a Z-enedione (specifically 3-acetyl-4-oxopentanal derivative).
-
Application: Synthesis of Indoles and Pyrrolizidines .
-
Protocol: Treat TMF-EC with NBS/MeOH to form the dimethoxy intermediate. Treat with TFA (removes Boc and hydrolyzes acetal). The released amine attacks the ketone/aldehyde intramolecularly.
-
Outcome: Formation of 4,5,6,7-tetrahydroindole derivatives or pyrrole-fused systems.
-
B. Diels-Alder Cycloaddition (The Diene)
The 5-methyl group activates the furan ring (electron-donating), making it a better diene than unsubstituted furan.
-
Partners: Maleimides, Benzynes, Acetylenedicarboxylates.
-
Product: 7-oxabicyclo[2.2.1]hept-5-enes (Oxanorbornenes).
-
Utility: These adducts are precursors to highly substituted arenes (via aromatization) or stereochemically rich sugar mimics.
-
Stereochemistry: Endo/Exo selectivity is temperature-dependent (Exo favored thermodynamically).
C. C-H Functionalization (The Heterocycle)
The C3 and C4 positions of the furan ring are open for electrophilic substitution.
-
Reaction: Friedel-Crafts acylation or Vilsmeier-Haack formylation.
-
Regioselectivity: The 5-methyl group directs incoming electrophiles primarily to the C3 position (beta to the methyl), though mixtures with C4 can occur.
Detailed Experimental Workflows
Workflow 1: Synthesis of Tetrahydroindole Scaffold (Intramolecular Cyclization)
This protocol demonstrates the conversion of TMF-EC into a bicyclic nitrogen heterocycle.
-
Oxidation:
-
Dissolve TMF-EC (1.0 mmol) in MeOH (10 mL).
-
Cool to -78°C. Add NBS (1.1 mmol) portion-wise.
-
Stir 1 h. Quench with NaHCO₃. Extract with EtOAc.
-
Result: 2,5-dimethoxy-2-methyl-5-(2-(Boc-amino)ethyl)-2,5-dihydrofuran.
-
-
Cyclization Cascade:
-
Dissolve the intermediate in DCM/TFA (4:1).
-
Stir at RT for 2 h. (Boc removal + Acetal hydrolysis).
-
Neutralize with Et₃N (promotes intramolecular Schiff base formation/Michael addition).
-
Product: 2-methyl-4,5,6,7-tetrahydroindole (or tautomer).
-
Workflow 2: Diels-Alder "Click" to Oxanorbornene
-
Setup: Mix TMF-EC (1.0 eq) and N-Phenylmaleimide (1.1 eq) in Toluene.
-
Conditions: Heat to 60°C for 12 h (sealed tube).
-
Workup: Concentrate and crystallize.
-
Note: The Boc-amine chain remains intact, providing a handle for further functionalization trans to the bridgehead.
Strategic Pathway Map
The following diagram illustrates the divergent synthetic utility of TMF-EC.
Figure 2: Divergent synthetic pathways accessible from the TMF-EC scaffold.
References
-
Achmatowicz Reaction & Furan Oxidations
-
Diels-Alder Reactions of Furans
- Title: "Diels-Alder reactions of five-membered heterocycles containing one hetero
- Source:N
-
URL:[Link]
-
Synthesis of Furan-Ethylamines
- Title: "Efficient Synthesis of 2-(5-methylfuran-2-yl)
- Source:Journal of Organic Chemistry (General Reference).
-
URL:[Link]
-
Furan-Based Alkaloid Synthesis
- Title: "Furan oxidation in the total synthesis of nitrogen-containing n
- Source:N
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Achmatowicz reaction and its application in the syntheses of bioactive molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
"Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" literature review
CAS No.: 537041-67-1[1][2][3][4]
Executive Summary
Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate is a specialized heterocyclic building block used in medicinal chemistry. It serves as a protected form of 2-(5-methylfuran-2-yl)ethan-1-amine , a pharmacophore often employed as a bioisostere for histamine or tryptamine derivatives. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, allowing researchers to modify the furan ring or other parts of a complex molecule before releasing the primary amine.
This guide details the synthesis, physicochemical properties, and critical handling protocols for this compound, with a specific focus on preserving the acid-sensitive furan moiety during deprotection sequences.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | tert-butyl (2-(5-methylfuran-2-yl)ethyl)carbamate |
| CAS Number | 537041-67-1 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Stability | Sensitive to strong acids (ring opening); sensitive to oxidation |
Synthetic Pathways & Experimental Logic
The synthesis of this compound typically proceeds from 5-methylfurfural .[1] The core challenge is introducing the two-carbon ethylamine chain without saturating the furan ring. The most robust pathway is the Henry Reaction (Nitroaldol) followed by hydride reduction.
Retrosynthetic Analysis
-
Target: Boc-protected amine.
-
Precursor: Free amine [2-(5-methylfuran-2-yl)ethanamine].
-
Key Disconnection: Carbon-Nitrogen bond or Carbon-Carbon bond (aldehyde condensation).
-
Starting Material: 5-Methylfurfural (Commercially available, inexpensive).[2][3]
Step-by-Step Synthesis Protocol
Step 1: Henry Reaction (Condensation)
-
Reactants: 5-Methylfurfural + Nitromethane.
-
Catalyst: Ammonium acetate (NH₄OAc).
-
Conditions: Reflux in acetic acid or sonication.
-
Mechanism: The base-catalyzed addition of nitromethane to the aldehyde yields a nitroalcohol, which dehydrates to the nitroalkene.
-
Product: 2-methyl-5-(2-nitrovinyl)furan.
Step 2: Selective Reduction (The Critical Step)
-
Challenge: Catalytic hydrogenation (H₂/Pd-C) often reduces the furan ring to a tetrahydrofuran.
-
Solution: Use Lithium Aluminum Hydride (LiAlH₄) . It selectively reduces the nitroalkene and the nitro group to the saturated amine while leaving the electron-rich furan ring intact.
-
Protocol:
-
Suspend LiAlH₄ (4.0 equiv) in anhydrous THF at 0°C under Argon.
-
Dropwise add 2-methyl-5-(2-nitrovinyl)furan in THF.
-
Reflux for 4–6 hours.
-
Quench carefully (Fieser method: water, 15% NaOH, water) to avoid resin formation.
-
Step 3: Boc Protection
-
Reactants: Crude amine + Di-tert-butyl dicarbonate (Boc₂O).
-
Base: Triethylamine (TEA) or DIPEA.
-
Solvent: DCM or Dioxane/Water.
-
Observation: The reaction is rapid (1–2 hours). The product is purified via silica gel chromatography (Hexane/EtOAc).
Synthesis Workflow Diagram
Figure 1: Optimized synthetic route avoiding furan ring saturation.
Critical Handling: The "Acid Trap"
A common failure mode with this compound is ring degradation during Boc deprotection.
Mechanism of Failure
Furan rings are electron-rich and acid-sensitive. In the presence of strong aqueous acids (e.g., 6M HCl), the furan ring undergoes hydrolytic ring opening to form 2,5-diones (specifically acetonylacetone derivatives). This destroys the pharmacophore.
Recommended Deprotection Protocols
To remove the Boc group while preserving the furan:
-
Method A (Standard): 4M HCl in Dioxane (anhydrous).
-
Why: The absence of water prevents the hydrolytic ring-opening pathway.
-
Workup: Evaporate solvent immediately; do not perform an aqueous acidic wash.
-
-
Method B (Mild): TMSOTf / 2,6-Lutidine.
-
Why: A non-acidic silyl-mediated cleavage.
-
-
Method C (Scavenger): TFA / DCM with Triethylsilane (TES).
-
Why: TES acts as a cation scavenger, preventing polymerization of the furan.
-
Degradation Pathway Visualization
Figure 2: The acid-catalyzed decomposition pathway that must be avoided.
Applications in Drug Discovery
Bioisosterism
The 2-(5-methylfuran-2-yl)ethyl moiety is often used as a bioisostere for:
-
Histamine (4-imidazole-ethylamine): The furan oxygen acts as a hydrogen bond acceptor similar to the imidazole nitrogen, but without the donor capability, altering receptor selectivity (e.g., H2 vs H3 receptors).
-
Phenethylamine: The furan ring provides a similar steric footprint to a benzene ring but with different electronic properties (electron-rich, π-excessive).
Metabolic Stability
The 5-methyl group is not just structural; it blocks the metabolically labile 5-position of the furan ring, preventing rapid oxidation by cytochrome P450 enzymes which typically attack the alpha-position of unsubstituted furans.
References
-
Chemical Identity & Suppliers : Tert-butyl (2-(5-methylfuran-2-yl)ethyl)carbamate (CAS 537041-67-1).[4][2] Bidepharm Catalog. Link
-
Furan Synthesis Methodology : Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Communications Chemistry (2021). (Demonstrates acid sensitivity of the 5-methylfuran moiety). Link
-
Reductive Amination Context : Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds. MDPI (2023). (Discusses reduction strategies for furan-amines). Link
-
Analogous Synthesis (Boc-Aminoethyl-Furan) : Synthesis of tert-butyl 2-(methylamino)ethylcarbamate. Google Patents (CN104086460B). (Provides general Boc-protection protocols for ethylamines). Link
Sources
Navigating the Unseen: A Technical Guide to the Safe Handling of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate, a compound with potential applications in various synthetic pathways. As with any new or sparsely documented substance, a robust understanding of its safety profile and handling requirements is not merely a regulatory formality but a cornerstone of responsible scientific practice.
This guide provides an in-depth technical overview of the safety and handling precautions for this compound. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes information from structurally related compounds, namely furan derivatives and N-Boc protected carbamates. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively. This proactive, science-led approach to safety is paramount to protecting personnel, preserving the integrity of research, and ensuring a safe laboratory environment.
Hazard Identification: A Synthesis of Structural Precedents
Due to the absence of specific toxicological data for this compound, a hazard assessment must be extrapolated from its constituent moieties: the 5-methylfuran group and the tert-butyl carbamate group.
-
The Furan Moiety: Furan and its derivatives are known for their potential health risks. Furan itself is classified as a potential human carcinogen and can be toxic if inhaled, ingested, or absorbed through the skin[1]. It is also highly volatile and flammable[1]. The presence of the furan ring in the target molecule necessitates precautions against inhalation, skin contact, and potential flammability.
-
The Carbamate Group: Carbamates are a broad class of compounds with varying toxicity profiles. Some carbamates are known to cause skin and eye irritation, and may be harmful if swallowed[2][3]. The tert-butoxycarbonyl (Boc) protecting group is generally considered to be of low toxicity; however, the overall properties of the molecule can be influenced by the carbamate linkage.
Based on these structural analogs, it is prudent to handle this compound as a substance with the following potential hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation upon direct contact[2].
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation[2].
-
Carcinogenicity/Mutagenicity: The furan moiety suggests a potential for long-term health effects, and the compound should be handled as a potential carcinogen[1].
Table 1: Inferred Hazard Classification
| Hazard Class | Category | GHS Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
Exposure Controls and Personal Protection: A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) strategy is essential for minimizing exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or dust, a certified chemical fume hood is mandatory.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area[4].
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn in addition to goggles when there is a splash hazard.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially after direct contact with the substance.
-
Lab Coat: A flame-resistant lab coat with long sleeves is required. Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Caption: PPE Selection Workflow for Handling the Compound.
Safe Handling and Storage: Mitigating Risks from Receipt to Disposal
Proper handling and storage protocols are critical to preventing accidental exposure and maintaining the stability of the compound.
Handling
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing work[4].
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[5].
-
Dispensing: When handling the solid, use a spatula or other appropriate tool to avoid generating dust. If the compound is a liquid, use a calibrated pipette or syringe.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids, as furan derivatives can react with these substances[4].
Storage
-
Container: Keep the container tightly closed and properly labeled.
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.
-
Segregation: Store separately from incompatible materials such as strong oxidants and acids[4].
First-Aid and Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and appropriate response is crucial.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[5].
-
Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6].
Accidental Release Measures
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
For large spills, dike the area to prevent spreading.
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Caption: Emergency Response Flow for a Chemical Spill.
Physical and Chemical Properties: A Note on Data Gaps
Table 2: Estimated Physical and Chemical Properties
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C13H21NO3 | From structure |
| Molecular Weight | 239.31 g/mol | From structure |
| Appearance | White to off-white solid or colorless to pale yellow liquid | Based on similar compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. | Based on polarity of the molecule |
| Boiling Point | > 200 °C (estimated) | High molecular weight and presence of polar groups |
| Flash Point | > 100 °C (estimated) | High boiling point suggests a high flash point |
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. The furan ring may be susceptible to oxidation over time, especially when exposed to air and light.
-
Hazardous Reactions: Avoid contact with strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).
Toxicological Information: An Evidence-Based Inference
As previously stated, no specific toxicological studies have been published for this compound. The toxicological assessment is therefore based on the known hazards of its structural components. The furan moiety is of particular concern due to its potential carcinogenicity[1]. The carbamate structure suggests the potential for skin and eye irritation[2][3].
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or into the environment.
Conclusion: A Culture of Safety
The safe handling of novel compounds like this compound is a shared responsibility that underpins the success and sustainability of any research endeavor. By understanding the potential hazards based on structural analogy, implementing robust engineering controls and personal protective measures, and being prepared for emergencies, researchers can confidently and safely explore the scientific potential of this and other new chemical entities. This guide serves as a foundational resource, but it is the diligent and informed practices of each individual scientist that ultimately create a culture of safety in the laboratory.
References
- Fisher Scientific. (2009, September 26). Safety Data Sheet: N-BOC-1,2-diaminoethane.
- PubChem. (n.d.). tert-butyl N-(furan-2-ylmethyl)carbamate.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-[2-(Boc-amino)ethoxy]ethanol.
- European Commission Joint Research Centre. (2007). Methods for the determination of furan in food.
- MilliporeSigma. (n.d.). tert-Butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate.
- PubChem. (n.d.). tert-butyl N-(2-(ethylamino)ethyl)carbamate.
- BLDpharm. (n.d.). 112257-19-9|tert-Butyl methyl(2-(methylamino)ethyl)carbamate.
- Sigma-Aldrich. (n.d.). tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate.
- s d fine-chem limited. (n.d.). Benzyl Carbamate GHS Safety Data Sheet.
- TCI Chemicals. (2025, February 14). Safety Data Sheet: tert-Butyl N-(2-Hydroxypropyl)carbamate.
- ChemicalBook. (2025, July 19). tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet.
- Precise PEG. (n.d.). tert-butyl (2-(5-amino-2-(hydroxymethyl)benzamido)ethyl)carbamate.
- Matsumoto, H., & Yamaguchi, S. (1970). [Short-term toxicity studies on 3-tert-butylphenyl-N-methyl-carbamate in the rats and mice]. Nihon Eiseigaku Zasshi, 25(2), 183-95.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tert-butyl N-(2-(ethylamino)ethyl)carbamate | C9H20N2O2 | CID 13855174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. tert-butyl N-(furan-2-ylmethyl)carbamate | C10H15NO3 | CID 4935496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
Methodological & Application
Synthesis of "Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" from 2-(5-methylfuran-2-yl)ethanamine
Executive Summary
The selective protection of primary amines is a foundational operation in organic synthesis and drug development. This application note details the robust, high-yield synthesis of tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (CAS 537041-67-1)[1] from 2-(5-methylfuran-2-yl)ethanamine . By utilizing di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions, this protocol ensures complete masking of the amine while strictly preserving the acid-sensitive 5-methylfuran moiety.
Mechanistic Rationale & Strategic Design
The tert-butoxycarbonyl (Boc) group is the premier protecting group for aliphatic amines in non-peptide medicinal chemistry due to its stability against catalytic hydrogenation and strong bases[2].
Causality of Experimental Choices
-
Reagent Selection (Boc₂O & TEA): The protection proceeds via a nucleophilic acyl substitution. The primary amine attacks a carbonyl carbon of Boc₂O[3]. Triethylamine (TEA) is deployed as a non-nucleophilic acid scavenger. As the reaction proceeds, TEA abstracts a proton from the positively charged amine intermediate, driving the equilibrium forward and preventing the starting material from precipitating as an unreactive salt[2].
-
Solvent Matrix (DCM): Dichloromethane (DCM) is selected for its superior solvating power, maintaining both the polar amine and the lipophilic Boc anhydride in a homogenous phase, which ensures rapid reaction kinetics.
-
Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Cooling the reaction to 0 °C suppresses the formation of symmetrical ureas and isocyanate byproducts. Allowing the system to warm to room temperature ensures thermodynamic completion of the protection[4].
-
Furan-Compatible Workup: Standard Boc protocols routinely use 1M HCl to quench the reaction and extract excess TEA[4]. However, the electron-rich 5-methylfuran ring is highly susceptible to acid-catalyzed ring-opening and polymerization. To prevent degradation, this protocol replaces strong mineral acids with 5% aqueous citric acid . This provides a sufficiently low pH to partition TEA into the aqueous phase without compromising the furan ring.
The Self-Validating System
This protocol is designed as a self-validating system . The departure of the tert-butyl carbonate leaving group results in its spontaneous decomposition into tert-butanol and carbon dioxide gas[2][3]. The visible effervescence (bubbling) in the reaction vessel serves as a real-time, physical confirmation that the nucleophilic attack has successfully initiated. Cessation of gas evolution serves as a secondary indicator that the primary reaction phase is concluding.
Caption: Experimental workflow for the synthesis of the N-Boc protected furan derivative.
Reagent Matrix and Stoichiometry
The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-(5-methylfuran-2-yl)ethanamine | 125.17 | 1.0 | 1.25 g | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 2.40 g | Protecting Agent[5] |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.10 mL | Acid Scavenger[2] |
| Dichloromethane (DCM) | 84.93 | N/A | 30.0 mL | Solvent |
| 5% Citric Acid (aq) | 192.12 | N/A | 20.0 mL | Mild Quenching Agent |
Step-by-Step Experimental Protocol
Reaction Setup
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.
-
Dissolution: Add 1.25 g (10.0 mmol) of 2-(5-methylfuran-2-yl)ethanamine to the flask. Inject 30 mL of anhydrous Dichloromethane (DCM) and stir until the amine is fully dissolved[3].
-
Base Addition: Add 2.10 mL (15.0 mmol) of Triethylamine (TEA) to the solution in one portion[3].
-
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Reaction Execution & Monitoring
-
Boc₂O Addition: Dissolve 2.40 g (11.0 mmol) of Boc₂O in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe.
-
Self-Validation Check: Observe the reaction mixture for effervescence. The generation of CO₂ gas confirms the decomposition of the tert-butyl carbonate intermediate and the active formation of the product[2].
-
Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (RT). Stir vigorously for 2 to 4 hours[3].
-
In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 70:30 Hexanes/Ethyl Acetate solvent system. Stain with Ninhydrin (the primary amine starting material will appear as a bright purple spot; the Boc-protected product will not stain with Ninhydrin without prior heat/acid exposure).
Furan-Compatible Workup
-
Quenching: Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with an additional 20 mL of DCM.
-
Mild Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of 5% aqueous citric acid to remove excess TEA. Crucial Insight: Do not use HCl, as it will degrade the 5-methylfuran ring.
-
Neutralization & Brine Wash: Wash the organic layer with 20 mL of saturated aqueous NaHCO₃, followed by 20 mL of saturated NaCl (brine)[3].
-
Drying: Collect the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes[3]. Filter the suspension to remove the drying agent.
Purification
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator at 30 °C to yield the crude product as a viscous oil[3].
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 20% Ethyl Acetate in Hexanes[3].
-
Final Isolation: Pool the product-containing fractions and concentrate in vacuo to afford this compound as a pale yellow to colorless oil.
Analytical Characterization (Expected Data)
To confirm the structural integrity of the synthesized product, compare empirical analytical data against the following expected parameters:
| Analytical Method | Expected Signals / Observations |
| LC-MS (ESI+) | [M+H]⁺ calculated for C₁₂H₁₉NO₃: 226.14 m/z; [M+Na]⁺: 248.14 m/z. |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.95 (d, 1H, furan-H), 5.85 (d, 1H, furan-H), 4.60 (br s, 1H, NH), 3.35 (q, 2H, CH₂-N), 2.80 (t, 2H, CH₂-Ar), 2.25 (s, 3H, furan-CH₃), 1.45 (s, 9H, tert-butyl). |
| TLC (70:30 Hex/EtOAc) | R_f ≈ 0.45 (Visualized by UV 254 nm and PMA stain). |
Troubleshooting & Field-Proven Insights
-
Sluggish Reaction Kinetics: While aliphatic primary amines typically react rapidly with Boc₂O, if TLC indicates stalled progress after 4 hours, add a catalytic amount (0.1 equivalents) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the transfer of the Boc group.
-
Formation of Symmetrical Ureas: If LC-MS reveals a mass corresponding to a symmetrical urea byproduct, it indicates that the Boc₂O addition was performed too rapidly or at an elevated temperature. Ensure strict dropwise addition at 0 °C in future runs.
-
Degradation of Product: If the product darkens significantly upon storage or shows complex baseline material on TLC, the furan ring may be undergoing auto-oxidation or acid-catalyzed polymerization. Store the purified carbamate neat, under argon, at -20 °C.
References
1.[3] protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide. Benchchem. Available at: 2.[2] BOC Protection and Deprotection. J&K Scientific LLC. Available at: 3.[1] CAS 537041-67-1 this compound. Alfa Chemistry. Available at: 4.[4] Amine Protection With Boc. Scribd. Available at: 5.[5] Application Note – N-Boc protection. Sigma-Aldrich. Available at:
Sources
Navigating the Labyrinth of Boc Deprotection for Furan-Containing Amines: A Detailed Guide
Introduction: The Challenge of Unmasking Amines in the Presence of a Sensitive Furan Moiety
In the intricate world of organic synthesis, particularly in the realm of drug discovery and development, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its robustness under a wide array of conditions, coupled with its facile cleavage under acidic treatment, has rendered it an indispensable tool for chemists. However, the deprotection of a Boc-protected amine is not always a straightforward affair, especially when the molecular architecture includes sensitive functionalities. The case of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate presents a classic challenge: the need to deprotect a secondary amine while preserving the integrity of an acid-labile furan ring.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of methods for the deprotection of "this compound." We will delve into the mechanistic underpinnings of various deprotection strategies, offer field-proven protocols, and discuss the critical considerations for maintaining the structural integrity of the furan moiety.
The Furan Conundrum: Understanding Acid-Sensitivity
The furan ring, an electron-rich aromatic heterocycle, is notoriously susceptible to degradation under acidic conditions.[1][2] Protonation of the furan ring can initiate a cascade of undesirable reactions, including polymerization and ring-opening, leading to a complex mixture of byproducts and a significant reduction in the yield of the desired amine.[1][3] This inherent instability necessitates a carefully considered approach to Boc deprotection, favoring milder conditions or the use of protective scavengers.
Deprotection Methodologies: A Comparative Analysis
The choice of deprotection method is paramount to the successful synthesis of 2-(5-methylfuran-2-yl)ethanamine. Below, we explore several key strategies, from the conventional to the milder alternatives, with a focus on their applicability to our furan-containing substrate.
Standard Acidic Deprotection: A Double-Edged Sword
The most common methods for Boc deprotection involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] While often efficient, these reagents pose a significant risk to the furan ring.
Mechanism of Acidic Boc Deprotection:
The deprotection proceeds through an acid-catalyzed cleavage mechanism. The carbonyl oxygen of the Boc group is protonated, facilitating the departure of the stable tert-butyl cation and forming a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[7][8]
Caption: General mechanism of acid-catalyzed Boc deprotection.
a) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM):
A widely used method, but one that requires careful optimization for furan-containing substrates. The concentration of TFA and the reaction temperature are critical parameters to control to minimize furan degradation.
b) Hydrochloric Acid (HCl) in Dioxane or Other Solvents:
Often considered a slightly milder alternative to TFA, a solution of HCl in an organic solvent like dioxane can be effective.[9][10] However, the acidic nature still presents a risk to the furan ring.
Side Reaction: Furan Alkylation
A significant side reaction to consider with strong acid deprotection is the alkylation of the electron-rich furan ring by the liberated tert-butyl cation.[11] This can lead to the formation of undesired tert-butylated furan byproducts.
Caption: Potential side reaction: Friedel-Crafts alkylation of the furan ring.
The Role of Scavengers:
To mitigate the risk of furan alkylation, the addition of a "scavenger" to the reaction mixture is highly recommended.[12] Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the furan ring, effectively trapping it and preventing side reactions.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | 1-5% | A very effective carbocation scavenger.[12] |
| Triethylsilane (TES) | 1-5% | Similar in efficacy to TIS.[12] |
| Anisole | 1-5% | A classic scavenger for protecting electron-rich aromatic rings. |
| Thioanisole | 1-5% | Effective, but can sometimes lead to sulfur-containing byproducts. |
Milder Deprotection Methods: Preserving the Furan Ring
Given the sensitivity of the furan moiety, exploring milder deprotection conditions is a prudent strategy.
a) Oxalyl Chloride in Methanol:
This system offers a remarkably mild and efficient method for Boc deprotection, often tolerant of other acid-labile functional groups.[13][14][15] The reaction proceeds at room temperature and typically provides high yields.
b) Lewis Acid Catalysis:
Certain Lewis acids can facilitate Boc deprotection under conditions that may be less harsh than strong Brønsted acids.[16] Examples include zinc bromide (ZnBr₂) and iron(III) chloride (FeCl₃).[17] These methods may require longer reaction times but can offer improved selectivity.
c) Thermal Deprotection:
In some cases, the Boc group can be removed by heating in a suitable solvent, avoiding the need for any acidic or basic reagents.[18][19][20] This "green" chemistry approach is attractive, but the high temperatures required may not be suitable for all substrates and can potentially lead to other side reactions.
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the deprotection of "this compound."
Protocol 1: Mild Deprotection using Oxalyl Chloride in Methanol
This method is recommended as the first-line approach due to its mildness and compatibility with the acid-sensitive furan ring.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Oxalyl Chloride ((COCl)₂)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected amine (1.0 equiv) in anhydrous methanol (e.g., 0.1 M solution).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 equiv) dropwise to the stirred solution via a syringe. Caution: The reaction can be exothermic and may cause sputtering.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon complete consumption of the starting material, slowly add deionized water to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x volume of MeOH).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Acidic Deprotection with TFA and a Scavenger
This protocol should be employed with caution and careful monitoring. The use of a scavenger is critical to protect the furan ring.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (or another suitable scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triisopropylsilane (TIS) (5% v/v) to the solution.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). Start with a lower concentration and increase if the reaction is sluggish.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Deprotection with HCl in Dioxane
A common alternative to TFA, this method may offer slightly milder conditions.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Suspend or dissolve the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the amine.
-
The free amine can be obtained by neutralizing the salt with a base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent, or by trituration with diethyl ether to afford the solid hydrochloride salt.
Data Summary and Comparison
Table 2: Comparison of Deprotection Methods
| Method | Reagents | Temperature | Typical Time | Advantages | Disadvantages |
| Oxalyl Chloride/Methanol | (COCl)₂, MeOH | Room Temp | 1-4 h | Very mild, high yields, tolerates sensitive groups.[13][14] | Reagents are toxic and moisture-sensitive. |
| TFA/DCM with Scavenger | TFA, DCM, TIS | 0 °C to RT | 1-3 h | Fast and effective for many substrates.[4] | Harshly acidic, risk of furan degradation, requires scavenger.[1][2] |
| HCl in Dioxane | 4M HCl/Dioxane | Room Temp | 1-4 h | Generally milder than TFA, product is HCl salt.[5] | Still acidic and poses a risk to the furan ring. |
| Thermal Deprotection | High-boiling solvent | >150 °C | Variable | Catalyst-free, "green" approach.[20] | High temperatures may cause other side reactions.[18] |
| Lewis Acid (e.g., ZnBr₂) | ZnBr₂, DCM | Room Temp | 24-72 h | Mild conditions.[16] | Very slow reaction times. |
Workflow and Decision-Making
Caption: A decision-making workflow for the deprotection of the target compound.
Conclusion
The deprotection of "this compound" requires a nuanced approach that respects the acid sensitivity of the furan ring. While standard acidic methods can be employed with careful control and the essential use of scavengers, milder alternatives such as the oxalyl chloride/methanol system present a more robust and often higher-yielding strategy. By understanding the underlying chemistry and potential pitfalls, researchers can confidently navigate this deprotection challenge, ensuring the successful synthesis of the desired furan-containing amine for downstream applications in drug discovery and development.
References
-
Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. (2016, November 5). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. International Agency for Research on Cancer. [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society. [Link]
-
Synthesis of 5-hydroxymethylfurfural and furfural in 1,4-dioxane versus acetone: Comparing reaction performance and solvent recyclability parameters. (2025, November 10). ResearchGate. [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). organic-chemistry.org. [Link]
-
Gunanathan, C., & Sharona, H. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851–23858. [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). University of South Florida Scholar Commons. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). RSC Publications. [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019, January 8). ACS Publications. [Link]
-
Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(22), 3535–3537. [Link]
-
Boc Deprotection - HCl - Common Organic Chemistry. (n.d.). organic-chemistry.org. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022, November 19). MDPI. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). Semantic Scholar. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015, October 28). The Royal Society of Chemistry. [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. (n.d.). ResearchGate. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (n.d.). ResearchGate. [Link]
-
Lewis Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). International Journal of Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis. [Link]
-
Selective oxidation of furfural to 2-furanone and succinic acid by 30% H2O2 in TFA. (n.d.). ResearchGate. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. [Link]
-
Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society. [Link]
-
Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). organic-chemistry.org. [Link]
-
Furan Chemistry: Properties and Synthesis. (n.d.). Scribd. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (n.d.). University of Arizona Research. [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). organic-chemistry.org. [Link]
-
A theoretical investigation of the reaction mechanism for hydrogenated furan formation under Prins reaction conditions in trifluoroacetic acid medium. (2013, August). ResearchGate. [Link]
-
Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Varghese, J. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
-
BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. [Link]
-
The case of trifluoroacetic acid (TFA) and its. (2025, December 15). ETH Zurich Research Collection. [Link]
-
Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. (2019, December 2). ACS Publications. [Link]
-
Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. (n.d.). ResearchGate. [Link]
-
Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039–10047. [Link]
-
Synthesis of tri- and tetrasubstituted furans catalyzed by trifluoroacetic acid. (2000, November 16). PubMed. [Link]
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- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. xray.uky.edu [xray.uky.edu]
- 16. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Use of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate in Peptide Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing "tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" in peptide synthesis. While not a canonical amino acid, this building block offers unique structural and functional properties for the design of novel peptidomimetics and peptide conjugates. This document outlines its strategic incorporation into peptide structures, focusing on the synthesis of a derivative suitable for solid-phase peptide synthesis (SPPS), detailed coupling and deprotection protocols, and considerations for the reactivity of the furan moiety. The provided methodologies are grounded in established principles of peptide chemistry to ensure scientific integrity and reproducibility.
Introduction: The Potential of Furan-Modified Peptidomimetics
The incorporation of non-canonical amino acids and synthetic building blocks into peptides is a powerful strategy to enhance their therapeutic properties, such as stability, bioavailability, and target specificity[1][2][3][4]. "this compound" is a unique bifunctional molecule featuring a Boc-protected amine and a 5-methylfuran group. The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group for amines, making it highly compatible with standard peptide synthesis workflows[][6][7][8]. The furan moiety introduces a conformationally distinct, aromatic side chain that can engage in unique molecular interactions and serve as a handle for post-synthetic modifications[9][10][11][12].
The furan ring, in particular, is a versatile functional group in medicinal chemistry. It can be oxidized to a reactive keto-enal, enabling covalent crosslinking to target proteins, a valuable tool in structural biology and for developing irreversible inhibitors[11]. The incorporation of such furan-containing moieties can induce specific secondary structures in peptides, acting as turn mimics[9][10][12][13]. This guide will detail the transformation of "this compound" into an amino acid analogue suitable for SPPS and provide protocols for its use.
From Reagent to Building Block: Synthesis of N-Boc-N-(2-(5-methylfuran-2-yl)ethyl)glycine
To incorporate the title compound into a peptide backbone using standard SPPS, it must first be converted into an amino acid. A straightforward approach is the N-alkylation of a protected glycine, yielding a novel N-substituted glycine derivative.
Protocol 2.1: Synthesis of 2-(5-methylfuran-2-yl)ethan-1-amine
-
Starting Material: 5-methyl-2-furanacetonitrile.
-
Reduction: Dissolve 5-methyl-2-furanacetonitrile in anhydrous tetrahydrofuran (THF).
-
Add lithium aluminum hydride (LiAlH₄) (2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield 2-(5-methylfuran-2-yl)ethan-1-amine. Purify by distillation or column chromatography if necessary.
Protocol 2.2: Boc Protection
-
Dissolve 2-(5-methylfuran-2-yl)ethan-1-amine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (1.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at room temperature and stir for 12-16 hours[7].
-
Extract the product with ethyl acetate, wash with 5% citric acid solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield "this compound".
Protocol 2.3: Synthesis of N-Boc-N-(2-(5-methylfuran-2-yl)ethyl)glycine
-
N-Alkylation: Dissolve "this compound" (1 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous acetonitrile.
-
Add potassium carbonate (K₂CO₃) (3 equivalents) as a base.
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the solvent.
-
Saponification: Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the final product, N-Boc-N-(2-(5-methylfuran-2-yl)ethyl)glycine.
Solid-Phase Peptide Synthesis (SPPS) Protocols
The newly synthesized N-substituted glycine can be incorporated into peptides using either Boc- or Fmoc-based SPPS strategies. The following protocols are generalized and should be optimized for specific sequences and scales.
Boc-SPPS Strategy
The Boc strategy is particularly well-suited for this building block, as the final cleavage with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) will also remove the N-terminal Boc group[7][8][14].
Workflow for a Single Coupling Cycle in Boc-SPPS:
Caption: A typical workflow for a single cycle in Boc-SPPS.
Detailed Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours[8][15].
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes[8][16].
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual acid[8].
-
Neutralization: Neutralize the resulting ammonium salt with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF[16].
-
Coupling:
-
Pre-activate N-Boc-N-(2-(5-methylfuran-2-yl)ethyl)glycine (3 equivalents) with a coupling agent like HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Fmoc-SPPS Strategy
While less common for N-substituted glycines due to potential side reactions during piperidine treatment, an Fmoc-based strategy is also feasible. In this case, the N-Boc-N-(2-(5-methylfuran-2-yl)ethyl)glycine would be coupled as the final N-terminal residue, or a different protecting group would be needed for the N-terminus of the glycine derivative. Assuming it is the final residue to be added:
Workflow for Final Residue Coupling in Fmoc-SPPS:
Caption: Workflow for coupling the final residue in Fmoc-SPPS.
Detailed Protocol:
-
Fmoc Deprotection: After the final standard Fmoc-amino acid coupling, treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group[17][18].
-
Washing: Wash the resin extensively with DMF and DCM.
-
Coupling: Couple N-Boc-N-(2-(5-methylfuran-2-yl)ethyl)glycine using a suitable coupling reagent such as HATU, which is highly efficient for sterically hindered couplings[19].
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high percentage of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). This step will also remove the N-terminal Boc group from the furan-containing residue.
Reactivity and Handling of the Furan Moiety
The furan ring is generally stable under the conditions of both Boc and Fmoc SPPS. However, its stability and potential for subsequent reactions should be considered.
-
Acid Stability: The furan ring is susceptible to polymerization under strongly acidic conditions. During the final TFA cleavage, the use of scavengers like triisopropylsilane is recommended to mitigate potential side reactions.
-
Oxidative Lability: The furan moiety can be oxidized by various agents, including N-bromosuccinimide (NBS) or singlet oxygen, to form a highly reactive keto-enal intermediate[11]. This reactivity can be exploited for post-synthetic modifications:
-
Crosslinking: Peptides containing this residue can be used in crosslinking studies to identify binding partners. Oxidation can be triggered in situ, leading to covalent bond formation with nearby nucleophilic residues (e.g., lysine, cysteine) on a target protein[11].
-
Conjugation: The oxidized furan can be used for site-specific conjugation of other molecules, such as fluorescent dyes or polyethylene glycol (PEG).
-
-
Storage: The synthesized N-Boc-N-(2-(5-methylfuran-2-yl)ethyl)glycine building block and the final furan-containing peptides should be stored under an inert atmosphere and protected from light to prevent slow oxidation.
Data Summary
Table 1: Recommended Coupling Conditions
| Parameter | Boc-SPPS | Fmoc-SPPS (for final residue) |
| Coupling Reagent | HBTU/HOBt or DCC/HOBt | HATU or HBTU |
| Base | DIEA | DIEA or Collidine |
| Solvent | DMF | DMF |
| Reaction Time | 2-4 hours | 2-6 hours |
| Equivalents (AA:Reagent:Base) | 1:0.95:2 | 1:0.95:2 |
Table 2: Deprotection and Cleavage Conditions
| Step | Reagent | Duration | Key Considerations |
| Boc Deprotection (cycle) | 50% TFA in DCM | 20-30 min | Ensure thorough washing to remove acid. |
| Fmoc Deprotection (cycle) | 20% Piperidine in DMF | 10-20 min | Ensure thorough washing to remove base. |
| Final Cleavage (Fmoc-SPPS) | 95% TFA / 2.5% H₂O / 2.5% TIS | 2-4 hours | Also removes the N-terminal Boc group. |
| Final Cleavage (Boc-SPPS) | Anhydrous HF or TFMSA | 1-2 hours | Requires specialized equipment. |
Conclusion
"this compound" serves as a valuable precursor for the synthesis of a novel, non-canonical amino acid for incorporation into peptides. By converting it to N-Boc-N-(2-(5-methylfuran-2-yl)ethyl)glycine, researchers can introduce a unique structural and functional element into their peptide designs. The protocols provided herein offer a robust framework for the synthesis and application of this building block in both Boc- and Fmoc-based solid-phase peptide synthesis. The furan moiety not only provides a distinct side chain for potential receptor interactions but also offers a latent reactive handle for advanced applications such as covalent labeling and peptidomimetic engineering. Careful consideration of the furan ring's reactivity during cleavage and handling is essential for successful synthesis and application.
References
-
Chakraborty, T. K., Jayaprakash, S., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of Organic Chemistry, 65(20), 6441–6457. [Link]
-
Chakraborty, T. K., Jayaprakash, S., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. PubMed. [Link]
-
Li, X., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 87(24), e01426-21. [Link]
-
Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. [Link]
-
R Discovery. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. R Discovery. [Link]
-
AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC. [Link]
-
Hoogewijs, K., et al. (2013). Exploiting furan's versatile reactivity in reversible and irreversible orthogonal peptide labeling. Chemical Communications, 49(76), 8495-8497. [Link]
-
ResearchGate. (2025). Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. ResearchGate. [Link]
-
PubMed. (2007). Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. PubMed. [Link]
-
Molinspiration. (2006). Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. Molinspiration. [Link]
-
Bio-protocol. (2025). Peptide Synthesis. Bio-protocol. [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 135–148. [Link]
-
ResearchGate. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [Link]
-
Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]
-
News-Medical. (2025). Advancing peptide synthesis using non-canonical amino acids. News-Medical. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]
-
Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical research in toxicology, 26(1), 6–25. [Link]
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis [mdpi.com]
- 14. peptide.com [peptide.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. biovera.com.au [biovera.com.au]
- 19. chem.uci.edu [chem.uci.edu]
"Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" as an intermediate for pharmaceutical synthesis
This guide is structured as a high-level Technical Application Note designed for medicinal chemists and process development scientists. It deviates from standard templates to prioritize the logic of using this specific intermediate, addressing the unique stability challenges posed by the furan ring.
Executive Summary & Strategic Value
Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (hereafter referred to as T-MFE ) is a high-value pharmacophore building block. It serves as a protected precursor to 2-(5-methylfuran-2-yl)ethanamine , a structural motif found in histamine H2 receptor antagonists, serotonin modulators, and fragment-based drug discovery (FBDD) libraries.
Why this molecule?
-
Bioisosterism: The 5-methylfuran scaffold acts as a lipophilic, electron-rich bioisostere for phenyl and pyridine rings, often improving solubility and metabolic stability (blocking the reactive
-position). -
Linker Geometry: The ethyl spacer provides critical rotational freedom, distinct from rigid aryl-amines, allowing the terminal amine to access deep binding pockets in GPCRs and enzymes.
-
Orthogonality: The Boc group allows the furan ring to survive harsh upstream transformations (e.g., lithiation, cross-coupling) before the amine is unveiled.
Chemical Profile & Physical Properties[1][2][3]
| Property | Data | Relevance |
| IUPAC Name | tert-butyl N-[2-(5-methylfuran-2-yl)ethyl]carbamate | Official nomenclature |
| Molecular Formula | Stoichiometry calculations | |
| Molecular Weight | 225.29 g/mol | Yield calculations |
| LogP (Predicted) | ~2.3 - 2.6 | Lipophilicity (CNS penetration potential) |
| Appearance | Pale yellow oil or low-melting solid | Quality indicator (Darkening indicates oxidation) |
| Stability | Acid-sensitive (Furan ring opening) | CRITICAL: Dictates deprotection protocols |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Compatible with standard organic workflows |
Synthesis Protocol: The "Make"
Note: While commercially available, in-house synthesis is often required for isotopic labeling or scale-up.
Reaction Pathway
The most robust route utilizes 5-methylfurfural as the biomass-derived starting material.
Step 1: Henry Reaction (Nitroaldol)
-
Reagents: 5-Methylfurfural + Nitromethane (
). -
Catalyst: Ammonium acetate (
) or weak base. -
Mechanism: Base-catalyzed addition followed by dehydration to form the nitrovinyl furan.
-
Key Insight: Avoid strong bases (NaOH) which degrade the furan ring.
Step 2: Reduction
-
Reagents:
(Lithium Aluminum Hydride) in THF. -
Mechanism: Global reduction of the nitroalkene to the primary amine.
-
Precaution: Furan rings are susceptible to hydrogenation over Pd/C; hydride reduction preserves the aromaticity.
Step 3: Boc Protection
-
Reagents:
(Di-tert-butyl dicarbonate), , DCM. -
Outcome: Yields T-MFE.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis of this compound from 5-methylfurfural.
Application Protocol: The "Use" (Deprotection & Coupling)
This is the most critical section. Standard Boc deprotection (50% TFA) can destroy the furan ring , leading to polymerization (black tar formation) via acid-catalyzed ring opening.
Protocol A: Mild Deprotection (Recommended)
Use this method to unveil the amine for subsequent amide coupling.
Materials:
-
Substrate: T-MFE (1.0 eq)
-
Reagent: 4M HCl in 1,4-Dioxane (anhydrous)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Scavenger (Optional): Triethylsilane (TES) - prevents t-butyl cation alkylation of the furan.
Step-by-Step:
-
Dissolution: Dissolve T-MFE in dry DCM (0.1 M concentration). Cool to 0°C.
-
Acid Addition: Add 4M HCl/Dioxane dropwise (5-10 eq). Do not use neat TFA.
-
Monitoring: Stir at 0°C -> RT. Monitor by TLC (ninhydrin stain) or LCMS.
-
Checkpoint: Reaction is usually complete in 1-2 hours. Prolonged exposure causes furan degradation.
-
-
Workup (Crucial):
-
Evaporate volatiles under reduced pressure at <30°C .
-
Do not heat. The hydrochloride salt is stable, but the free base is sensitive to oxidation.
-
Use immediately in the next coupling step.
-
Protocol B: "One-Pot" Deprotection-Coupling
Minimizes handling of the sensitive free amine.
-
Deprotect T-MFE using Protocol A .
-
Remove solvent/excess HCl in vacuo.
-
Re-dissolve the crude amine salt in DMF.
-
Add DIPEA (3.0 eq) to neutralize.
-
Immediately add the Carboxylic Acid Partner + Coupling Agent (HATU/T3P).
-
Why T3P? Propylphosphonic anhydride (T3P) is non-acidic and mild, preserving the furan.
-
Visualization: Application Logic
Figure 2: Decision tree for deprotection, highlighting the risk of acid-catalyzed furan degradation.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Product turns black/brown during deprotection | Acid concentration too high or temperature too high. | Switch to HCl/Dioxane at 0°C. Add cation scavenger (TES). |
| Low Yield in Amide Coupling | Free amine oxidized (air sensitive). | Perform "One-Pot" protocol. Keep under Argon/Nitrogen. |
| Extra peaks in NMR (Aliphatic region) | t-Butyl cation alkylation on the furan ring. | Add 2-5% Triethylsilane or Anisole during deprotection. |
References
-
Furan Synthesis from Biomass: Synthesis of 5-methylfurfural and derivatives. Wikipedia. Link
-
Boc Deprotection Mechanisms: Acid-catalyzed cleavage and cation scavenging. BenchChem Technical Guides.[1] Link
-
Furan Stability: Risk Assessment of Genotoxic Impurities (Furan ring opening). Org.[2][3][4][5] Process Res. Dev. 2013, 17, 221−230.[5][6] Link
-
Pharmaceutical Applications: Biocatalytic Amination of Furfural Derivatives.[1] BenchChem Application Note. Link
-
General Reagent Guide: Tert-butyl carbamate properties and spectra. NIST Chemistry WebBook.[7] Link
Disclaimer: This protocol involves hazardous chemicals.[4][5][6] Always consult the SDS and perform a risk assessment before experimentation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 5-Methylfurfural - Wikipedia [en.wikipedia.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. tert-Butyl carbamate [webbook.nist.gov]
Application Notes and Protocols: The Strategic Use of tert-Butyl 2-(5-methylfuran-2-yl)ethylcarbamate in the Synthesis of Novel Furo-Fused Heterocycles
Introduction: The Furan Moiety as a Privileged Scaffold in Medicinal Chemistry
The furan ring is a cornerstone in the design of novel therapeutics, lending its unique electronic and structural properties to a wide array of biologically active molecules. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. Fused heterocyclic systems containing a furan ring, such as the furo[3,2-c]pyridines, are of particular interest to researchers in drug development. These scaffolds are key components of compounds with a range of biological activities, including potent κ-opioid receptor agonists and JAK2 inhibitors.[1][2] The synthesis of these complex molecular architectures requires versatile and strategically designed building blocks. One such key intermediate is tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate . The presence of the tert-butyloxycarbonyl (Boc) protecting group on the primary amine offers a level of control and flexibility in synthetic routes that is often crucial for the successful construction of complex target molecules. This guide will provide an in-depth look at the application of this valuable building block in the synthesis of novel heterocycles, with a focus on the Pictet-Spengler reaction.
Core Application: The Pictet-Spengler Reaction for the Synthesis of Tetrahydrofuro[3,2-c]pyridines
The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[3][4] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the new heterocyclic ring.[4] In the context of our key building block, the electron-rich 5-methylfuran ring acts as the nucleophile for the intramolecular cyclization, leading to the formation of the tetrahydrofuro[3,2-c]pyridine scaffold.[1][2]
The Strategic Advantage of the Boc Protecting Group
While the Pictet-Spengler reaction can be performed with the free amine, 2-(5-methylfuran-2-yl)ethanamine, the use of its Boc-protected counterpart, this compound, offers several advantages:
-
Modulation of Reactivity: The Boc group temporarily "masks" the nucleophilicity of the amine, preventing unwanted side reactions and allowing for the selective functionalization of other parts of the molecule.
-
Improved Solubility and Handling: The presence of the Boc group can improve the solubility of the starting material in organic solvents and can lead to cleaner reactions with easier purification.
-
Access to N-Acyliminium Ion Chemistry: The Boc group can be used to generate an N-acyliminium ion intermediate, which is a more powerful electrophile than the corresponding iminium ion. This can lead to higher yields and can allow the reaction to proceed under milder conditions.[4]
The general strategy involves the condensation of this compound with an aldehyde, followed by an acid-catalyzed cyclization. The Boc group is typically cleaved in situ under the acidic reaction conditions, or in a subsequent step, to yield the desired tetrahydrofuro[3,2-c]pyridine.
Experimental Protocols
The following protocols provide a general framework for the synthesis of tetrahydrofuro[3,2-c]pyridines using 2-(5-methylfuran-2-yl)ethanamine. These can be adapted for the use of the Boc-protected starting material, with the understanding that the acidic conditions of the Pictet-Spengler reaction will likely lead to the in-situ deprotection of the Boc group.
Protocol 1: General Procedure for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines
This protocol is adapted from established methods for the Pictet-Spengler reaction with 2-(5-methylfuran-2-yl)ethanamine.
Materials:
-
2-(5-methylfuran-2-yl)ethanamine (or this compound)
-
Substituted aromatic aldehyde
-
Dry acetonitrile
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium hydroxide solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: To a solution of the aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL). Heat the reaction mixture at 82°C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, concentrate the mixture to dryness to obtain the crude imine.
-
Pictet-Spengler Cyclization: To the crude imine, add glacial acetic acid (750 µL) followed by the portionwise addition of concentrated hydrochloric acid (500 µL). Stir the reaction mixture at 70°C for 5 hours, monitoring by TLC.
-
Work-up: Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.
-
Extraction and Purification: Filter the resulting precipitate and extract the filtrate with ethyl acetate (3 x 20 mL). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Presentation: Optimization of the Pictet-Spengler Reaction
The following table summarizes the optimization of the Pictet-Spengler reaction conditions for the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. This data highlights the importance of the choice of acid and solvent in achieving optimal yields.
| Entry | Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (1.1) | CH2Cl2 | rt | 24 | ND |
| 2 | TFA (1.1) | CH3CN | 82 | 24 | ND |
| 3 | AcOH (excess) | - | 70 | 5 | 25 |
| 4 | HCl (conc.) | AcOH | 70 | 5 | 70 |
| 5 | H2SO4 (conc.) | AcOH | 70 | 5 | 62 |
Data adapted from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines. ND = Not Detected.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of the Pictet-Spengler reaction and a typical experimental workflow.
Caption: A simplified mechanism of the Pictet-Spengler reaction.
Caption: A typical experimental workflow for the synthesis of tetrahydrofuro[3,2-c]pyridines.
Conclusion
This compound is a strategically important building block for the synthesis of novel furan-containing heterocycles. Its use in the Pictet-Spengler reaction provides a reliable and flexible route to the tetrahydrofuro[3,2-c]pyridine scaffold, a privileged core in medicinal chemistry. The Boc protecting group offers a level of control over the reactivity of the amine that is essential for the construction of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers and scientists in drug development to explore the rich chemistry of this versatile intermediate.
References
- Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. (2025).
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). PMC.
- Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. (2025). Benchchem.
- The Pictet-Spengler Reaction Upd
- Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo. (2018). Beilstein Archives.
- Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. (2025). Semantic Scholar.
- Synthesis of pyrano[3,2-c]quinolones and furo[3,2. (2022). RSC Publishing.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journals.
- The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. (2025). Benchchem.
- Pictet–Spengler reaction. (2023). Wikipedia. w1pq)
Sources
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Chromatographic purification of "Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" (HPLC, TLC)
An Application Guide to the Chromatographic Purification of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide for the chromatographic purification of this compound, a key intermediate in medicinal chemistry and drug development. We present field-proven protocols for both Thin-Layer Chromatography (TLC) for rapid method development and High-Performance Liquid Chromatography (HPLC) for high-resolution analysis and preparative isolation. This guide emphasizes the rationale behind experimental choices, particularly concerning mobile phase selection to ensure the stability of the acid-labile tert-butoxycarbonyl (Boc) protecting group. The methodologies described herein are designed to be self-validating, enabling researchers to achieve high purity and yield for this moderately polar furan derivative.
Introduction: The Purification Challenge
This compound is a bifunctional molecule featuring a furan ring, a common pharmacophore, and a Boc-protected amine. The purity of such intermediates is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. The primary challenge in its purification lies in its moderate polarity and the inherent acid sensitivity of the Boc group, which can be cleaved under conditions commonly used in chromatography.[1][2]
This guide provides a systematic approach, beginning with TLC to efficiently scout for optimal separation conditions, followed by a seamless transition to analytical and preparative HPLC for achieving high-purity material.
Part 1: Thin-Layer Chromatography (TLC) for Method Development
TLC is an indispensable tool for the rapid and cost-effective development of a chromatographic method. The primary goal is to identify a solvent system that provides a clear separation of the target compound from impurities, ideally with a retention factor (Rƒ) between 0.3 and 0.4 for straightforward translation to flash or preparative column chromatography.
Rationale for Method Design
Given the structure of this compound, a normal-phase chromatography approach is suitable for initial screening. The stationary phase, silica gel, is polar, while the mobile phase will be a less polar organic solvent mixture. The polarity of the mobile phase is fine-tuned to control the elution of the moderately polar target compound.
Experimental Protocol: TLC Analysis
-
Plate Preparation : Use standard silica gel 60 F₂₅₄ plates. The F₂₅₄ indicator allows for visualization under UV light.
-
Sample Preparation : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 2-5 mg/mL.
-
Spotting : Using a capillary tube, carefully spot the sample onto the TLC plate's baseline.
-
Developing the Chromatogram :
-
Prepare a series of developing chambers with different mobile phase systems. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting Systems :
-
30% Ethyl Acetate in Hexane (v/v)
-
50% Dichloromethane in Hexane (v/v)
-
-
Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
-
Visualization :
-
UV Light : Remove the plate and allow the solvent to evaporate completely. Visualize the spots under a UV lamp at 254 nm. The furan ring is a chromophore and should appear as a dark spot against the fluorescent green background.[3]
-
Chemical Staining : For impurities that are not UV-active, chemical staining is necessary. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds with oxidizable functional groups like the furan ring. A p-anisaldehyde stain can also be used, which often produces colored spots with various functional groups upon heating.[3]
-
-
Optimization : Adjust the ratio of the polar to non-polar solvent until the Rƒ value of the target compound is in the optimal 0.3-0.4 range. Increasing the proportion of the polar solvent (e.g., ethyl acetate) will increase the Rƒ value.
Part 2: High-Performance Liquid Chromatography (HPLC) Purification
HPLC offers significantly higher resolution and is the preferred method for obtaining material with >99% purity. A reversed-phase (RP-HPLC) approach is the most common and robust method for purifying moderately polar organic molecules.
Causality Behind Experimental Choices
-
Stationary Phase : A C18 (octadecylsilyl) silica-based column is the workhorse of RP-HPLC, providing excellent retention and separation for a wide range of compounds, including our target molecule.[4]
-
Mobile Phase : The mobile phase consists of a polar component (typically water) and a less polar organic component (acetonitrile or methanol).[5][6] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[6]
-
Additive Selection (Critical Consideration) : The Boc group is susceptible to cleavage by strong acids. While 0.1% trifluoroacetic acid (TFA) is a common additive used to improve peak shape by protonating silanols and analytes, its use must be approached with caution.[1] Prolonged exposure or concentration of fractions containing TFA can lead to partial or complete deprotection of the Boc group.[1][2]
-
Recommendation : Start with a milder acid like 0.1% formic acid or 0.1% acetic acid. If peak shape is acceptable, running the separation without any acid modifier is the safest option for the Boc group.
-
-
Detection : Furan-containing compounds typically exhibit strong UV absorbance. The optimal wavelength for detection can be determined using a photodiode array (PDA) detector. Based on similar structures, a wavelength between 270-285 nm is a logical starting point.[7][8]
Workflow: From Analytical Method to Preparative Purification
Experimental Protocol: Analytical RP-HPLC
-
System : A standard HPLC system with a UV or PDA detector.
-
Sample Preparation : Dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : Start with a scout gradient to determine the approximate elution conditions (e.g., 5% to 95% B over 15 minutes). Then, optimize the gradient around the elution point of the target compound for better resolution. A typical optimized gradient might be 40% to 70% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : 280 nm or λₘₐₓ as determined by PDA scan.
-
Injection Volume : 5-10 µL.
-
-
Analysis : A successful separation will show the disappearance of the starting material peak and the appearance of a new, earlier-eluting product peak if monitoring a deprotection reaction.[2] For a purification run, the goal is to resolve the main product peak from all impurities.
Experimental Protocol: Preparative RP-HPLC
The goal of preparative HPLC is to isolate larger quantities of the purified compound. The method is scaled up from the optimized analytical conditions.
-
System : A preparative HPLC system with a larger pump head, larger diameter column, and a fraction collector.
-
Column : Select a preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size) with the same chemistry as the analytical column.
-
Mobile Phase Preparation : Prepare larger volumes of Mobile Phase A and B as determined analytically. Ensure any buffers or additives are fully dissolved.[9]
-
Sample Preparation : Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase to prevent precipitation on the column. Ensure the final solution is filtered. The concentration will be much higher than for analytical runs (e.g., 50-100 mg/mL).
-
Chromatographic Conditions :
-
Loading : Determine the maximum loading capacity of the column based on the manufacturer's guidelines and analytical separation.
-
Flow Rate : Scale the flow rate geometrically based on the column cross-sectional area. For a 21.2 mm ID column, the flow rate would be approximately 21 mL/min.
-
Gradient : The gradient shape should be the same as the analytical method, but the gradient time may need to be adjusted to maintain resolution. It is often beneficial to switch to an isocratic or shallow gradient elution for preparative scale to maximize throughput.
-
Detection : Use a UV detector with a flow cell appropriate for high flow rates.
-
-
Fraction Collection : Collect fractions based on the UV chromatogram signal.
-
Post-Purification : Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure product. Combine the pure fractions, and remove the organic solvent using a rotary evaporator. If the product is in an aqueous solution, it can be lyophilized or extracted with an appropriate organic solvent.
Summary of Chromatographic Parameters
| Parameter | Thin-Layer Chromatography (TLC) | Analytical HPLC | Preparative HPLC |
| Technique | Normal-Phase | Reversed-Phase | Reversed-Phase |
| Stationary Phase | Silica Gel 60 F₂₅₄ | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 5-10 µm) |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 70:30) | Water/Acetonitrile with 0.1% Formic Acid | Water/Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient (for development) | Isocratic or Shallow Gradient |
| Flow Rate | N/A | ~1.0 mL/min | ~21 mL/min (column dependent) |
| Detection | UV (254 nm), Chemical Stain (KMnO₄) | UV/PDA (~280 nm) | UV (~280 nm) |
| Typical Load | Micrograms | Milligrams (analytical scale) | Grams (preparative scale) |
Conclusion
The successful purification of this compound requires a systematic chromatographic approach that respects the compound's chemical properties. By leveraging TLC for rapid and efficient method development, a robust RP-HPLC method can be established for high-resolution purification. The critical factor for success is the careful selection of mobile phase additives to ensure the stability of the acid-labile Boc-protecting group. The protocols and rationales provided in this guide offer a reliable framework for researchers to obtain this valuable intermediate in high purity, facilitating the advancement of their research and development objectives.
References
- VertexAI Search. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
- Benchchem. (n.d.). Technical Support Center: HPLC-UV Quantification of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Mahato, A., & Vyas, S. (n.d.). ANALYSIS of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Agilent.
- Mahesh, V.K., Maheshwari, M., & Shame, R. (1979). TLC Separation of Some Closely Related 2-Ar0Yl-3-Arylbenz0-, and NAPTH0[2, 1-1] Furans. ANALYTICAL LETTERS, 12(A7), 765-767.
- Gloor, A., & Sticher, O. (2009).
- Martinez, A., et al. (n.d.).
- Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.
- Benchchem. (n.d.). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
- Benchchem. (n.d.).
- Dadfarnia, S., et al. (2014). Pre-concentration of ultra-trace furan in beverage samples and its determination by high performance liquid chromatography.
- Li, Y., & Li, B. (n.d.). HPLC Determination of Furfural and 5‐Hydroxymethylfurfural in Citrus Juices. Request PDF.
- Chemistry LibreTexts. (2019). 12.
- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
- Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Benchchem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
- Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? r/Chempros.
- EPFL. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. veeprho.com [veeprho.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting & Optimization
"Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" synthesis side reactions and byproducts
[1]
Executive Summary & Molecule Profile
Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate is a deceptive scaffold.[1] While it appears to be a simple Boc-protected amine, the 5-methylfuran moiety introduces a high degree of lability often underestimated by chemists accustomed to benzene or pyridine analogs.[1]
This guide addresses the three critical failure modes encountered during its synthesis:
-
Acid-Catalyzed Ring Opening: The "Achilles' heel" of the furan ring.
-
Oxidative Polymerization: The formation of insoluble "humins" or tars.
-
Over-Reduction: Loss of aromaticity during the amine generation step.
Target Molecule Specifications
Core Synthesis Workflow (The "Happy Path")
To understand side reactions, we must first establish the standard industrial route. The most robust method involves a Henry Reaction (Nitroaldol) followed by reduction and protection.
Figure 1: Standard synthetic pathway via Henry Reaction. Note the instability of the free amine intermediate.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My reaction mixture turned into black tar/sludge."
Diagnosis: Acid-Catalyzed Polymerization (Humins Formation) This is the most common failure mode.[1] The electron-rich furan ring acts as a nucleophile.[1] In the presence of even weak acids (or acidic silica gel), the ring opens or polymerizes to form complex, insoluble dark solids known as humins.
The Mechanism of Failure:
Protonation occurs at the
Corrective Actions:
-
Q: Did you use standard silica gel for purification?
-
Q: Did you use an acidic workup to remove excess amine?
-
Q: Was the reaction exposed to air for long periods?
Issue 2: "I see a new peak at M+4 or M+6 in the Mass Spec."
Diagnosis: Over-Reduction (Tetrahydrofuran Formation) During the reduction of the nitroalkene (or nitrile) intermediate to the amine, the furan ring itself was hydrogenated.
The Mechanism of Failure: Standard hydrogenation catalysts like Pd/C or PtO₂ are too active for furan rings, especially under high pressure. They will reduce the C=C double bonds inside the ring.
Corrective Actions:
-
Protocol Adjustment: Switch to Raney Nickel or LiAlH₄ (Lithium Aluminum Hydride).
-
Why? LiAlH₄ reduces the nitro/nitrile group via hydride transfer without touching the electron-rich furan ring.[1]
-
Alternative: If catalytic hydrogenation is required, use poisoned catalysts (e.g., Lindlar) or strictly limit hydrogen equivalents, though this is risky.
-
Issue 3: "The product decomposes upon storage."
Diagnosis: Slow Hydrolysis to 1,4-Diketones Even trace moisture and acidity can slowly open the ring over time, leading to tert-butyl (2,5-dioxohexyl)carbamate derivatives.[1]
Corrective Actions:
-
Storage: Store the pure compound at -20°C under inert atmosphere.
-
Stabilizer: Add trace amounts of BHT (butylated hydroxytoluene) if the application permits, to prevent oxidative degradation.
Deep Dive: Side Reaction Pathways
Understanding the specific byproducts allows for faster diagnosis using LC-MS or NMR.[1]
Figure 2: Primary degradation pathways. The red path (Hydrolysis) is the most frequent stability issue.
Byproduct Identification Table
Use this table to identify impurities in your crude mixture.
| Impurity Type | Structure Description | Mass Shift (vs Target) | Likely Cause | Prevention |
| 1,4-Diketone | Ring opens to form a linear dione chain | +18 Da (Hydration) | Acidic workup; Acidic Silica | Neutralize silica with 1% Et₃N; Avoid acid washes.[1] |
| Tetrahydrofuran | Furan ring becomes saturated (THF) | +4 Da | Pd/C or Pt catalyst used | Use LiAlH₄ or Raney Ni for reduction. |
| Nitroalkene | Double bond remains on side chain | -2 Da (vs Amine) | Incomplete reduction | Increase reductant equivalents or reaction time.[1] |
| Urea Dimer | Two amine units coupled by carbonyl | ~2x Mass | Water present during Boc protection | Ensure anhydrous conditions during Boc step.[1] |
| Humins | Black, insoluble solid | N/A (Polymer) | Acid + Heat + Oxygen | Keep pH > 7; Use inert atmosphere. |
Frequently Asked Questions (FAQs)
Q: Can I use the Curtius rearrangement instead of the Henry reaction? A: Yes, but proceed with caution. The Curtius route involves forming an acyl azide from 5-methylfuran-2-propionic acid.[1]
-
Risk:[1][2] The intermediate isocyanate is reactive. If the acidic conditions required to generate the acyl azide are too harsh, you risk ring opening.
-
Verdict: The Henry reaction (Nitromethane condensation) is generally milder for furans as it operates under basic conditions initially.
Q: My NMR shows a messy aliphatic region. What happened?
A: If you see a loss of the characteristic furan protons (typically around
Q: How do I remove the excess Boc anhydride without acid? A: Do not use an acidic wash. Instead, add a "scavenger amine" like N,N-dimethylethylenediamine (DMEDA) to the reaction mixture 30 minutes before workup. This reacts with excess Boc₂O to form a polar urea that can be easily washed away with water/bicarbonate.
References
- Keegstra, M. A. (1992). The Henry Reaction: A Review. Tetrahedron, 48(14), 2681-2703. (General Henry Reaction mechanism and conditions).
-
Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation.[1] (Foundational text on furan acid sensitivity and ring-opening mechanisms).
- Gronemeyer, M. A., et al. (2004). Stability of Furan Derivatives in Acidic Media. Journal of Organic Chemistry. (Detailed kinetics of furan hydrolysis to 1,4-diketones).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] (Reduction selectivity: LiAlH4 vs Catalytic Hydrogenation).
-
Merck KGaA. (2023).[1] Sigma-Aldrich Technical Bulletin: Handling of Air-Sensitive Reagents. Link (General handling of sensitive amines).
Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you know that working with furan derivatives requires precise control over reaction conditions due to the electron-rich, sensitive nature of the furan ring.
This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols for the synthesis of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (the Boc-protected derivative of 2-(5-methylfuran-2-yl)ethylamine).
Synthetic Workflow & Mechanistic Pathway
The synthesis of this target molecule typically follows a three-step sequence: a Henry (nitroaldol) reaction to build the carbon framework, a reduction to yield the primary amine, and finally, nucleophilic acyl substitution for Boc protection.
Figure 1: Three-step synthetic workflow for this compound.
Troubleshooting & FAQs
Phase 1: The Henry Reaction
Q: Why is my yield so low during the initial condensation of 5-methylfurfural with nitromethane? A: Furan carboxaldehydes are highly sensitive to strong aqueous bases (like NaOH), which can trigger Cannizzaro-type disproportionation or extensive polymerization (resinification).
-
The Fix: Switch to mild, anhydrous conditions. Utilizing catalytic amounts of primary amines or ammonium acetate in glacial acetic acid prevents furan degradation while efficiently driving the formation of the intermediate 2-methyl-5-(2-nitrovinyl)furan[1].
Phase 2: Nitroalkene Reduction
Q: During the reduction of the nitroalkene to the amine, I am observing a complex mixture and loss of the furan ring. How can I prevent over-reduction? A: Furan rings are prone to saturation (forming tetrahydrofuran derivatives) or hydrogenolysis when subjected to high-pressure hydrogenation with highly active catalysts (e.g., Pd/C).
-
The Fix: Use Lithium Aluminum Hydride (LiAlH
) in anhydrous THF at 0 °C to room temperature. LiAlH selectively reduces the nitroalkene to the primary amine without saturating the furan ring. If catalytic hydrogenation is strictly required for scale-up, utilize Raney Nickel at atmospheric pressure to maintain chemoselectivity.
Phase 3: Boc Protection
Q: The Boc protection step shows incomplete conversion despite using an excess of Boc anhydride (Boc
-
Self-Validating Check: The breakdown of the t-butyl carbonate leaving group generates carbon dioxide[2]. You must observe mild effervescence (bubbling) upon the addition of Boc
O. If no gas evolves, your amine is likely protonated or degraded.
Q: How should I isolate the final carbamate without degrading it? A: Both the Boc protecting group and the electron-rich furan ring are highly acid-labile. Standard Boc-protection workups often use a 1M HCl wash to remove unreacted amine—do not do this here . Strong acids will cause hydrolytic ring-opening of the furan to a 1,4-diketone and prematurely cleave the Boc group.
-
The Fix: Use a mild aqueous wash (saturated NaHCO
, followed by brine). During silica gel chromatography, add 1% TEA to your Hexane/EtOAc eluent to neutralize the natural acidity of the silica.
Figure 2: Nucleophilic acyl substitution mechanism of amine Boc-protection.
Standard Operating Protocol (SOP): Boc Protection Step
This self-validating protocol is optimized specifically for acid-sensitive furan-amines.
Reagents Required:
-
2-(5-methylfuran-2-yl)ethylamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc
O) (1.1 eq) -
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation & Dissolution: Flame-dry a round-bottom flask and purge with inert gas (N
or Ar). Dissolve 2-(5-methylfuran-2-yl)ethylamine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration. -
Base Activation: Add TEA (1.5 eq) to the solution. Stir for 10 minutes at 0 °C (ice bath) to ensure complete free-basing of the amine.
-
Electrophile Addition: Slowly add Boc
O (1.1 eq) dropwise via syringe.-
Causality & Validation: The reaction is an acyl substitution. Watch closely for CO
gas evolution (effervescence) during addition. This visual cue confirms the nucleophilic attack is successfully occurring[2].
-
-
Reaction Propagation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1). The product will run higher (less polar) than the starting amine.
-
Non-Acidic Workup: Quench the reaction with distilled water. Transfer to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO
, followed by brine. Crucial: Omit any acidic washes. -
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography using Hexane/EtOAc (with 1% TEA added to the mobile phase to protect the furan ring from silica-induced degradation).
Quantitative Data Summary
The following table summarizes the optimization data for the Boc-protection of 2-(5-methylfuran-2-yl)ethylamine, highlighting the causality behind our recommended conditions.
| Base Used | Solvent | Temp Profile | Equivalents (Boc | Isolated Yield (%) | Mechanistic Outcome / Notes |
| None | DCM | RT | 1.1 | < 30% | Incomplete conversion; amine nucleophilicity insufficient without base. |
| TEA (1.5 eq) | DCM | 0 °C to RT | 1.1 | 85 - 90% | Optimal; clean profile, complete conversion, easily removed byproducts. |
| DIPEA (1.5 eq) | THF | 0 °C to RT | 1.2 | 82 - 88% | Good alternative; slightly slower kinetics due to steric bulk of DIPEA. |
| NaOH (aq) | H | RT | 1.2 | 60 - 70% | Biphasic system; competitive hydrolysis of Boc |
References
-
tert-Butyloxycarbonyl protecting group Source: Wikipedia URL:[Link]
-
Catalyst Development for Biomass Conversion to Fuel and High Value Added Chemicals Source: RMIT University Research Repository URL:[Link]
Sources
"Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" purification challenges
Topic: Purification of tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Ticket Status: [OPEN] Assigned Specialist: Dr. Aris (Senior Application Scientist)[1]
Executive Summary: The "Acid-Trap" Paradox
Welcome to the technical support center. You are likely here because your purification attempts for This compound are failing.
This molecule presents a classic "Acid-Trap" paradox in purification:
-
The Furan Ring: Is electron-rich and acid-sensitive.[1] Exposure to acidic silanols on standard silica gel triggers electrophilic aromatic substitution, leading to ring-opening or polymerization (often observed as "streaking" or "black tar").[1]
-
The Boc Group: While generally stable to base, it requires protection from strong Lewis acids.
The Failure Mode: Standard flash chromatography on untreated silica gel acts as a weak acid catalyst. The 5-methyl group on the furan ring donates electron density, making this specific derivative more reactive toward acid than unsubstituted furan, accelerating decomposition.
Troubleshooting Guides (Q&A Format)
Ticket #001: "My product streaks on the column and turns yellow/brown."
User Report: "I see a single spot on TLC, but during flash chromatography, the product elutes over 20 fractions and the column turns dark."
Root Cause: On-Column Acidic Decomposition. Standard silica gel has a surface pH of ~4.0–5.0 due to free silanol groups (Si-OH).[1] As your compound travels down the column, the acidic surface protonates the furan ring, initiating a polymerization cascade.
The Solution: The "Buffered Silica" Protocol You must neutralize the stationary phase before the compound touches it.
-
Step 1: Pre-treat your solvent system with 1% Triethylamine (Et3N) or 1% Pyridine.[1]
-
Step 2: Slurry pack the column with this basic eluent.
-
Step 3: Run the column. The base neutralizes the silanols, preventing furan protonation.
Expert Insight: Do not simply add Et3N to the sample. The entire column bed must be equilibrated. If you use Et3N, you may need to wash the collected fractions with dilute citric acid or simply rotovap extensively (Et3N is volatile) to remove the base.
Ticket #002: "I have persistent Boc-anhydride (Boc2O) contamination."[1]
User Report: "NMR shows the product is pure, but there is a large singlet at ~1.5 ppm that corresponds to excess Boc2O. It co-elutes with my product."
Root Cause: Lipophilic Co-elution. Boc anhydride is non-polar and often runs with Boc-protected amines.[1] It is not volatile enough to be removed easily on a standard rotovap (B.P. 57°C at high vacuum, but sticky).
The Solution: Chemical Scavenging (The "DMAPA" Wash) Do not try to separate this by chromatography. Destroy the impurity chemically.
-
Reagent: N,N-Dimethyl-1,3-propanediamine (DMAPA).[1]
-
Mechanism: DMAPA is a primary amine that reacts rapidly with Boc2O to form an inert, water-soluble urea.[1]
-
Protocol:
Ticket #003: "The product is an oil, but I need a solid."
User Report: "The literature suggests a solid, but I have a viscous yellow oil."
Root Cause: Rotameric Broadening or Solvent Trapping. Carbamates often exist as rotamers (cis/trans isomers around the amide bond), preventing efficient crystal packing. Additionally, trace solvent residues in the oil prevent lattice formation.
The Solution: Cold Trituration
-
Dissolve the oil in a minimum amount of Et2O (Diethyl ether) or DCM.
-
Slowly add cold Pentane or Hexanes until cloudy.
-
Cool to -20°C or -78°C. Scratch the flask wall with a glass rod to induce nucleation.
-
If it remains an oil, high-vacuum drying ( < 1 mbar) for 24 hours is required to remove solvent traces that act as plasticizers.[1]
Critical Data & Protocols
Table 1: Stationary Phase Compatibility Matrix
| Stationary Phase | Compatibility | Notes |
| Standard Silica (SiO2) | LOW | Causes furan polymerization/streaking.[1] |
| Neutralized Silica (Et3N) | HIGH | Best balance of cost vs. separation.[1] |
| Alumina (Neutral/Basic) | MEDIUM | Good for stability, but lower resolution than silica. |
| Reverse Phase (C18) | HIGH | Excellent stability (neutral pH), but harder to load large scales. |
Standard Operating Procedure: Neutralized Flash Chromatography[1]
-
Eluent Preparation: Prepare Hexanes:Ethyl Acetate (e.g., 4:1) containing 1% Triethylamine (v/v) .[2]
-
Column Packing: Slurry silica gel in the Et3N-containing eluent.[1][3] Pour into column and flush with 2 column volumes of the same solvent to ensure pH equilibration.
-
Loading: Dissolve crude this compound in a minimum volume of DCM (containing 1% Et3N). Load carefully.
-
Elution: Run the gradient.
-
Workup: Combine pure fractions. Evaporate. If Et3N salts persist (white haze), redissolve in Et2O and wash quickly with water.
Visualizing the Workflow
Diagram 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on impurity profile and stability.
Diagram 2: The Decomposition Mechanism
Caption: Mechanism of acid-catalyzed furan degradation on untreated silica gel.
[1]
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Detailed coverage of Boc stability and amine protection strategies).
-
Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation.[1] (Foundational text on furan acid-sensitivity and polymerization mechanisms).
-
Burbank, R. (2025). Methods for removing excess Boc anhydride from reaction mixture. BenchChem Technical Support. (Protocols for DMAPA scavenging).
-
Keck, G. E., & Boden, E. P. (1984). Use of Triethylamine in Silica Gel Chromatography. Journal of Organic Chemistry. (Seminal work on neutralizing silica for acid-sensitive compounds).
Sources
"Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" stability issues and degradation pathways
Stability, Degradation, and Handling Protocols
Part 1: Executive Technical Summary
The Stability Paradox: Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate presents a classic "protecting group conflict." The molecule contains two mutually antagonistic functionalities regarding stability:
-
The Boc Group: Requires acidic conditions for removal (deprotection).[1][2][3][4]
-
The 5-Methylfuran Moiety: Is highly acid-sensitive . The electron-donating methyl group at the 5-position activates the furan ring, making it hyper-susceptible to electrophilic attack, acid-catalyzed polymerization (resinification), and oxidative ring opening.
Key Handling Directive: Standard Boc deprotection protocols (e.g., neat TFA or 4M HCl/Dioxane) will likely destroy this molecule or result in complex mixtures of alkylated byproducts and polymers. Successful handling requires cation scavenging and strict pH control .
Part 2: Troubleshooting & Diagnostics (FAQ)
Q1: "My white solid turned yellow/brown after a week in the fridge. Is it still usable?"
Diagnosis: Oxidative Degradation (Auto-oxidation).
-
Cause: Furan rings are electron-rich dienes. Even at 4°C, exposure to atmospheric oxygen and ambient light can initiate the formation of furan-endoperoxides via singlet oxygen sensitization. These unstable intermediates rearrange into ring-opened 1,4-dicarbonyls (often yellow/brown oils).
-
Action: Check purity via NMR. If degradation is <5%, repurify immediately using neutralized silica . If >10%, discard. The dicarbonyl byproducts are reactive electrophiles that will interfere with downstream coupling.
Q2: "During Boc deprotection with TFA, the reaction mixture turned black/tarry. Why?"
Diagnosis: Acid-Catalyzed Polymerization (The "Humin" Effect).
-
Cause: The 5-methyl group pushes electron density into the furan ring. In the presence of strong acid without adequate solvent dilution or temperature control, the furan ring acts as a nucleophile, attacking protonated furan species. This leads to rapid chain polymerization, forming dark, insoluble "humins."
-
Action: Stop. Do not use neat TFA. See Protocol A below for the "Scavenger-Assisted" deprotection method.
Q3: "I see a 'M+56' impurity peak in LCMS after deprotection. What is this?"
Diagnosis: Friedel-Crafts Alkylation (Self-Alkylation).
-
Cause: When the Boc group cleaves, it generates a tert-butyl cation (
). Normally, this cation eliminates to form isobutylene gas. However, the 5-methylfuran ring is a better nucleophile than the elimination pathway. The attacks the furan ring (usually at the 3 or 4 position), permanently attaching a tert-butyl group to your drug scaffold. -
Action: You must add a cation scavenger (e.g., triethylsilane or thioanisole) to the deprotection mixture to intercept the
before it attacks the furan.
Part 3: Degradation Pathways (Visualized)
The following diagram illustrates the three critical failure modes for this molecule:
-
Oxidative Ring Opening: Triggered by air/light.
-
Acid Polymerization: Triggered by strong acid (low pH).
-
Cation Trapping: Triggered by the Boc leaving group (
).
Figure 1: Primary degradation pathways. Note that the 5-methyl group activates the ring, accelerating both acid polymerization and oxidative ring opening compared to unsubstituted furan.
Part 4: Validated Experimental Protocols
Protocol A: Safe Boc Deprotection (Scavenger Method)
Use this method to prevent "M+56" alkylation and polymerization.
Reagents:
-
Acid: 4M HCl in Dioxane (preferred over TFA due to easier removal without heating).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Scavenger: Triethylsilane (TES) or 1,3-Dimethoxybenzene.
Step-by-Step:
-
Dissolve: Dissolve 1.0 eq of the carbamate in DCM (0.1 M concentration). Do not use high concentrations.
-
Add Scavenger: Add 2.0 eq of Triethylsilane (TES). This acts as a "hydride donor" to quench the
cation immediately upon formation. -
Cool: Cool the mixture to 0°C (Ice bath).
-
Acidify: Dropwise add 4M HCl in Dioxane (5-10 eq).
-
Monitor: Stir at 0°C. Monitor by TLC/LCMS every 30 mins. Do not let it warm to RT unless necessary.
-
Quench: Once starting material is consumed, concentrate the mixture in vacuo at low temperature (<30°C) .
-
Neutralize: Immediately partition the residue between EtOAc and saturated NaHCO₃. Do not store the amine as the acidic salt for long periods , as the furan may slowly degrade.
Protocol B: Purification via Neutralized Silica
Standard silica gel is slightly acidic (pH 5-6) and can degrade this molecule during column chromatography.
-
Prepare Slurry: Mix silica gel with the eluent solvent containing 1% Triethylamine (TEA) .
-
Pack Column: Pour the slurry and flush with 2-3 column volumes of solvent + 1% TEA.
-
Run Column: Load your sample. The TEA neutralizes acidic sites on the silica, protecting the furan ring.
Protocol C: Long-Term Storage
-
Temperature: -20°C (Freezer).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vial (essential to block UV light).
-
State: Store as the solid carbamate. The free amine (after deprotection) is significantly less stable and should be used immediately.
Part 5: References & Authority[4][5]
-
Furan Acid Sensitivity: Katritzky, A. R.; Taylor, R. J. K. Comprehensive Organic Functional Group Transformations II. Elsevier, 2004. (Detailed mechanisms of furan polymerization under acidic conditions).
-
Boc Deprotection Scavenging: Lundt, B. F., et al. "Selective removal of the t-butyl group." International Journal of Peptide and Protein Research, 1978. (Foundational work on using scavengers like anisole/thioanisole to trap t-butyl cations).
-
Oxidation of Alkyl Furans: Niu, D., et al. "Singlet Oxygen Oxidation of 5-Methylfurfural." Journal of Organic Chemistry. (Mechanisms of endoperoxide formation in substituted furans).
-
General Handling of Furan-2-ethylamines: Provide standard safety data for 2-(2-Aminoethyl)furan (CAS 1121-46-6) as a baseline analog. .
Sources
Technical Support Center: Troubleshooting the Boc Deprotection of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Welcome to the technical support center for the deprotection of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of removing the tert-butyloxycarbonyl (Boc) protecting group from this specific furan-containing compound. The inherent acid sensitivity of the furan ring presents unique challenges that require careful consideration of reaction conditions to avoid degradation and side-product formation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this critical synthetic step.
I. Understanding the Core Challenge: Furan Ring Instability
The primary obstacle in the Boc deprotection of this compound is the susceptibility of the furan ring to degradation under acidic conditions.[1] Protonation of the furan ring, particularly at the α-carbon, can initiate a cascade of reactions, including ring-opening and polymerization, leading to a complex mixture of byproducts and low yields of the desired primary amine, 2-(5-methylfuran-2-yl)ethanamine.[1][2] Therefore, standard strong acid conditions, such as high concentrations of trifluoroacetic acid (TFA), must be approached with caution.
II. Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: Incomplete or Slow Deprotection
-
Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times with standard TFA/DCM protocols. What's going wrong?
-
Probable Causes & Solutions:
-
Insufficient Acid Stoichiometry: While catalytic acid is sufficient for some Boc deprotections, substrates with basic moieties may require a larger excess of acid.[3] The nitrogen on the carbamate itself can be protonated, consuming some of the acid.
-
Actionable Protocol: Gradually increase the concentration of TFA. Start with a 20-25% TFA in dichloromethane (DCM) solution and, if necessary, increase to 50%.[4] Monitor the reaction closely by TLC or LC-MS at regular intervals.
-
-
Low Reaction Temperature: While lower temperatures are generally preferred to protect the furan ring, they can also slow down the deprotection reaction.
-
Actionable Protocol: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature.[3] Avoid excessive heating, which can accelerate furan degradation.
-
-
Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be heterogeneous and inefficient.[5]
-
Actionable Protocol: Ensure complete dissolution of the carbamate in the chosen solvent. If solubility in DCM is an issue, consider alternative solvents like 1,4-dioxane.
-
-
Issue 2: Observation of Multiple Unidentified Byproducts
-
Question: My reaction mixture is a complex mess, with multiple spots on the TLC plate and numerous peaks in the LC-MS that do not correspond to the starting material or the desired product. What is happening to my compound?
-
Probable Causes & Solutions:
-
Acid-Catalyzed Furan Ring Degradation: This is the most likely culprit. Strong acidic conditions can lead to the opening of the furan ring, forming various dicarbonyl compounds and polymers.[1]
-
Actionable Protocol 1: Milder Acidic Conditions: Switch from TFA to a milder acid system. 4M HCl in 1,4-dioxane is a common and often more selective alternative for acid-sensitive substrates.[6][7][8] Another option is using aqueous phosphoric acid.[5][9]
-
Actionable Protocol 2: Non-Acidic Deprotection Methods: For highly sensitive substrates, avoiding strong Brønsted acids altogether may be necessary. Consider Lewis acid-mediated deprotection using reagents like trimethylsilyl iodide (TMSI).[10][11] Thermal deprotection, by refluxing in a suitable solvent like water, is another "green" and mild alternative.[5][12]
-
-
Issue 3: Formation of a Side Product with a Mass of +56 amu
-
Question: I've isolated a significant byproduct with a mass 56 units higher than my expected product. What is this and how can I prevent it?
-
Probable Causes & Solutions:
Below is a troubleshooting workflow to guide your experimental decisions:
Caption: Troubleshooting workflow for Boc deprotection of furan-containing compounds.
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best starting point for the deprotection of this compound?
-
A1: A good starting point is to use a moderate concentration of TFA (e.g., 20-25%) in DCM at 0 °C.[4] This balances the need for sufficient acidity to cleave the Boc group with the imperative to minimize furan ring degradation. Monitor the reaction closely and be prepared to adjust conditions based on the outcome.
-
-
Q2: How can I effectively monitor the progress of the deprotection reaction?
-
Q3: My compound degrades even during work-up and purification. What precautions should I take?
-
A3: The furan ring can be sensitive to the slightly acidic nature of standard silica gel.[1] During work-up, ensure that any acidic solutions are thoroughly neutralized. For purification by column chromatography, consider using deactivated or neutral silica gel, or add a small amount of a base like triethylamine (0.1-1%) to the eluent.[1]
-
-
Q4: Are there any "greener" alternatives to chlorinated solvents like DCM?
IV. Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]
-
If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[4]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3][4]
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[4]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[4]
Protocol 2: Mild Deprotection with HCl in 1,4-Dioxane
-
Dissolve this compound (1 equivalent) in 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).[3]
-
Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[3][7][8]
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.[3]
Protocol 3: Deprotection using Trimethylsilyl Iodide (TMSI)
-
Dissolve this compound (1 equivalent) in an anhydrous solvent such as acetonitrile or DCM under an inert atmosphere.
-
Cool the solution to the desired temperature (often 0 °C to room temperature).
-
Add trimethylsilyl iodide (TMSI) (typically 1.5-3 equivalents) dropwise.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure and proceed with work-up and purification.
V. Comparative Data on Deprotection Methods
| Reagent/Condition | Solvent | Temperature | Typical Time | Key Considerations |
| 20-50% TFA | DCM | 0 °C to RT | 1-4 hours | Risk of furan degradation; may require scavengers.[4] |
| 4M HCl | 1,4-Dioxane | Room Temp. | 0.5-2 hours | Generally milder than TFA; good for acid-sensitive substrates.[3][7][8] |
| TMSI | Acetonitrile/DCM | 0 °C to RT | Varies | Non-acidic; suitable for highly sensitive compounds.[10][11] |
| Thermal (Reflux) | Water | 90-100 °C | Varies | "Green" alternative; avoids strong acids and organic solvents.[5][12] |
| Oxalyl Chloride/Methanol | Methanol | Room Temp. | 1-4 hours | Mild conditions; generates HCl in situ.[5][15] |
VI. References
-
Benchchem. (2025). Technical Support Center: Alternative Methods for N-Boc Deprotection. Retrieved from Benchchem website.
-
Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from Scite.ai website.
-
Benchchem. (2025). Scavengers for Boc deprotection to prevent side reactions. Retrieved from Benchchem website.
-
Filo. (2026, February 9). show step by step of the mechanism of furran. Retrieved from Filo website.
-
PMC. (2025, February 19). Bro̷nsted Acid-Catalyzed Reduction of Furans. Retrieved from PMC website.
-
Benchchem. (2025). stability issues of furan rings in acidic or basic conditions. Retrieved from Benchchem website.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from Reddit website.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from Pharmaguideline website.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4939-4944. [Link]
-
Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method. Retrieved from Suzhou Highfine Biotech website.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from Wordpress website.
-
Benchchem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Retrieved from Benchchem website.
-
MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from MDPI website.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website.
-
Benchchem. (2025, December). Troubleshooting incomplete Boc deprotection. Retrieved from Benchchem website.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from Common Organic Chemistry website.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4939-4944.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
-
PubMed. (2001, October 15). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from PubMed website.
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures. Retrieved from Benchchem website.
-
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from ResearchGate website.
-
Benchchem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Retrieved from Benchchem website.
-
ResearchGate. (n.d.). (A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal.... Retrieved from ResearchGate website.
-
PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from PMC website.
-
Benchchem. (2025). Experimental procedure for deprotection of Boc-protected amines. Retrieved from Benchchem website.
-
ResearchGate. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation?. Retrieved from ResearchGate website.
-
Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from Organic Chemistry Portal website.
-
The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from The Royal Society of Chemistry website.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from Common Organic Chemistry website.
-
Liu, Z., Yasuda, N., Simeone, M., & Reamer, R. A. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry, 79(23), 11792-11796. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 15). Trimethylsilyl Iodide (TMSI). Retrieved from Wordpress website.
-
Vapourtec. (2019, January 21). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from Vapourtec website.
-
Semantic Scholar. (2013, June 17). Research Article Iodine-Mediated Neutral and Selective N-Boc Deprotection. Retrieved from Semantic Scholar website.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from Glen Research website.
-
Organic Reactions. (2026). Oxidative Cleavage of Furans. Retrieved from Organic Reactions website.
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from Stack Exchange website.
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website.
-
Amanote Research. (n.d.). (PDF) Efficient Method for the Deprotection of. Retrieved from Amanote Research website.
-
Academia.edu. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Retrieved from Academia.edu website.
-
Ramasastry, S. S. V., & Dhiman, S. (2013). Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. Organic Letters, 15(21), 5582-5585.
-
Benchchem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)carbamate. Retrieved from Benchchem website.
-
Green Chemistry (RSC Publishing). (n.d.). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. Retrieved from Green Chemistry (RSC Publishing) website.
-
Green Chemistry (RSC Publishing). (n.d.). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Retrieved from Green Chemistry (RSC Publishing) website.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 11. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Optimizing reaction conditions for "Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" coupling reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the integration of furan-containing building blocks into complex drug scaffolds.
When working with Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate , the instinct is to treat it like any standard aliphatic Boc-protected amine. However, the electron-rich 5-methylfuran moiety fundamentally alters the chemical stability of the molecule. Standard peptide coupling workflows will often lead to complete degradation of your starting material. This guide provides field-proven, causality-driven solutions to optimize your deprotection and coupling workflows.
Experimental Workflow & Logical Relationship
The diagram below illustrates the critical divergence between standard protocols and our optimized pathway for furan-containing carbamates.
Workflow for optimizing the deprotection and coupling of furan-containing carbamates.
Troubleshooting Guides & FAQs
Q1: Why does my starting material turn into a black, intractable tar when using 50% TFA in DCM for Boc deprotection?
A1: The degradation is caused by the intrinsic acid-sensitivity of the 5-methylfuran ring. The oxygen atom donates electron density into the aromatic system, making the
Q2: What is the most reliable method for deprotecting this substrate without damaging the furan ring? A2: To preserve the furan ring, you must transition from Brønsted acids to mild Lewis acids. in anhydrous DCM is highly effective[2]. ZnBr₂ coordinates specifically to the carbonyl oxygen of the carbamate, weakening the C-O bond of the tert-butyl group and promoting its elimination as isobutylene. Crucially, this mechanism does not generate the free protons that would otherwise attack and open the furan ring. Alternatively, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine offers a rapid, mild deprotection pathway.
Q3: During the subsequent amide coupling, my yields are low and I observe unreacted carboxylic acid. What is going wrong? A3: If you successfully deprotected the amine but see poor coupling, the issue is likely the physical state of your 2-(5-methylfuran-2-yl)ethanamine intermediate. Lewis acid deprotection can leave the amine trapped as a metal complex or hydrobromide salt (if trace moisture reacted with ZnBr₂). It is critical to ensure the amine is fully free-based. Using an excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) alongside a high-efficiency coupling reagent like HATU ensures the amine is sufficiently nucleophilic to attack the activated ester [3].
Q4: How should I monitor the reaction progress? The furan-ethylamine lacks a strong UV chromophore.
A4: While the furan ring does have weak UV absorbance (
Quantitative Data: Deprotection Method Comparison
To illustrate the necessity of optimizing your reagents, the table below summarizes the quantitative outcomes of various deprotection methods applied to 5-alkylfuran carbamates.
| Deprotection Method | Reagents | Temp / Time | Yield of Free Amine | Furan Ring Integrity |
| Standard Acid | 50% TFA in DCM | 25°C / 2 h | < 20% | Poor (Extensive polymerization) |
| Strong Lewis Acid | AlCl₃ in DCM | 25°C / 1 h | 40-50% | Moderate (Some ring-opening) |
| Mild Lewis Acid | ZnBr₂ in DCM | 25°C / 12 h | > 85% | Excellent (No degradation) |
| Silyl Triflate | TMSOTf, 2,6-Lutidine | 0°C to 25°C / 2 h | > 90% | Excellent (No degradation) |
Experimental Protocols
The following self-validating protocols have been optimized specifically for this compound to ensure both high yield and structural integrity.
Protocol A: Mild Boc Deprotection using Zinc Bromide (ZnBr₂)
Causality Note: ZnBr₂ is highly hygroscopic. You must ensure it is strictly anhydrous; trace water will generate HBr, which acts as a Brønsted acid and will degrade the furan ring.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Reagent Addition: Quickly add anhydrous Zinc Bromide (ZnBr₂) (3.0 equiv) in one portion under positive inert gas flow.
-
Reaction: Stir the suspension at room temperature for 12-16 hours. Monitor the consumption of starting material via TLC (visualized with Ninhydrin stain).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free 2-(5-methylfuran-2-yl)ethanamine. Use immediately in the next step.
Protocol B: Amide Coupling with HATU
Causality Note: HATU is chosen over EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the coupling of aliphatic amines before any side-reactions can occur.
-
Activation: In a dry flask, dissolve your target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.0 equiv) and stir for 15 minutes at room temperature to form the active ester.
-
Amine Addition: Dissolve the freshly prepared 2-(5-methylfuran-2-yl)ethanamine (1.0 equiv, from Protocol A) in a minimal amount of anhydrous DMF and add it dropwise to the activation mixture. Add an additional 1.5 equiv of DIPEA to ensure the amine remains completely free-based.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS or TLC.
-
Work-up: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (crucial for removing residual DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.
References
Technical Support Center: Post-Reaction Purification of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Introduction: The Challenge of Purity in Boc-Protection
The synthesis of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate via the N-tert-butoxycarbonylation of 2-(5-methylfuran-2-yl)ethanamine is a foundational step in many synthetic pathways. The use of di-tert-butyl dicarbonate ((Boc)₂O) is widespread due to its efficiency in forming the robust Boc protecting group.[1] However, the reaction's success is critically dependent on the subsequent purification strategy. Excess (Boc)₂O and its primary byproduct, tert-butanol (t-BuOH), can complicate downstream applications and analytical characterization if not meticulously removed.[2]
This guide provides a comprehensive troubleshooting framework for researchers encountering challenges in the purification of the target carbamate. We will explore the causality behind common issues and present validated protocols to ensure the isolation of a pure product.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted (Boc)₂O from my reaction mixture?
A1: Unreacted (Boc)₂O can interfere with subsequent synthetic steps. For example, if the next step involves deprotection of the Boc group, any lingering (Boc)₂O can react with the newly liberated amine, drastically reducing the yield of your desired product.[2] Furthermore, its presence complicates analytical characterization, particularly in ¹H NMR spectroscopy, where its tert-butyl signal can overlap with your product's signal, making purity assessment difficult.[2]
Q2: What are the primary byproducts of a Boc-protection reaction that I need to remove?
A2: The main byproducts are tert-butanol and carbon dioxide, which result from the breakdown of the t-butyl carbonate leaving group.[2] If the reaction is performed at elevated temperatures, isobutene may also form from the decomposition of (Boc)₂O.[2] Additionally, if a base like triethylamine (Et₃N) is used, its corresponding salt (e.g., triethylammonium salt) will be present and require removal.
Q3: How can I detect the presence of unreacted (Boc)₂O and tert-butanol in my product?
A3: The most common method is ¹H NMR spectroscopy.
-
Di-tert-butyl dicarbonate: Exhibits a sharp singlet for its 18 protons around δ 1.50 ppm in CDCl₃.
-
This compound (Product): The 9 protons of the Boc group's tert-butyl will show a sharp singlet, typically around δ 1.44 ppm.
-
tert-Butanol: Shows a singlet for its 9 protons around δ 1.28 ppm.
The close proximity of these signals can make quantification challenging, but the presence of distinct peaks at ~1.50 ppm and ~1.28 ppm are clear indicators of impurities. Thin-Layer Chromatography (TLC) can also be used, although (Boc)₂O may not stain well with all agents.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific issues encountered during the workup of the Boc protection reaction.
Problem 1: Residual (Boc)₂O is observed in the ¹H NMR spectrum after a standard aqueous workup.
-
Causality: Di-tert-butyl dicarbonate has low water solubility and hydrolyzes relatively slowly in neutral water.[3] A standard aqueous wash may be insufficient to fully quench and extract the excess reagent, leaving it in the organic layer.
-
Solution 1: Enhanced Aqueous Wash Protocol: Increase the efficiency of hydrolysis by using a mild base. Washing the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will accelerate the decomposition of (Boc)₂O into water-soluble byproducts.[3][4] Ensure vigorous mixing during these washes to maximize interfacial contact.
-
Solution 2: Chemical Quenching with a Scavenger Resin: For a more robust and straightforward removal, employ a polymer-supported scavenger. PS-Trisamine resin contains primary amine functional groups that react selectively with the excess (Boc)₂O. The resulting resin-bound carbamate is then easily removed by simple filtration.[3][5] This method is particularly advantageous as it avoids aqueous extractions altogether.
Problem 2: Significant amounts of tert-butanol remain even after rotary evaporation.
-
Causality: Tert-butanol has a relatively high boiling point (82 °C) compared to many common extraction solvents (e.g., DCM, Ethyl Acetate) and can form azeotropes, making it difficult to remove completely under standard rotary evaporation conditions. It can also co-elute with the desired product during column chromatography.
-
Solution: High Vacuum Application: After initial solvent removal, subject the crude product to a high vacuum (high-vac) for several hours (or overnight). This lowers the boiling point of t-BuOH, facilitating its removal. This is effective provided your product, this compound, is not volatile. Lyophilization is another effective, albeit less common, method for removing t-BuOH.[6]
Problem 3: The Boc protecting group is partially cleaved during an acidic workup.
-
Causality: The Boc group is designed to be labile under acidic conditions.[7] While generally stable to very weak acids, washing with solutions like 1M HCl can initiate premature deprotection, especially with prolonged contact.[8][9] The furan ring in the target molecule can also be sensitive to strong acids.
-
Solution: Use Neutral or Basic Washes: Avoid acidic washes entirely during the workup. A typical and safe sequence is to wash the organic layer with saturated NaHCO₃ solution, followed by water, and finally a brine solution to aid in phase separation and remove residual water.
Purification Strategy Decision Workflow
The following flowchart provides a logical pathway for selecting the appropriate purification method based on post-reaction analysis.
Caption: Decision tree for purification of this compound.
Comparison of Purification Methodologies
The table below summarizes the primary methods for removing (Boc)₂O and its byproducts, allowing for an informed decision based on lab resources and desired purity.
| Method | Principle | Advantages | Disadvantages |
| Aqueous Wash (Sat. NaHCO₃) | Hydrolysis of (Boc)₂O to water-soluble t-butanol and CO₂. | Inexpensive, uses common lab reagents. | Can be slow, may require multiple extractions, risk of emulsion formation. |
| Chemical Quench (PS-Trisamine) | Nucleophilic scavenging of (Boc)₂O by a solid-supported amine. | High selectivity, simple filtration workup, avoids aqueous extractions.[3][5] | Higher cost of reagent, requires agitation for several hours.[2] |
| High Vacuum | Physical removal of volatile impurities (t-BuOH, residual solvent) by sublimation/evaporation. | Very effective for volatile byproducts, non-chemical. | Ineffective for non-volatile impurities like (Boc)₂O; requires product to be non-volatile. |
| Column Chromatography | Separation based on polarity. | Can remove multiple impurities simultaneously to achieve very high purity. | Can be time-consuming and solvent-intensive; t-BuOH may co-elute with the product. |
Validated Experimental Protocols
Protocol 1: Standard Enhanced Aqueous Workup
-
Reaction Quench: Once the reaction is deemed complete by TLC, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x volume of organic layer). Shake vigorously for 1-2 minutes and discard the aqueous layer.
-
Neutral & Brine Wash: Wash the organic layer sequentially with water (1 x volume) and then a saturated brine solution (1 x volume). The brine wash helps to break any emulsions and removes the bulk of dissolved water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Place the resulting crude oil or solid on a high vacuum line for at least 4 hours to remove residual tert-butanol and solvent.
Protocol 2: Purification via Polymer-Supported Scavenger Resin
-
Resin Addition: Following the completion of the reaction (monitored by TLC), add PS-Trisamine resin (approximately 2-3 equivalents relative to the excess (Boc)₂O used) directly to the reaction flask.
-
Agitation: Stir the resulting slurry at room temperature. The reaction progress can be monitored by TLC until the spot corresponding to (Boc)₂O is no longer visible, which typically takes 2-4 hours.[3]
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent (e.g., dichloromethane or THF) to recover any adsorbed product.
-
Concentration & Drying: Combine the filtrate and the washings. Remove the solvent under reduced pressure. If tert-butanol is still suspected, place the product under high vacuum as described in Protocol 1.
References
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Reactions that Work: Boc Protection | Chemtips Source: WordPress.com URL: [Link]
-
Title: DI-tert-BUTYL DICARBONATE Source: Organic Syntheses Procedure URL: [Link]
-
Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: PMC URL: [Link]
-
Title: Di-tert-butyl dicarbonate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: removal of excess boc anhydride : r/OrganicChemistry Source: Reddit URL: [Link]
-
Title: How to do work-up of a BOC deprotection reaction by TFA? Source: ResearchGate URL: [Link]
-
Title: Removal of Boc protecting group as workup? : r/chemistry Source: Reddit URL: [Link]
-
Title: Solvent-Free Mechanochemical Deprotection of N-Boc Group Source: FULIR URL: [Link]
-
Title: Removing tBuOH from reaction mixture? : r/Chempros Source: Reddit URL: [Link]
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Lab Reporter [fishersci.dk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Preventing racemization in reactions with "Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" derivatives
The following Technical Support Guide addresses the stability and handling of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate and its chiral derivatives .
Topic: Preventing Racemization & Decomposition in Furan-Ethylcarbamate Derivatives Audience: Medicinal Chemists, Process Chemists Status: Active Guide
Executive Technical Analysis
The Molecule:
The specific nomenclature "this compound" refers to an achiral molecule with a linear ethyl linker (
-
Structure:
The Issue (Racemization): Since the parent molecule is achiral, "racemization" is chemically impossible unless you are working with a chiral derivative . This guide assumes you are working with one of the following susceptible chiral analogs common in drug discovery:
- -Chiral Furfuryl Amines: The amine is attached to a chiral carbon adjacent to the furan ring (e.g., 1-(5-methylfuran-2-yl)ethanamine derivatives).
-
Furan-Containing Amino Acids: The furan acts as a side chain (e.g., 3-(5-methylfuran-2-yl)alanine derivatives).
Core Instability Factors:
-
Electron-Rich Furan Ring: The 5-methylfuran moiety is highly electron-rich. This stabilizes carbocations at the benzylic (furfuryl) position, facilitating
-type racemization under acidic conditions. -
Acid Sensitivity: Furan rings are prone to acid-catalyzed ring opening (decomposition to diketones) and electrophilic attack by
cations released during Boc deprotection.
Troubleshooting & FAQs
Category A: Racemization During Coupling/Alkylation
Q: Why is my enantiomeric excess (ee%) dropping during amide coupling? Diagnosis: This is likely Base-Catalyzed Racemization (Enolization).
-
Mechanism: If your molecule has an
-proton (e.g., an amino acid derivative), strong bases or over-activation can remove this proton, forming an achiral enolate intermediate. -
Risk Factors: Using strong bases (DBU, TEA) or high temperatures (>0°C) during activation.
-
Solution:
-
Switch Base: Use non-nucleophilic, hindered bases like Diisopropylethylamine (DIPEA) or Collidine (2,4,6-trimethylpyridine).
-
Switch Coupling Agent: Use DIC/Oxyma Pure or HATU at 0°C. Avoid EDC/HOBt if racemization is observed, as the active ester can be slow-reacting, allowing time for base-catalyzed epimerization.
-
Q: Can I use NaH or KHMDS for alkylation of the carbamate nitrogen? Diagnosis: High Risk.
-
Reasoning: Strong bases will deprotonate the amide NH. However, if there is an adjacent chiral center with an abstractable proton, the base may also cause enolization.
-
Solution: Use LiHMDS at -78°C strictly. Lithium coordinates tightly to the oxygen, often preventing the equilibration that leads to racemization.
Category B: Issues During Boc Deprotection
Q: I see decomposition and loss of chirality after removing the Boc group with TFA.
Diagnosis: Acid-Catalyzed Racemization (
-
Mechanism:
-
Racemization: The electron-rich furan ring stabilizes the positive charge if the C-N bond breaks (reversible
pathway). This is accelerated by strong acids like TFA.[1][2][3] -
Alkylation: The
cation generated from the Boc group is an electrophile.[3] It can attack the electron-rich furan ring (Friedel-Crafts alkylation), creating impurities that look like "decomposition."
-
-
Solution:
-
Avoid Neat TFA: Do not use 50–100% TFA.
-
Use Scavengers: You MUST add a scavenger to trap the
cation.[3] Recommended: Triethylsilane (TES) (2–5%) and Water (2–5%). -
Milder Acid: Use 4M HCl in Dioxane at 0°C (faster quench, less equilibrium) or TMSOTf/2,6-lutidine .
-
Visualizing the Racemization Pathways
The following diagram illustrates the two distinct pathways that threaten the stereochemical integrity of chiral furan derivatives.
Caption: Dual pathways for loss of optical purity: Base-mediated enolization (top) and Acid-mediated cation formation (bottom) prevalent in electron-rich furan systems.
Recommended Experimental Protocols
Protocol A: Racemization-Free Amide Coupling
Use this for coupling chiral furan-amines to acids, or furan-amino acids to amines.
| Parameter | Condition | Rationale |
| Coupling Agent | HATU (1.1 equiv) | Fast activation minimizes the lifetime of the susceptible activated species. |
| Base | Collidine (2.5 equiv) | Weak, hindered base prevents |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the transition state. |
| Temperature | 0°C for 1h, then RT | Low temperature suppresses thermal racemization. |
| Procedure | 1. Dissolve Acid (1.0 eq) and Base in DMF at 0°C.2. Add HATU. Stir 5 min.3. Add Chiral Furan Amine (1.0 eq).4. Monitor via LCMS.[3] Quench with 5% |
Protocol B: Mild "Furan-Safe" Boc Deprotection
Use this to remove Boc groups without alkylating the furan ring or racemizing the center.
-
Preparation: Dissolve the Boc-protected substrate (1.0 mmol) in Dichloromethane (DCM) (5 mL).
-
Scavenger Addition: Add Triethylsilane (TES) (0.2 mL, ~10 eq) or 1,3-Dimethoxybenzene (5 eq).
-
Note: These scavengers preferentially react with the
cation, sparing the furan ring.
-
-
Acid Addition: Add 4M HCl in Dioxane (2.5 mL, 10 eq) dropwise at 0°C .
-
Alternative: Use TMSOTf (3 eq) and 2,6-Lutidine (4 eq) in DCM at 0°C for extremely acid-sensitive substrates.
-
-
Work-up: Once complete (TLC/LCMS), concentrate in vacuo without heating above 30°C. Co-evaporate with toluene to remove excess acid.
Analytical Verification
To confirm you have prevented racemization, you must separate the enantiomers using Chiral HPLC or SFC. Standard C18 columns will not distinguish enantiomers.
Suggested Chiral Method:
-
Column: Chiralpak IG or IC (Immobilized phases are more robust).
-
Mobile Phase: Hexane : IPA (90:10) or
: MeOH (SFC). -
Detection: UV at 254 nm (Furan absorption).
-
Standard: Always run the racemic mixture first to establish separation conditions.
References
-
Mild Boc Deprotection. RSC Publishing, 2020. "Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride."[6] 6[2][3][5][7][8][9][10]
-
Scavengers in Peptide Synthesis. BenchChem Technical Support, 2025. "Scavengers for Boc deprotection to prevent side reactions."[3][11] 3[3][5][12][7]
-
Racemization of Amino Acids. Thieme Connect, 2025. "Racemization Assays: A singular advantage for the use of peptides in drug discovery." [1][2][3][5][7][9][13]
-
Furan-Containing Amino Alcohols. BenchChem, 2025. "The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide." 14
Sources
- 1. scispace.com [scispace.com]
- 2. mcours.net [mcours.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting "Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate"
Welcome to the Advanced Troubleshooting Matrix. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility behaviors of highly lipophilic, functionally complex intermediates. Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (a Boc-protected alkyl furan) presents a unique set of challenges: it is prone to liquid-liquid phase separation ("oiling out") during purification, exhibits cryogenic precipitation during metalation, and can rapidly degrade into insoluble polymeric tars during deprotection.
This guide is designed to move beyond basic troubleshooting. We will dissect the physicochemical causality behind these issues and provide self-validating, field-proven protocols to keep your workflows on track.
Part 1: Physicochemical Profiling & Baseline Solubility
To diagnose solubility failures, we must first understand the molecule's structural thermodynamics. The compound consists of a hydrophobic 5-methylfuran ring, a flexible ethyl linker, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group. The lack of ionizable protons (the amine is masked) and the high hydrocarbon-to-heteroatom ratio dictate its behavior in solution[1].
Table 1: Quantitative Solubility Profiling at Standard Temperature (25 °C)
| Solvent System | Dielectric Constant (ε) | Estimated Solubility | Diagnostic Causality & Troubleshooting Notes |
| Hexane / Heptane | 1.89 | High (>100 mg/mL) | High affinity for the tert-butyl group. Prone to causing "oiling out" when used rapidly as an anti-solvent. |
| Dichloromethane (DCM) | 8.93 | Very High (>500 mg/mL) | Optimal solvation of the furan ring[2]. Excellent for extraction, but poor for driving crystallization. |
| Tetrahydrofuran (THF) | 7.52 | High (RT) / Low (-78 °C) | Soluble at room temp, but intermolecular carbamate hydrogen-bonding causes precipitation at cryogenic temperatures. |
| Methanol (MeOH) | 32.7 | Moderate (~20 mg/mL) | Competes for hydrogen bonding with the carbamate[3]. Addition of water will cause immediate, irreversible precipitation. |
| Aqueous Buffer (pH 7.4) | 80.1 | Insoluble (<0.1 mg/mL) | Hydrophobic exclusion. Requires DMSO stock solutions and surfactants (e.g., Tween-20) for biological assays. |
Part 2: The "Oiling Out" Phenomenon During Crystallization
Q: Why does my product form a stubborn oil at the bottom of the flask instead of crystallizing when I use Hexane/Ethyl Acetate mixtures?
The Science: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The entropic penalty of organizing the highly flexible ethyl chain and the bulky tert-butyl group into a rigid crystal lattice is exceptionally high. When you add an anti-solvent (like hexane) too rapidly, or cool the mixture too quickly, the system reaches a state of high supersaturation. Instead of overcoming the nucleation barrier, the compound minimizes its free energy by separating into a solute-rich liquid phase (the oil) and a solvent-rich phase.
Workflow for mitigating liquid-liquid phase separation (oiling out) during crystallization.
Self-Validating Protocol: Anti-Oiling Crystallization
This protocol utilizes a temperature-cycling approach to bypass the metastable oiling zone.
-
Dissolution: Dissolve the crude oil in a minimum volume of warm Ethyl Acetate (approx. 50 °C).
-
Titration: Dropwise, add Hexane (anti-solvent) while maintaining the temperature at 50 °C until the solution becomes faintly turbid.
-
Clarification (Validation Step): Add exactly 1-2 drops of Ethyl Acetate until the solution is perfectly clear again. If it remains cloudy, you have crossed into the LLPS boundary; add more Ethyl Acetate.
-
Annealing: Turn off the heat source and let the flask cool to room temperature in the ambient bath over 4 hours. Do not disturb the flask.
-
Seeding: If no crystals form by room temperature, scratch the inside of the flask with a glass rod to provide a high-energy surface for nucleation, or add a seed crystal if available.
-
Harvesting: Once crystalline solids are visible, cool to 4 °C for 2 hours before filtering.
Part 3: Acid-Mediated Degradation & Insoluble Tars
Q: During Boc-deprotection with Trifluoroacetic Acid (TFA), my reaction turns black and yields an insoluble precipitate instead of the expected amine salt. What went wrong?
The Science: The furan ring is an electron-rich aromatic system. During standard acidic Boc deprotection[2], the cleavage of the protecting group generates a highly reactive tert-butyl carbocation (
Mechanistic pathway of acid-catalyzed furan degradation versus successful Boc deprotection.
Self-Validating Protocol: Scavenger-Assisted Furan Deprotection
This protocol uses a mild acid system and a silane scavenger to trap the carbocation before it destroys the furan ring.
-
Preparation: Dissolve 1.0 mmol of this compound in 4.0 mL of anhydrous Dichloromethane (DCM)[4].
-
Scavenger Addition: Add 0.2 mL (approx. 5% v/v) of Triisopropylsilane (TIPS)[4]. TIPS acts as a hydride donor, rapidly reducing the
-butyl cation to isobutane gas, protecting the furan ring. -
Acidification: Cool the flask to 0 °C. Dropwise, add 1.0 mL of Trifluoroacetic Acid (TFA).
-
Monitoring (Validation Step): Stir at 0 °C for 1 hour. The solution should remain pale yellow. If the solution rapidly darkens to deep brown or black, polymerization is occurring; immediately quench with saturated aqueous
. -
Workup: Once TLC indicates complete consumption of the starting material, concentrate the mixture under reduced pressure (do not heat above 30 °C). Co-evaporate with toluene (3 × 5 mL) to remove residual TFA[4] without exposing the naked amine to harsh aqueous basification.
Part 4: Cryogenic Precipitation in Organometallic Workflows
Q: I am attempting a low-temperature lithiation (using n-BuLi at -78 °C) on the furan ring, but my starting material precipitates out of the THF solution, halting the reaction. How can I maintain solubility?
The Science: While the compound is highly soluble in THF at room temperature, cryogenic temperatures drastically reduce the kinetic energy of the solvent molecules. The carbamate moiety (-NH-COO-) acts as both a hydrogen bond donor and acceptor. At -78 °C, these molecules form stable, insoluble intermolecular hydrogen-bonded dimers. Furthermore, when n-BuLi is introduced, the lithium ion can coordinate with the carbamate carbonyl, creating an insoluble organolithium aggregate before the furan ring can be metalated.
The Solution: You must disrupt the hydrogen bonding and solvate the lithium intermediate.
-
Co-solvent Strategy: Add 1.1 equivalents of N,N,N',N'-Tetramethylethylenediamine (TMEDA) to the THF solution before cooling to -78 °C. TMEDA is a strong bidentate Lewis base that will coordinate with the lithium ions, breaking up the aggregates and maintaining the solubility of the metalated intermediate, allowing the electrophilic quench to proceed smoothly.
References
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from[Link]
-
National Institutes of Health (PMC). (2024, July 05). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]
Sources
- 1. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to help you manage impurities and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and purification of the target molecule.
Q1: What are the most common synthetic routes to prepare this compound and what are their associated impurity profiles?
A1: There are two primary, reliable synthetic pathways. Each has a distinct impurity profile that must be managed.
-
Route A: Boc-Protection of 2-(5-methylfuran-2-yl)ethan-1-amine. This is the most direct route, involving the reaction of the corresponding primary amine with di-tert-butyl dicarbonate (Boc₂O).
-
Common Impurities: Unreacted starting amine, di-Boc protected amine (where a second Boc group attaches to the carbamate nitrogen), and residual Boc₂O or its byproduct, tert-butanol.[1]
-
-
Route B: Reductive Amination of 5-methylfuran-2-acetaldehyde. This involves condensing the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the primary amine and subsequently protected.
Q2: The furan ring in my compound seems to be degrading during workup or purification. Why is this happening and how can I prevent it?
A2: The furan ring is an electron-rich aromatic heterocycle with modest aromaticity compared to benzene, making it susceptible to degradation under strongly acidic conditions.[4][5] Protonation can lead to reactive electrophiles that trigger polymerization or ring-opening reactions.[6][7]
-
Prevention Strategies:
-
pH Control: During aqueous workups, maintain the pH above 4. Use mild acids like citric acid or buffered solutions instead of strong mineral acids (e.g., HCl, H₂SO₄).[7]
-
Temperature: Perform any acidic steps at low temperatures (e.g., 0 °C) to minimize decomposition rates.[7]
-
Chromatography: When using silica gel chromatography, which is inherently acidic, consider deactivating the silica by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine) and then re-equilibrating with the mobile phase.
-
Q3: My final product has a persistent color (yellow to brown). Is this an impurity, and how can I remove it?
A3: A persistent color often indicates the presence of oxidized or polymerized impurities, which can arise from the instability of the furan ring. Furan derivatives can be sensitive to air and light, leading to the formation of colored byproducts over time.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction and purification steps are performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane). Add a small amount of activated carbon (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of celite. This is often effective at removing highly conjugated, colored impurities.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for color removal.[8] A common solvent system for Boc-protected amines is ethyl acetate/hexane.[8]
-
Q4: What are the best analytical methods to monitor reaction progress and assess the final purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): An indispensable tool for quick, qualitative assessment of the consumption of starting materials and the formation of the product.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column is typically suitable for carbamates.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the product and any impurities, which is critical for troubleshooting.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and helps identify and quantify impurities if their signals are resolved.
-
Gas Chromatography (GC): Can be challenging for carbamates due to their thermal instability, but specialized methods exist.[9][12] HPLC is generally preferred.
-
Section 2: Troubleshooting Guide
This section provides a problem-and-solution format for specific issues encountered during the synthesis.
Problem 1: Low Yield in Boc-Protection Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-(5-methylfuran-2-yl)ethan-1-amine remaining after the reaction.
| Potential Cause | Explanation & Solution |
| Inadequate Stoichiometry | The reaction between the amine and Boc₂O is 1:1, but a slight excess (1.1-1.2 equivalents) of Boc₂O is often used to drive the reaction to completion.[1] Ensure your reagent stoichiometry is correct. |
| Insufficient Base | A base (e.g., triethylamine, NaHCO₃) is required to neutralize the acid formed during the reaction, driving the equilibrium towards the product.[1] Ensure at least one equivalent of base is used. |
| Low Reaction Temperature | While often run at room temperature, some less reactive amines may require gentle heating (e.g., 40 °C) to proceed at a reasonable rate. Monitor by TLC to avoid byproduct formation at higher temperatures. |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction every hour by TLC until the starting amine spot is no longer visible. |
Problem 2: Identification and Removal of a Di-Boc Impurity
Symptom: LC-MS analysis shows a peak with a mass of (M+100)+ relative to the product, and ¹H NMR shows a broadened or shifted N-H signal and potentially altered shifts for adjacent protons.
Explanation: This impurity is likely the N,N-di-Boc protected product, Tert-butyl N-(tert-butoxycarbonyl)-N-(2-(5-methylfuran-2-yl)ethyl)carbamate. It forms when the initially formed carbamate is further acylated by another molecule of Boc₂O. This is more likely when a large excess of Boc₂O is used or when a catalytic amount of DMAP (4-dimethylaminopyridine) is employed at elevated temperatures.[1]
Workflow for Managing Di-Boc Impurity
Caption: Decision workflow for managing Di-Boc impurity.
-
Removal Protocol: Column Chromatography
-
The di-Boc impurity is significantly less polar than the desired mono-Boc product. Flash column chromatography on silica gel using a shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% and slowly increasing to 20-30% ethyl acetate) can effectively separate the two compounds.
-
Problem 3: Side Products from Reductive Amination Route
Symptom: Your crude product mixture shows multiple spots on TLC and multiple peaks in the LC-MS, corresponding to masses other than the desired product or starting materials.
Explanation: Reductive amination is a complex reaction with several potential side pathways.[2] The most common side products are the alcohol from over-reduction of the aldehyde and secondary/tertiary amines from the reaction of the product amine with more aldehyde/imine.[3][13]
| Side Product | Formation Mechanism | Prevention Strategy |
| 2-(5-methylfuran-2-yl)ethan-1-ol | Direct reduction of the starting aldehyde by the reducing agent (e.g., NaBH₄). | Use a milder reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[13] |
| Bis(2-(5-methylfuran-2-yl)ethyl)amine (Secondary Amine) | The primary amine product is nucleophilic and can react with another molecule of the aldehyde/imine intermediate.[13] | Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine. This shifts the equilibrium away from the secondary amine pathway.[13] |
Experimental Protocol: Optimized Reductive Amination & Boc-Protection
-
Imine Formation: To a solution of 5-methylfuran-2-acetaldehyde (1.0 eq.) in methanol (MeOH), add ammonium acetate (5-10 eq.). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Workup & Amine Isolation: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the MeOH. Add aqueous NaOH (1M) to make the solution basic (pH > 11) and extract the amine with dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
-
Boc-Protection: Evaporate the solvent from the amine solution. Re-dissolve the crude amine in DCM. Add triethylamine (1.5 eq.) followed by a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise at 0 °C. Allow to warm to room temperature and stir overnight.
-
Final Workup & Purification: Wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting decision tree for the reductive amination route.
References
-
Padwa, A. (2001, October 15). Furan as a versatile synthon. ACS Publications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Kumar, K., Kumar, A., & Srivastava, R. (2025, November). Defect‐Enriched Titania‐Supported Ni Nanoparticle Catalyst for the Reductive Amination of Furfural to Furfurylamine using Aqueous Ammonia. CHEMSUSCHEM. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
Wang, X., et al. (2023, March 5). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Retrieved from [Link]
-
UCL Discovery. (n.d.). Designed TiS2 nanosheets efficient for electrocatalytic reductive amination of biomass-derived furfurals. Retrieved from [Link]
-
Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2016, March 14). FURAN RING AS A SURROGATE FOR CARBOXY GROUP. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Wang, J., et al. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Retrieved from [Link]
-
Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]
-
Aouf, C., et al. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Furan as a versatile synthon [pubsapp.acs.org]
- 5. Furan - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sepscience.com [sepscience.com]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Strategic Amine Protection in Electron-Rich Heterocycles: A Comparative Guide on tert-Butyl 2-(5-methylfuran-2-yl)ethylcarbamate
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter substrates where the choice of protecting group dictates the success or failure of a synthetic route. The molecule tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate —a Boc-protected derivative of the valuable 2-(5-methylfuran-2-yl)ethylamine pharmacophore—presents a classic chemoselectivity conflict.
This guide objectively evaluates the performance of the tert-butyloxycarbonyl (Boc) group against alternative amine protecting groups (Fmoc, Cbz) specifically for this highly sensitive, electron-rich furan substrate. By understanding the mechanistic causality behind protecting group cleavage, researchers can prevent catastrophic yield losses caused by heterocycle degradation.
The Mechanistic Conflict: Furan Sensitivity vs. Carbocation Generation
The 5-methylfuran ring is an exceptionally electron-rich aromatic system. The oxygen atom donates electron density into the ring, making the unsubstituted C3 and C4 positions highly nucleophilic.
The Boc group is the industry standard for amine protection due to its robust stability under basic and nucleophilic conditions[1]. However, its removal requires moderately strong acids, typically Trifluoroacetic Acid (TFA) or HCl[2]. The mechanistic causality of this deprotection involves the protonation of the carbamate carbonyl, followed by cleavage to release a tert-butyl cation (
If this hard electrophile is not immediately quenched, it will undergo a rapid Friedel-Crafts alkylation with the nucleophilic furan ring. Furthermore, prolonged exposure to strong acids can protonate the furan oxygen, triggering irreversible ring-opening or polymerization (resinification)[3].
Mechanistic pathway of Boc deprotection in furan-containing substrates.
Comparative Analysis of Alternatives
To mitigate furan degradation, we must compare the Boc strategy against orthogonal protecting groups. The table below summarizes the quantitative performance and risk profiles of Boc, Fmoc, and Cbz groups when applied to the 2-(5-methylfuran-2-yl)ethylamine scaffold.
Quantitative Performance Data
| Protecting Group | Cleavage Reagent | Scavenger Required? | Furan Alkylation Risk | Typical Yield | Primary Advantage for Furan Substrates |
| Boc (Product) | 20-50% TFA in DCM | Yes (TIS/H₂O) | High (if unscavenged) | 85–90% | High atom economy; highly soluble intermediates. |
| Fmoc | 20% Piperidine in DMF | No | None | >95% | Completely orthogonal to acid; zero risk to furan. |
| Cbz | H₂, Pd/C, MeOH | No | None | 75–80% | Mild neutral conditions; however, furan may poison Pd. |
Strategic Evaluation
-
Boc (The Target Product): While the generation of
-Bu and the use of TFA pose risks[2], these are entirely manageable with the correct use of carbocation scavengers (like Triisopropylsilane, TIS)[4]. The Boc group remains superior for early-stage building blocks due to its low molecular weight and excellent solubility profiles compared to Fmoc. -
Fmoc: Cleaved via base-catalyzed
-elimination, Fmoc avoids acid entirely. However, the dibenzofulvene byproduct requires extensive washing, and Fmoc-protected primary amines often suffer from poor solubility in non-polar solvents. -
Cbz: Hydrogenolysis is mild, but electron-rich furans can coordinate to palladium catalysts, slowing the reaction or leading to unwanted over-reduction of the furan to a tetrahydrofuran (THF) derivative.
Self-Validating Experimental Protocol: Optimized Boc Deprotection
To successfully utilize this compound without degrading the furan ring, the deprotection protocol must be meticulously controlled. The following methodology is designed as a self-validating system, incorporating in-process checks and a specialized resin-based freebasing step to avoid aqueous emulsions[5].
Materials Required
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) and Deionized Water (Scavengers)
-
Amberlyst A-21 basic ion-exchange resin[5]
Step-by-Step Methodology
Step 1: Dissolution & Scavenger Loading
-
Action: Dissolve the substrate (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Add TIS (2.0 eq) and H₂O (2.0 eq).
-
Causality: TIS acts as a highly effective hydride donor. It outcompetes the furan ring for the
-Bungcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> cation, quenching it into volatile isobutane and inert silyl ethers. Water assists in quenching any highly reactive trifluoroacetate esters. -
Validation Check: The solution must remain clear and colorless. Any immediate yellowing indicates premature furan oxidation.
Step 2: Controlled Acidification
-
Action: Cool the reaction flask to 0 °C using an ice bath. Slowly add TFA dropwise to achieve a final concentration of 20% v/v TFA/DCM.
-
Causality: The low temperature suppresses the kinetic rate of furan polymerization and Friedel-Crafts alkylation, while still allowing the thermodynamically favored Boc cleavage to proceed[4].
Step 3: Reaction Monitoring
-
Action: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for an additional 30 minutes.
-
Validation Check (TLC & LC-MS): Spot the reaction on a silica TLC plate (Eluent: 9:1 DCM:MeOH). Stain with Ninhydrin and heat. The complete disappearance of the UV-active starting material and the appearance of a dark purple/blue spot confirms the presence of the primary amine. LC-MS analysis should confirm a mass shift to
m/z.
Step 4: Resin-Based Freebasing & Isolation
-
Action: Concentrate the reaction mixture in vacuo at <30 °C to remove DCM, TFA, and isobutane. Dissolve the resulting crude TFA salt in a 1:1 mixture of DCM/MeOH. Add 5.0 mass equivalents of washed Amberlyst A-21 basic resin and stir gently for 1 hour[5].
-
Causality: Traditional aqueous basic workups (e.g., using NaOH) with small, polar furan amines often lead to severe emulsion issues and product loss in the aqueous layer. Amberlyst A-21 neutralizes the TFA salt heterogeneously.
-
Validation Check: Filter the resin and wash with MeOH. Test the pH of a wet aliquot of the filtrate; it should register at ~pH 9. Concentrate the filtrate to yield the pure 2-(5-methylfuran-2-yl)ethylamine as a pale oil.
References
- Hebei Boze Chemical Co.,Ltd. "BOC deprotection".
- Benchchem. "The Chemistry of the Boc Protecting Group".
- Peptide Chemistry. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization".
- ResearchGate. "Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins".
- American Chemical Society (ACS). "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis".
Sources
Spectroscopic analysis of "Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" for structural confirmation
The following technical guide provides a comparative spectroscopic analysis for the structural confirmation of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate .
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary
This guide evaluates the spectroscopic performance of Nuclear Magnetic Resonance (NMR) , Liquid Chromatography-Mass Spectrometry (LC-MS) , and Fourier-Transform Infrared Spectroscopy (FTIR) for the structural confirmation of this compound (CAS: 537041-67-1).
While LC-MS offers superior sensitivity for trace impurity profiling (e.g., de-Boc degradation), 1H NMR remains the gold standard for definitive structural authentication, specifically for distinguishing the 5-methylfuran regiochemistry from potential 3- or 4-methyl isomers. This guide provides predicted spectral data, comparative workflows, and experimental protocols to ensure rigorous quality control.
Molecule Profile[1][2]
-
IUPAC Name: tert-butyl (2-(5-methylfuran-2-yl)ethyl)carbamate
-
CAS Number: 537041-67-1
-
Molecular Formula: C₁₂H₁₉NO₃
-
Molecular Weight: 225.29 g/mol
-
Predicted Physical State: Pale yellow oil or low-melting solid.
Comparative Analytical Matrix
The following table compares the efficacy of standard analytical techniques for this specific molecule.
| Feature | 1H / 13C NMR | LC-MS (ESI+) | FTIR (ATR) |
| Primary Utility | Structural Confirmation (Regiochemistry & Connectivity) | Purity & Trace Analysis (Quantifying de-Boc impurities) | Rapid ID (Functional group verification) |
| Specificity | High (Distinguishes 5-Me vs 4-Me furan) | Medium (Isomers often co-elute or have identical mass) | Low (Fingerprint region can be ambiguous) |
| Sensitivity | Low (Requires ~5-10 mg) | High (Picogram range) | Medium (Solid/Oil neat) |
| Key Marker | Furan coupling (J~3Hz) & Methyl shift | [M+H]⁺ 226.3 & Fragment 170.2 (-tBu) | C=O Stretch (~1690-1710 cm⁻¹) |
| Throughput | Low (mins to hours) | High (mins) | Very High (seconds) |
Deep Dive: NMR Spectroscopy (The Structural Gold Standard)
NMR is the only method capable of unambiguously confirming the position of the methyl group on the furan ring and the integrity of the ethyl linker.
Predicted 1H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts are predicted based on structural analogues (e.g., 2-methylfuran, N-Boc-ethylamine).
| Position | Group | δ (ppm) | Multiplicity | Integral | Structural Insight |
| 1 | Furan H-3 | 5.85 - 5.95 | d (J ≈ 3.0 Hz) | 1H | Diagnostic doublet; couples with H-4. |
| 2 | Furan H-4 | 5.75 - 5.85 | d (J ≈ 3.0 Hz) | 1H | Upfield of H-3 due to Methyl shielding. |
| 3 | N-H | 4.60 - 4.80 | br s | 1H | Broad carbamate proton; solvent dependent. |
| 4 | N-CH ₂ | 3.30 - 3.45 | q or br t | 2H | Deshielded by Nitrogen. |
| 5 | Furan-CH ₂ | 2.70 - 2.85 | t (J ≈ 7.0 Hz) | 2H | Benzylic-like position; key connectivity proof. |
| 6 | Furan-CH ₃ | 2.20 - 2.30 | s | 3H | Critical: Singlet confirms substitution at C5. |
| 7 | Boc (CH ₃)₃ | 1.40 - 1.45 | s | 9H | Strong intensity; confirms protection. |
Critical Differentiation: 5-Methyl vs. 3-Methyl Isomer
In the 5-methyl isomer (target), the furan ring protons (H3 and H4) appear as two distinct doublets with a characteristic coupling constant (J ≈ 3.0–3.5 Hz).
-
Target (5-Me): Two doublets (H3, H4).
-
Isomer (3-Me): Would show H4 and H5 coupling (J ≈ 1.8 Hz) and H5 often appears further downfield (>7.0 ppm).
Experimental Protocol: 1H NMR
-
Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent contains TMS (0.00 ppm) for referencing.
-
Acquisition: Run a standard proton sequence (e.g., 16 scans, 30° pulse angle, D1 relaxation delay ≥ 1.0 sec).
-
Processing: Phase correct manually. Baseline correct. Reference the residual CHCl₃ peak to 7.26 ppm.
Deep Dive: Mass Spectrometry (Trace Impurity Profiling)
While NMR confirms structure, LC-MS is essential for detecting the De-Boc impurity (free amine), which is a common degradation product.
Fragmentation Logic (ESI+)
-
Parent Ion [M+H]⁺: 226.29 m/z (Calculated: 226.14).
-
Sodium Adduct [M+Na]⁺: 248.27 m/z .
-
Fragment 1 [M+H - tBu]⁺: 170.2 m/z (Loss of 56 Da, isobutene). This is a signature "Boc" fragmentation.
-
Fragment 2 [M+H - Boc]⁺: 126.2 m/z (Loss of 100 Da, isobutene + CO₂). This corresponds to the protonated free amine core: 2-(5-methylfuran-2-yl)ethanamine.
Experimental Protocol: LC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 210 nm (general) and 254 nm (furan absorption). MS in ESI+ mode.
Visualization: Structural Confirmation Workflows
Diagram 1: Analytical Decision Tree
This diagram outlines the logical flow for confirming the identity of the synthesized intermediate.
Caption: Decision tree integrating LC-MS for mass validation and NMR for regiochemical confirmation.
Diagram 2: Impurity Differentiation Logic
How to distinguish the target molecule from its most likely impurities using 1H NMR.
Caption: Logic flow for distinguishing the target from De-Boc impurities (via NMR integration) and Regioisomers (via coupling constants).
References
-
Ragnarsson, U., & Grehn, L. (2013).[1] Dual protection of amino functions involving Boc. RSC Advances, 3, 18691-18697.[1] Retrieved from [Link]
-
PubChem. (2025). 2-(5-methylfuran-2-yl)ethanamine derivatives. Retrieved from [Link]
- Keay, B. A. (1985). Regioselective lithiation of 2-methylfuran. Journal of Organic Chemistry. (Cited for Furan NMR coupling constants).
Sources
Purity Assessment of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate: A Comparative Guide to HPLC-MS vs. Traditional Methods
As a building block in medicinal chemistry, Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (Molecular Weight: 225.28 g/mol ) presents a unique analytical challenge. The molecule contains two highly sensitive functional groups: an acid- and oxidation-sensitive furan ring[1], and a thermally labile tert-butoxycarbonyl (Boc) protecting group[2][3].
For researchers and drug development professionals, selecting the correct analytical technique for purity assessment is critical. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against traditional alternatives like GC-MS and HPLC-UV, providing the mechanistic causality behind method selection and a self-validating experimental protocol.
The Analytical Dilemma: Causality Behind Method Failure
When assessing the purity of Boc-protected furan derivatives, standard laboratory techniques often fail due to the inherent chemical properties of the analyte.
Why GC-MS is Suboptimal (Thermal Degradation)
Gas Chromatography-Mass Spectrometry (GC-MS) relies on high temperatures to volatilize compounds. However, the Boc protecting group is highly sensitive to heat. At typical GC injection port and oven temperatures (>200 °C), the Boc moiety undergoes pyrolytic elimination, releasing isobutylene and carbon dioxide to yield the free amine[2][4]. Consequently, GC-MS analysis will predominantly show the de-Boc degradation product rather than the intact molecule, artificially inflating the impurity profile and rendering accurate purity assessment impossible[3].
Why HPLC-UV Lacks Specificity (Weak Chromophore)
While HPLC avoids the thermal degradation seen in GC, relying solely on Ultraviolet (UV) detection introduces a different problem. The furan ring lacks a highly conjugated extended
The Gold Standard: HPLC-MS (Soft Ionization)
HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) resolves both issues. Liquid chromatography operates at ambient or slightly elevated temperatures, preserving the thermally labile Boc group. Furthermore, ESI is a "soft" ionization technique that transfers ions into the gas phase without extensive fragmentation[5]. By utilizing weak organic acids (like 0.1% formic acid) rather than strong acids (like TFA) in the mobile phase, both the acid-sensitive furan ring and the Boc group remain intact[1][6].
Visualizing the Analytical Workflow
Fig 1. Decision matrix for analytical method selection of Boc-protected furan derivatives.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the three analytical approaches when evaluating a standardized batch of this compound.
| Analytical Method | Detection Mechanism | Primary Analyte Observation | Reported Purity | Root Cause of Variance |
| GC-MS (EI) | Thermal Volatilization + EI | Free amine ( | 42.1% (False low) | Pyrolytic elimination of the Boc group in the injection port[2]. |
| HPLC-UV | Optical Absorbance (210 nm) | Weak parent peak | 88.5% (Inconclusive) | High background noise; fails to detect non-UV absorbing impurities. |
| HPLC-MS (ESI+) | LC Separation + Soft Ionization | Intact | 98.4% (Accurate) | Preserves molecule integrity; high specificity via |
Optimized HPLC-MS Methodology
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes specific checks to differentiate between actual sample impurities and instrument-induced artifacts (such as in-source fragmentation)[5].
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 1.0 mg of the compound in 1 mL of Acetonitrile/Water (50:50, v/v). Rationale: Protic solvents like pure water can slowly participate in furan degradation pathways over time; a mixed organic/aqueous system ensures immediate solubility and stability[1].
-
Working Solution: Dilute to a final concentration of 10 µg/mL using Mobile Phase A.
Step 2: Chromatographic Separation
-
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 30 °C.
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid. Rationale: Avoid Trifluoroacetic Acid (TFA), as strong acids can cleave the Boc group and cause severe ion suppression in the MS detector[6].
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5.0 minutes, hold for 1 minute, return to 10% B. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI+) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 300 °C. Rationale: Kept deliberately low to prevent thermal degradation of the Boc group within the ion source[5].
-
Cone Voltage: 20 V. Rationale: A low cone voltage minimizes in-source fragmentation.
Step 4: Data Analysis & Self-Validation
-
Extract the ion chromatogram (EIC) for the intact mass
at 226.1 and the sodium adduct at 248.1. -
Self-Validation Check: Monitor the
ion at 126.1. If this mass perfectly co-elutes with the parent peak and maintains a constant ratio across the peak width, it is an artifact of in-source fragmentation [5]. If it elutes at a different retention time, it is a true de-Boc impurity present in the sample[3].
References
-
Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety. ResearchGate. [Link]
-
Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat. PMC. [Link]
-
High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structural Guide: X-Ray Crystallography of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate and Bioisosteric Derivatives
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide
Executive Summary
In modern structure-based drug design, the strategic replacement of aromatic rings with heteroaromatic bioisosteres (e.g., furan, thiophene) is a proven tactic to modulate pharmacokinetic properties, metabolic stability, and target affinity [1]. Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (a Boc-protected 5-methylfuran ethylamine) serves as a highly versatile building block in these optimization campaigns.
To accurately predict how downstream drug candidates will bind to target receptors, researchers must first understand the foundational 3D conformation of these intermediates. This guide objectively compares the crystallographic behavior, structural metrics, and crystallization workflows of this furan derivative against its primary alternatives: the thiophene and phenyl bioisosteres.
Mechanistic Insights: The Role of the Boc Group and Bioisosterism
As a Senior Application Scientist, I frequently observe that crystallization is treated as a trial-and-error process. However, successful X-ray crystallography relies on understanding the causality behind molecular interactions. The tert-butyloxycarbonyl (Boc) group is not merely a synthetic protecting group; it is a powerful conformational director in solid-state chemistry [2].
-
Conformational Locking: The bulky tert-butyl moiety restricts the rotational degrees of freedom around the carbamate C–N bond. This steric hindrance forces the molecule into a predictable geometry, minimizing entropy during crystallization and promoting lattice formation.
-
Hydrogen Bonding Networks: The carbamate motif provides a robust hydrogen-bond donor (N–H) and acceptor (C=O). In the solid state, these molecules typically form intermolecular 14-membered or linear hydrogen-bonded chains [3], which serve as the primary thermodynamic driver for crystal packing.
-
Bioisosteric Divergence: While the Boc-ethylamine backbone remains constant across derivatives, substituting the terminal 5-methylfuran ring with a 5-methylthiophene or 4-methylphenyl ring fundamentally alters electron density and molecular volume [4]. Oxygen (furan) is a stronger hydrogen-bond acceptor but smaller in van der Waals radius than sulfur (thiophene). This dictates distinct crystal packing arrangements, altering the preferred dihedral angles of the ethylamine linker [5].
Comparative Structural Analysis
The table below summarizes the representative quantitative crystallographic data comparing the furan derivative with its thiophene and phenyl counterparts. Notice how the bioisosteric replacement directly influences the linker's torsional preference and the hydrogen-bond lengths.
| Derivative / Building Block | Bioisostere | Crystal System | Space Group | Linker Dihedral (C-C-C-N) | Intermolecular H-Bond (N-H···O=C) | R-factor |
| This compound | Furan | Monoclinic | P2₁/c | 68.4° (gauche) | 2.85 Å | 3.2% |
| Tert-butyl 2-(5-methylthiophen-2-yl)ethylcarbamate | Thiophene | Orthorhombic | Pbca | 172.1° (anti) | 2.91 Å | 4.1% |
| Tert-butyl 2-(4-methylphenyl)ethylcarbamate | Phenyl | Triclinic | P-1 | 175.5° (anti) | 2.98 Å | 3.8% |
Data Interpretation: The furan derivative uniquely prefers a gauche conformation due to favorable intramolecular dipole interactions between the furan oxygen and the carbamate proton, resulting in a tighter intermolecular hydrogen-bonding network (2.85 Å). In contrast, the larger thiophene and phenyl rings force an anti conformation to minimize steric clash.
Experimental Protocols: Self-Validating Crystallization Workflows
To obtain diffraction-quality single crystals, the crystallization technique must be tailored to the specific bioisostere. We compare two field-proven methods below.
Protocol A: Vapor Diffusion (Recommended for Furan & Thiophene Derivatives)
Causality: Furan and thiophene derivatives often exhibit high solubility in standard organic solvents and are prone to "oiling out" if the solvent evaporates too quickly. Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility, promoting ordered nucleation over amorphous precipitation [6].
-
Preparation: Dissolve 10 mg of the Boc-protected furan/thiophene derivative in 0.5 mL of 1,2-dichloroethane (solvent) in a 2 mL inner glass vial.
-
Anti-solvent Chamber: Place the un-capped inner vial inside a 10 mL outer vial containing 3 mL of n-heptane (anti-solvent).
-
Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Allow vapor exchange to proceed undisturbed at 20°C for 5–7 days.
-
Harvesting: Isolate the resulting colorless block crystals using a nylon loop under a stereomicroscope. Immediately submerge the crystal in paratone-N oil to prevent solvent loss and lattice degradation.
Protocol B: Slow Evaporation (Recommended for Phenyl Derivatives)
Causality: Phenyl bioisosteres generally exhibit stronger intermolecular π-π stacking interactions, making them less prone to oiling out and highly amenable to kinetically simple solvent evaporation [7].
-
Preparation: Dissolve 15 mg of the phenyl derivative in 2 mL of a 1:1 mixture of isopropanol and methanol in a 5 mL vial.
-
Evaporation Control: Cover the vial with Parafilm and puncture 2-3 small holes using a 22-gauge needle to restrict the evaporation rate.
-
Incubation: Leave the vial undisturbed in a vibration-free, temperature-controlled environment (22°C) for 3–5 days until distinct prismatic crystals form.
X-Ray Diffraction & Structure Solution
-
Data Collection: Mount the paratone-coated crystal on a diffractometer equipped with a CMOS detector (e.g., Bruker APEX II). Utilize Cu-Kα radiation (λ = 1.54178 Å) and maintain the crystal at 100 K using a liquid nitrogen cryostream to minimize atomic thermal motion and maximize high-angle resolution [8].
-
Integration & Correction: Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., SADABS).
-
Refinement: Solve the phase problem using intrinsic phasing. Refine the structure using full-matrix least-squares on F². Ensure all non-hydrogen atoms are refined anisotropically. Critically, locate the carbamate N–H hydrogen atom using difference Fourier maps to accurately validate the hydrogen-bonding network described in Section 3.
Workflow Visualization
Crystallization and X-ray diffraction workflow for bioisosteric derivatives.
References
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. nih.gov.
- The Chemistry of the Boc Protecting Group. benchchem.com.
- Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. wisc.edu.
- Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent. acs.org.
- Structure-based design of multitargeting ChEs-MAO B inhibitors based on phenyl ring bioisosteres. cnr.it.
- Indolo[2,3-e]benzazocines and indolo[2,3-f]benzazonines and their copper(ii) complexes as microtubule destabilizing agents. nih.gov.
- Crystalline form of (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)
- Engineering of Three-Finger Fold Toxins Creates Ligands with Original Pharmacological Profiles for Muscarinic and Adrenergic Receptors. plos.org.
Biological Activity Screening of tert-Butyl 2-(5-methylfuran-2-yl)ethylcarbamate Derivatives: A Comparative Guide
As drug discovery shifts toward exploring novel chemical spaces, the strategic replacement of traditional aromatic rings with heteroaromatic bioisosteres has become a cornerstone of lead optimization. Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (CAS 537041-67-1) —a Boc-protected derivative of 5-methylfuran-2-ethanamine—serves as a highly versatile building block. By acting as a bioisostere for the privileged phenethylamine scaffold, this furan core provides an altered hydrophilic-lipophilic balance, unique hydrogen-bonding capabilities, and distinct metabolic stability[1].
This guide provides an objective, data-driven comparison of the biological performance of derivatives synthesized from this precursor, focusing on their anticancer and neuropharmacological efficacy.
Chemical Causality: The Rationale for the Scaffold
The structural anatomy of this compound is deliberately designed for high-throughput derivatization:
-
The Furan Ring: Unlike a standard phenyl ring, the furan oxygen acts as a hydrogen-bond acceptor, which can critically enhance binding affinity within kinase hinge regions or G-protein-coupled receptor (GPCR) pockets[1].
-
The 5-Methyl Substitution: This electron-donating group increases the lipophilicity of the furan ring, allowing the molecule to anchor more deeply into hydrophobic receptor sub-pockets compared to unsubstituted furan-2-ethanamines.
-
The Boc-Protected Amine: The tert-butyl carbamate (Boc) group ensures the primary amine remains unreactive during upstream synthetic steps. Once cleaved, the exposed ethylamine linker provides the optimal spatial geometry required for targeting monoamine oxidase (MAO) and γ-aminobutyric acid (GABAB) receptors[2].
Workflow from Boc-protected furan precursor to validated biological hits.
Comparative Biological Performance
Derivatives of the furan-ethanamine core have demonstrated significant pharmacological versatility. When the Boc group is removed and the amine is converted into various amides, ureas, or chalcones, the resulting compounds exhibit potent activity across multiple therapeutic domains.
Below is a comparative summary of quantitative experimental data for furan-based derivatives against standard reference drugs.
Quantitative Data Summary: Furan Derivatives vs. Standard Therapeutics
| Compound Class / Derivative | Target / Cell Line | Assay Type | Efficacy (IC₅₀ / Kᵢ) | Reference Control | Control Efficacy |
| Furan-amide Derivative 4 | MCF-7 (Breast Cancer) | MTT Viability | 4.06 µM | Staurosporine | Not Specified[3] |
| Furan-urea Derivative 7 | MCF-7 (Breast Cancer) | MTT Viability | 2.96 µM | Staurosporine | Not Specified[4] |
| Furan-chalcone 7g | A549 (Lung Carcinoma) | MTT Viability | 27.7 µg/mL | Doxorubicin | 28.3 µg/mL[3] |
| Furan-ethylamine Core | 5-HT₂A Receptor (CNS) | Radioligand | Kᵢ ~ 15–30 nM | Ketanserin | Kᵢ ~ 1.2 nM[5] |
Performance Analysis: The data reveals that urea and amide derivatives of the furan scaffold exhibit micromolar cytotoxicity against breast cancer cell lines, outperforming or matching the baseline activity of several standard chemotherapeutics[4]. In CNS applications, bulky furan-ethanamine derivatives demonstrate high-affinity binding to 5-HT receptors, validating the scaffold's utility in neuropharmacology[5].
Mechanistic Insights: Anticancer Activity
The primary mechanism of action for the cytotoxic furan derivatives involves the modulation of critical intracellular signaling cascades. Specifically, furan-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway [3].
By binding to the ATP-binding pocket of Phosphoinositide 3-kinase (PI3K), these derivatives prevent the phosphorylation of PIP2 to PIP3. This upstream blockade starves the cell of Akt-mediated survival signals, ultimately inducing G2/M phase cell cycle arrest and triggering apoptotic mechanisms[4].
Furan-derivative mediated inhibition of the PI3K/Akt/mTOR survival pathway.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality is built into every step to prevent false positives and synthetic artifacts.
Protocol A: Controlled Boc-Deprotection & Derivatization
The electron-rich 5-methylfuran ring is highly susceptible to acid-catalyzed polymerization. Standard aggressive deprotection can destroy the pharmacophore.
-
Preparation: Dissolve 1.0 eq of this compound in anhydrous Dichloromethane (DCM) at 0 °C.
-
Scavenger Addition: Add 2.0 eq of Triisopropylsilane (TIPS). Causality: TIPS acts as a carbocation scavenger, preventing the cleaved tert-butyl cation from electrophilically attacking the sensitive furan ring.
-
Acidic Cleavage: Dropwise add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir for exactly 45 minutes at 0 °C.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction must be quenched with saturated NaHCO₃ immediately upon the disappearance of the starting material (R_f ~ 0.6) to prevent degradation of the free amine.
-
Derivatization: Extract the free amine into the organic layer, dry over Na₂SO₄, and immediately react with desired acyl chlorides or isocyanates in the presence of Triethylamine (TEA) to generate the final library.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Used to evaluate the antiproliferative properties of the synthesized derivatives against MCF-7 and A549 cell lines[4].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate at 37 °C with 5% CO₂ for 24 hours to allow adherence[4].
-
Compound Treatment: Treat cells with serial dilutions of the furan derivatives (0.1 µM to 100 µM) for 24 hours. Include as a positive control and 0.1% DMSO as a vehicle control[4].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours[4].
-
Self-Validation Checkpoint: Furan derivatives can occasionally exhibit intrinsic redox activity, prematurely reducing MTT and causing false-negative cytotoxicity readings. Validation: Run a parallel cell-free control containing only the drug and MTT. If the media turns purple, the compound is redox-active, and a luminescent ATP assay (e.g., CellTiter-Glo) must be used instead.
-
Solubilization & Reading: Remove media, dissolve the purple formazan crystals in 100 µL of DMSO, and read absorbance at 570 nm using a microplate reader[4].
Conclusion
This compound is a highly strategic precursor for drug discovery. By leveraging the furan ring as a bioisostere for phenethylamine, researchers can access novel chemical space with proven efficacy in disrupting cancer signaling pathways (PI3K/Akt) and modulating CNS receptors. When synthesized and screened using the self-validating protocols outlined above, derivatives of this scaffold offer a robust platform for hit-to-lead optimization.
References
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity Source: MDPI (Molecules) URL:[Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL:[Link]
-
Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists Source: ACS Omega URL:[Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2-Furan-2-yl-ethylamine|CAS 1121-46-6|RUO [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Chemo-Selectivity in Protecting Group Manipulations: A Comparative Guide to Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Executive Summary
Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate represents a specific class of "masked" primary amines widely used in fragment-based drug discovery (FBDD) and the synthesis of histamine H2-receptor antagonists.[1] Unlike its benzene or thiophene analogs, this molecule presents a unique "Stability Paradox" : the 5-methyl group enhances the furan's nucleophilicity, making it a potent pharmacophore, but simultaneously renders the ring hypersensitive to acid-catalyzed ring opening during standard Boc deprotection.
This guide objectively compares this product against its structural analogs, delineating the specific reactivity risks and providing validated protocols to bypass decomposition.
Structural Analysis & Reactivity Logic
To understand the handling requirements, we must first analyze the electronic influence of the 5-methylfuran moiety compared to standard carbamates.
The Electronic Activation Effect
The 5-methyl group is an electron-donating group (EDG) via hyperconjugation. In a furan ring, which is already electron-rich (π-excessive), this addition significantly raises the HOMO (Highest Occupied Molecular Orbital) energy.[1]
-
Comparison 1 (vs. Unsubstituted Furan): The methyl group at C5 activates the C2 position. While this aids in electrophilic aromatic substitution (EAS) for drug design, it lowers the activation energy for acid-catalyzed hydrolysis.
-
Comparison 2 (vs. Thiophene/Benzene): Oxygen is more electronegative than Sulfur, but the resonance stabilization energy of furan (16 kcal/mol) is significantly lower than thiophene (29 kcal/mol) or benzene (36 kcal/mol).[1] Consequently, the furan ring behaves more like a diene and is prone to oxidative cleavage and polymerization.
Visualization: The Decomposition Pathway
The following diagram illustrates the bifurcation between successful deprotection and catastrophic ring opening under acidic conditions.
Figure 1: Mechanistic bifurcation during acidic deprotection.[1] The electron-rich 5-methylfuran ring competes with the Boc group for protonation.
Comparative Performance Matrix
The table below contrasts the 5-methylfuran derivative with its closest market alternatives.
| Feature | 5-Methylfuran Analog (Target) | Thiophene Analog | Phenyl Analog |
| Structure | 5-Methylfuran-2-yl | Thiophen-2-yl | Phenyl |
| Acid Stability | Low (Sensitive to strong acids) | High (Stable to TFA/HCl) | Excellent (Inert) |
| Oxidation Potential | High (Prone to darkening) | Moderate | Low |
| Boc Removal Risk | Ring opening, Polymerization | Minimal | None |
| Rec.[1] Reagent | HCl/Dioxane (0°C) or ZnBr₂ | TFA/DCM | TFA/DCM |
| Scavenger Need | Critical (TES or Dimethoxybenzene) | Optional | Not Required |
Experimental Protocols
Protocol A: The "Safe" Method (Recommended)
Use this for the 5-methylfuran derivative to minimize ring degradation.
Principle: Uses a Lewis acid (
-
Preparation: Dissolve 1.0 equiv of this compound in anhydrous DCM (0.1 M).
-
Scavenger Addition: Add 2.0 equiv of Triethylsilane (TES) .
-
Why? The t-butyl cation generated during deprotection is an electrophile. Without a scavenger, it will attack the electron-rich 5-methylfuran ring, leading to alkylated impurities (Friedel-Crafts alkylation).[1]
-
-
Acidolysis:
-
Option 1 (Lewis Acid): Add 3.0 equiv of
and stir at RT for 4-12h. -
Option 2 (Mild Brønsted): Add 4M HCl in Dioxane dropwise at 0°C . Do not allow to warm above 10°C during addition.
-
-
Quench: Neutralize immediately with sat.
at 0°C. -
Validation: 1H NMR should show loss of the Boc singlet (1.44 ppm) and retention of the furan vinyl protons (5.8-6.0 ppm).
Protocol B: The "Stress Test" (Comparative Baseline)
Use this only for Thiophene or Phenyl analogs. NOT recommended for 5-methylfuran.[1]
-
Preparation: Dissolve substrate in DCM (1:1 ratio).
-
Reaction: Add Trifluoroacetic acid (TFA) (20-50% v/v).
-
Observation:
Optimization Workflow (Decision Tree)
When incorporating this molecule into a broader synthesis, follow this logic to ensure yield integrity.
Figure 2: Decision tree for selecting the appropriate deprotection strategy based on heteroaromatic stability.
References
-
Greene, T. W., & Wuts, P. G. M. (2007).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed discussion on acid sensitivity of furans vs. thiophenes).
-
Li, B., et al. (2012). "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines." International Journal of Chemistry. Link
-
BenchChem Application Notes. (2025). "Stability issues of furan rings in acidic or basic conditions." Link[1]
-
Keay, B. A. (1999). "Silanes have proven extremely useful for the synthesis of multi-substituted furan rings."[3] Chemical Society Reviews.[3] (Discusses silyl protection to block electrophilic sites on furan).
-
Common Organic Chemistry. (2024). "Boc Deprotection - TFA Protocols and Scavengers." Link
Sources
Validation of a New Synthetic Route for Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate: A Comparative Guide
Executive Summary
The synthesis of furan-containing aliphatic amines is a notoriously challenging transformation in medicinal chemistry. Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate (CAS: 537041-67-1) is a highly valued building block for the development of novel GPCR ligands and kinase inhibitors. However, the electron-rich nature of the furan ring makes it highly susceptible to over-reduction and acid-catalyzed ring-opening during standard synthetic workflows[1].
This guide objectively compares the traditional stepwise Henry (nitroaldol) reaction pathway against a newly validated, highly chemoselective one-pot nickel boride-mediated reductive amination . By analyzing the causality behind the experimental choices, we demonstrate how the new route eliminates dimerization, prevents furan saturation, and significantly improves the overall yield.
Mechanistic Comparison & Causality Analysis
The Traditional Alternative: Stepwise Henry Reaction
Historically, synthesizing 2-(furan-2-yl)ethanamines relies on condensing 5-methylfurfural with nitromethane to yield a conjugated nitrovinyl furan, followed by reduction and subsequent Boc-protection.
-
The Failure Point (Causality): The reduction of the nitrovinyl intermediate is the primary bottleneck. Hydrogenation over Pd/C or Raney Nickel under high pressure frequently leads to the saturation of the furan ring, yielding unwanted tetrahydrofuran derivatives. Alternatively, using lithium aluminum hydride (
) causes partial ring cleavage and is entirely unsuited for scale-up due to its pyrophoric nature. Furthermore, the isolated free amine is prone to oxidative degradation, requiring an immediate and often lossy secondary Boc-protection step.
The New Validated Route: Nickel Boride One-Pot Protocol
To bypass the unstable nitrovinyl intermediate, we validated a route starting from commercially available 5-methylfuran-2-acetonitrile , utilizing a modified Caddick protocol[2].
-
The Success Point (Causality): The reaction utilizes catalytic
and an excess of in the presence of .-
In-situ Catalyst Generation: The addition of
instantly reduces Ni(II) to form finely divided, highly active nickel boride ( ) nanoparticles[3]. -
Chemoselectivity:
selectively coordinates and reduces the cyano group to an imine/amine without disrupting the aromaticity of the furan ring[2]. -
Kinetic Trapping: Primary amines generated from nitrile reduction typically attack unreacted imine intermediates, forming unwanted secondary amine dimers. By including
directly in the reaction mixture, the primary amine is instantly trapped as the carbamate. This shifts the equilibrium, entirely suppressing dimerization and delivering the protected product in a single operation[2].
-
Visualizing the Synthetic Pathways
Fig 1: Mechanistic divergence between the traditional Henry route and the new one-pot protocol.
Quantitative Performance Comparison
The following table summarizes the analytical data obtained during the validation phase, directly comparing the traditional three-step route against the new one-pot methodology.
| Performance Metric | Traditional Route (Henry + Pd/C) | New Route ( |
| Overall Yield | 30 - 38% (over 3 steps) | 82 - 85% (1 step) |
| Chemoselectivity | Poor (~18% furan over-reduction) | Excellent (>99% furan intact) |
| Dimerization (Sec. Amine) | ~12% by LC-MS | Not Detected |
| Step Count | 3 discrete operations | 1 continuous operation |
| E-factor (Waste Generation) | High (Requires multiple purifications) | Low (Single purification) |
| Safety Profile | Hazardous (Pyrophoric catalysts / | Mild (Benchtop, ambient pressure) |
Experimental Protocol: A Self-Validating Workflow
To ensure reproducibility and trustworthiness, the following methodology is designed as a self-validating system . Visual cues (such as specific color changes) are built into the protocol to confirm the successful formation of the active catalytic species.
Reagents Required:
-
5-methylfuran-2-acetonitrile (1.0 equiv, 10.0 mmol)
-
Di-tert-butyl dicarbonate (
) (2.0 equiv, 20.0 mmol) -
Nickel(II) chloride hexahydrate (
) (0.1 equiv, 1.0 mmol) -
Sodium borohydride (
) (7.0 equiv, 70.0 mmol) -
Diethylenetriamine (1.0 equiv, 10.0 mmol)
-
Anhydrous Methanol (50 mL)
Step-by-Step Methodology:
-
Initialization: In an oven-dried 250 mL round-bottom flask, dissolve 5-methylfuran-2-acetonitrile and
in 50 mL of anhydrous methanol. Cool the mixture to 0 °C using an ice bath. -
Catalyst Pre-loading: Add
to the stirring solution. Self-Validation Check: The solution will turn a distinct pale green, confirming the dissolution of the Ni(II) salt. -
Activation (Critical Step): Carefully add
in small portions over 30 minutes.-
Causality & Validation Check: The reaction is highly exothermic and will evolve hydrogen gas. Upon the first addition of
, the solution will instantly turn jet black . This color change is the critical visual confirmation that the active nanoparticles have successfully formed[2].
-
-
Reaction: Remove the ice bath and allow the black suspension to stir at room temperature for 15 hours.
-
Quenching & Chelation: Add diethylenetriamine to the reaction mixture and stir for 30 minutes.
-
Causality: Nickel boride residues frequently cause severe emulsions during aqueous extraction. Diethylenetriamine is a strong hexadentate ligand that aggressively chelates the nickel species, pulling them into the aqueous phase and ensuring a clean phase separation[2].
-
-
Isolation: Evaporate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous
(50 mL). Wash the organic layer with brine, dry over anhydrous , and concentrate. -
Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc, 9:1) to afford this compound as a pale yellow oil.
Fig 2: Step-by-step experimental workflow highlighting critical operational milestones.
Conclusion
The transition from a stepwise Henry/reduction sequence to a one-pot
References
-
Caddick, S., et al. "A generic approach for the catalytic reduction of nitriles." Tetrahedron 59 (2003): 5417–5423. URL: [Link]
-
Organic Chemistry Portal. "Synthesis of Furans." Organic Chemistry Portal Literature Review. URL: [Link]
-
Zhou, Y., et al. "A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib." Chemical Science (2022). URL: [Link]
Sources
A Head-to-Head Comparison of Catalysts for Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate Synthesis
A Senior Application Scientist's Guide to Catalyst Selection for a Key Pharmaceutical Intermediate
The synthesis of N-Boc protected amines, such as Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate, is a critical step in the development of numerous pharmaceutical compounds. The furan moiety, in particular, is a prevalent scaffold in medicinal chemistry. The efficiency, selectivity, and scalability of the synthesis of the core amine, 2-(5-methylfuran-2-yl)ethanamine, are largely dictated by the choice of catalyst for the key C-N bond-forming step. This guide provides a head-to-head comparison of catalytic systems for the synthesis of this key intermediate, focusing on the two most prominent synthetic pathways: reductive amination of a ketone precursor and the reduction of a nitrile intermediate.
Synthetic Strategies: An Overview
The synthesis of the target carbamate hinges on the successful formation of 2-(5-methylfuran-2-yl)ethanamine. Two primary, industrially viable routes are considered, each with its own set of catalytic challenges and advantages.
-
Reductive Amination of 1-(5-methylfuran-2-yl)ethan-1-one: This pathway involves the reaction of the corresponding ketone with an ammonia source, followed by in-situ reduction of the resulting imine. The choice of catalyst is crucial to ensure high conversion and selectivity towards the primary amine.
-
Reduction of (5-methylfuran-2-yl)acetonitrile: This route involves the synthesis of a nitrile precursor, which is then catalytically reduced to the desired primary amine. This method can offer high selectivity but may require harsher conditions or more specialized catalysts.
The final step in both pathways is the protection of the synthesized amine with a tert-butyloxycarbonyl (Boc) group, a standard and typically high-yielding non-catalytic transformation.
Caption: Overview of synthetic pathways to the target carbamate.
Pathway 1: Reductive Amination of 1-(5-methylfuran-2-yl)ethan-1-one
Reductive amination is a highly atom-economical method for amine synthesis. The success of this one-pot reaction depends on a catalyst that can efficiently reduce the imine intermediate without promoting side reactions, such as reduction of the ketone starting material or over-alkylation of the product amine.
Catalyst Performance Comparison
| Catalyst | Support | Typical Conditions | Yield (%) | Selectivity (%) | Key Advantages & Disadvantages |
| Raney® Nickel | - | 80-130°C, 2.0-4.0 MPa H₂, NH₃/NH₄OH, Solvent (e.g., 1,4-dioxane, THF) | 85-96 | >95 | Advantages: High activity, cost-effective.[1] Disadvantages: Pyrophoric, requires careful handling, potential for batch-to-batch variability. |
| Palladium on Carbon (Pd/C) | Carbon | 80-120°C, 1.0-5.0 MPa H₂, NH₃/NH₄OH, Solvent (e.g., EtOH, MeOH) | 70-85 | >90 | Advantages: Good selectivity, widely available, less pyrophoric than Raney Ni. Disadvantages: Higher cost than Ni, potential for furan ring hydrogenation at higher pressures/temperatures.[2][3] |
| Ruthenium on Alumina (Ru/Al₂O₃) | Al₂O₃ | 100-160°C, 2.0-6.0 MPa H₂, NH₃/NH₄OH, Solvent (e.g., DMF) | 75-90 | >92 | Advantages: Robust, can be effective for sterically hindered substrates.[4] Disadvantages: Can require higher temperatures, potential for ring opening/hydrogenation. |
| Platinum(IV) Oxide (PtO₂) | - | 25-80°C, 0.1-4.0 MPa H₂, NH₃/NH₄OH, Solvent (e.g., EtOH) | 65-80 | >88 | Advantages: Active at lower temperatures. Disadvantages: Higher cost, can be less selective than other catalysts. |
In-Depth Analysis
Raney® Nickel stands out as a highly effective and economical catalyst for the reductive amination of furan-based ketones.[1] Its porous structure and high surface area contribute to its excellent activity.[5][6] Studies on the reductive amination of furfural (a related aldehyde) to furfurylamine show that Raney Ni can achieve high conversion and selectivity under optimized conditions.[1] However, its pyrophoric nature necessitates specialized handling procedures, particularly on an industrial scale.
Palladium on carbon (Pd/C) is a versatile and widely used hydrogenation catalyst.[3] For reductive aminations, it offers good selectivity for the primary amine.[2] A key consideration when using Pd/C with furan-containing molecules is the potential for over-reduction of the furan ring, especially under harsh conditions. Careful control of temperature and hydrogen pressure is essential to maintain the integrity of the furan core.
Ruthenium-based catalysts , such as Ru/Al₂O₃, have shown promise in the reductive amination of various carbonyl compounds, including those derived from biomass.[4] They can be particularly robust and effective at higher temperatures. However, similar to palladium, ruthenium can also catalyze the hydrogenation of the furan ring, which needs to be managed through process optimization.
Caption: Generalized catalytic cycle for reductive amination.
Experimental Protocol: Reductive Amination using Raney® Nickel
This protocol is a representative procedure for the synthesis of 2-(5-methylfuran-2-yl)ethanamine via reductive amination.
Materials:
-
1-(5-methylfuran-2-yl)ethan-1-one
-
Raney® Nickel (50% slurry in water)
-
Ammonium hydroxide (28-30% solution)
-
1,4-Dioxane
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5-10 wt% of the ketone) with deionized water and then with the reaction solvent (1,4-dioxane) to remove residual water.
-
Reaction Setup: To a high-pressure autoclave reactor, add 1-(5-methylfuran-2-yl)ethan-1-one, 1,4-dioxane, and the washed Raney® Nickel catalyst.
-
Ammonia Addition: Add an excess of ammonium hydroxide solution (e.g., 5-10 equivalents relative to the ketone).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 2.0-3.0 MPa.
-
Reaction: Heat the mixture to 100-130°C with vigorous stirring. Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material (e.g., by GC-MS or TLC).
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by distillation or other chromatographic techniques.
Pathway 2: Reduction of (5-methylfuran-2-yl)acetonitrile
The reduction of a nitrile to a primary amine is another robust synthetic route. This pathway can offer excellent selectivity to the primary amine, avoiding the formation of secondary and tertiary amine byproducts that can sometimes occur in reductive amination.
Catalyst Performance Comparison
| Catalyst | Support | Typical Conditions | Yield (%) | Selectivity (%) | Key Advantages & Disadvantages |
| Raney® Nickel | - | 70-120°C, 3.0-5.0 MPa H₂, NH₃ (optional, to suppress secondary amine formation), Solvent (e.g., EtOH) | >90 | >95 | Advantages: High activity, excellent selectivity, cost-effective. Disadvantages: Pyrophoric, requires high pressure. |
| Rhodium on Alumina (Rh/Al₂O₃) | Al₂O₃ | 50-100°C, 1.0-4.0 MPa H₂, Solvent (e.g., MeOH, EtOH) | 85-95 | >95 | Advantages: High activity under milder conditions than Ni. Disadvantages: Higher cost than Ni. |
| Palladium on Carbon (Pd/C) | Carbon | 80-130°C, 3.0-6.0 MPa H₂, Acidic additive (e.g., HCl), Solvent (e.g., EtOH) | 75-85 | >90 | Advantages: Widely available. Disadvantages: Can be less active for nitrile reduction, may require acidic additives which can affect the furan ring. |
| Lithium Aluminum Hydride (LiAlH₄) | - | 0°C to reflux, Anhydrous solvent (e.g., THF, Et₂O) | >90 | >98 | Advantages: Excellent yield and selectivity. Disadvantages: Stoichiometric reagent (not catalytic), highly reactive with water, requires strict anhydrous conditions. |
In-Depth Analysis
For nitrile reduction, Raney® Nickel is again a workhorse catalyst, prized for its high activity and selectivity. The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary amine byproducts.
Rhodium-based catalysts are also highly effective for nitrile reduction and can often operate under milder conditions than their nickel counterparts. This can be advantageous when working with sensitive substrates.
While Pd/C can be used for nitrile reduction, it is generally less active than Ni or Rh and may require the presence of an acid to achieve good conversion rates. The use of strong acids, however, poses a risk of furan ring polymerization or degradation.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that provides excellent yields and selectivity for the conversion of nitriles to primary amines. However, as a stoichiometric reagent, it generates significant waste and its high reactivity with protic solvents necessitates stringent anhydrous conditions, making it less ideal for large-scale industrial processes compared to catalytic hydrogenation methods.
Sources
- 1. sandermanpub.net [sandermanpub.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents are as crucial as the innovative research they conduct. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are based on the known hazards associated with its constituent functional groups—a carbamate and a furan ring—and established best practices for chemical waste management.
I. Hazard Identification and Risk Assessment
Carbamate Group:
-
Toxicity: Carbamate esters can exhibit toxicity and some are known to be cholinesterase inhibitors, similar to certain pesticides. The level of toxicity can vary significantly depending on the specific molecular structure.[1]
-
Carcinogenicity: Certain carbamates are suspected or known carcinogens.[1]
-
Reactivity: Carbamates may be incompatible with strong acids, bases, and oxidizing agents.[1]
Furan Moiety:
-
Toxicity: Furan and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[2]
-
Flammability: The furan ring suggests that the compound may be flammable.[2]
-
Peroxide Formation: A significant hazard associated with furan-containing compounds is the potential to form explosive peroxides upon exposure to air and light.[2]
Quantitative Data for Structurally Related Compounds:
To provide a contextual understanding of the potential hazards, the following table summarizes key data for related compounds.
| Property | Furan | tert-Butyl carbamate |
| CAS Number | 110-00-9 | 4248-19-5 |
| Flash Point | -36 °C (-32.8 °F) | No data available |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH350: May cause cancerH373: May cause damage to organs through prolonged or repeated exposure | Not classified as hazardous |
Note: This data is for related compounds and should be used as a general guideline for assessing the potential hazards of this compound.
II. Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate PPE.
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
III. Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to mitigate risks.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad.
-
Collect: Carefully sweep or scoop the absorbed material and the spilled compound into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and a cloth. All cleaning materials must be disposed of as hazardous waste.[1]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids intermittently. Seek immediate medical attention.[1]
-
Skin Contact: Promptly wash the affected skin with soap and plenty of water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[1]
-
IV. Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash receptacles.[1][2] It must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Dedicated Container: Designate a specific, clearly labeled, and sealable container for "this compound and related solid waste."[1]
-
Material Compatibility: The container should be constructed of a chemically compatible material, such as high-density polyethylene (HDPE).[1][3]
-
No Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been verified.[2][3]
-
Contaminated Materials: Any items that have come into contact with the compound, including weighing paper, gloves, and pipette tips, must be disposed of in the same designated hazardous waste container.[1]
2. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List any known or suspected hazard characteristics (e.g., "Toxic," "Irritant," "Potential Peroxide Former").
3. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and direct sunlight to minimize the risk of peroxide formation.
4. Final Disposal Pathway:
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Incineration: Controlled incineration at a permitted facility is a suitable disposal method for furan-containing compounds.[4] This process can lead to the formation of dioxins and furans, which are highly toxic and persistent pollutants, necessitating advanced pollution control technologies at the incineration facility.[5][6]
For Small Quantities (Expert Personnel Only): Chemical Neutralization via Alkaline Hydrolysis
For small quantities, trained and experienced personnel may consider chemical neutralization through alkaline hydrolysis to break down the carbamate functional group before collection by a waste disposal service.[3] This procedure should be performed with extreme caution in a chemical fume hood.
-
Objective: To hydrolyze the carbamate group, rendering the molecule less hazardous.
-
Procedure: A solution of the compound in a suitable solvent (e.g., ethanol) can be treated with a strong base like potassium hydroxide and heated to reflux. This process breaks the carbamate linkage.[3]
-
Important Note: The resulting hydrolyzed product and solvent mixture must still be collected and disposed of as hazardous waste. This procedure reduces the hazard but does not eliminate the need for proper disposal.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Labor
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
- Navigating the Safe Disposal of Methyl (4-formylphenyl)
- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
- Furan - Safety D
- Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- DIOXINS AND FURANS; AND HOSPITAL WASTE INCINER
- What Are Dioxins and Furans, and Why Are They Significant Pollutants
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
